molecular formula C5H7ClN2O B102063 2-Chloro-N-(2-cyanoethyl)acetamide CAS No. 17756-81-9

2-Chloro-N-(2-cyanoethyl)acetamide

Cat. No.: B102063
CAS No.: 17756-81-9
M. Wt: 146.57 g/mol
InChI Key: WECIKJKLCDCIMY-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyanoethyl)acetamide is an organic compound with the molecular formula C5H7ClN2O and a molecular weight of 146.57 g/mol . This chemical features a chloroacetamide group, a motif found in various herbicidally active substances . The presence of both the chloroacetamide and cyanoethyl functional groups makes it a valuable bifunctional synthetic building block in organic chemistry and pharmaceutical research. The compound has a density of 1.203 g/cm³ and a high boiling point of approximately 388.9°C . It is related to the chloroacetamide (anilide) class of herbicides, such as alachlor and acetochlor, which are known to inhibit elongase and interfere with fatty acid synthesis in plants . This mechanism suggests potential research applications for this compound in the study and development of agrochemicals. Researchers should handle this material with care. Available safety data indicates it is harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Acute toxicity data shows an oral LD50 of 410 mg/kg in rats . A hazard assessment system has classified this compound as posing a high risk for carcinogenicity and mutagenicity, underscoring the need for rigorous safety protocols . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECIKJKLCDCIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170344
Record name Acetamide, 2-chloro-N-(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17756-81-9
Record name 2-Chloro-N-(2-cyanoethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-N-(2-CYANOETHYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XF1T004AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Chloro-N-(2-cyanoethyl)acetamide is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Featuring both a reactive electrophilic chloroacetamide "warhead" and a polar cyanoethyl "tail," it serves as a versatile intermediate in organic synthesis and a valuable tool in chemical biology and drug discovery. Its primary mode of action involves covalent modification of nucleophilic residues, particularly cysteine, making it a relevant scaffold for the design of targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed spectroscopic characterization, an analysis of its reactivity, and critical insights into its applications and associated safety protocols. Recent research highlighting the potential for chloroacetamide-containing molecules to induce off-target effects such as ferroptosis underscores the need for a nuanced understanding of its biological activity, a topic explored herein.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a research setting. This compound is cataloged under CAS Number 17756-81-9.[][2][3]

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[]
CAS Number 17756-81-9[][3]
Molecular Formula C₅H₇ClN₂O[][3]
Molecular Weight 146.57 g/mol [][3]
Synonyms ceca, n-(beta-cyanoethyl)chloroacetamide, n-(beta-cyanoethyl)monochloroacetamide[]
SMILES C(CNC(=O)CCl)C#N[][3]

| InChI Key | WECIKJKLCDCIMY-UHFFFAOYSA-N[] |

The physicochemical properties of the compound dictate its handling, solubility, and behavior in various reaction conditions.

Table 2: Physicochemical Data

Property Value Source
Boiling Point 388.9°C at 760 mmHg [][2]
Density 1.203 g/cm³ [][2]
Flash Point 189°C [2]
Vapor Pressure 2.96 x 10⁻⁶ mmHg at 25°C [2]

| Refractive Index | 1.463 |[2] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not broadly published, a highly logical and efficient synthetic route can be proposed based on established amide bond formation methodologies. The most direct approach involves the acylation of 3-aminopropionitrile with a chloroacetylating agent, such as chloroacetyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Synthesis_Workflow A 3-Aminopropionitrile (H₂N-CH₂CH₂-CN) P This compound A->P B Chloroacetyl Chloride (Cl-C(=O)-CH₂Cl) B->P C Aprotic Solvent (e.g., Dichloromethane, THF) C->P D Non-nucleophilic Base (e.g., Triethylamine, DIPEA) D->P E Inert Atmosphere (N₂) Low Temperature (0°C to RT) E->P

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Causality: This protocol employs a standard Schotten-Baumann-type reaction. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants. Triethylamine acts as an acid scavenger, preventing protonation of the starting amine and promoting the reaction. The reaction is initiated at 0°C to control the initial exotherm of the highly reactive acyl chloride.

  • Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminopropionitrile (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Basification: Add triethylamine (1.1 eq) to the solution and cool the flask to 0°C using an ice bath.

  • Acylation: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Structural verification is paramount. While experimental spectra should always be acquired for confirmation, the expected spectroscopic signatures can be accurately predicted based on the compound's functional groups.

Table 3: Predicted Spectroscopic Data

Technique Functional Group Expected Signal / Chemical Shift (δ) Key Features & Rationale
IR Spectroscopy N-H (amide) ~3300 cm⁻¹ (stretch) A sharp to medium peak indicative of a secondary amide N-H bond.
C≡N (nitrile) ~2250 cm⁻¹ (stretch) A sharp, medium-intensity peak characteristic of a nitrile group.
C=O (amide I) ~1650 cm⁻¹ (stretch) A strong, sharp absorption, which is a hallmark of an amide carbonyl.
N-H (amide II) ~1550 cm⁻¹ (bend) A medium to strong peak resulting from N-H bending coupled with C-N stretching.
C-Cl ~750-650 cm⁻¹ (stretch) A strong peak in the fingerprint region corresponding to the alkyl chloride.
¹H NMR -NH- δ 6.5-8.0 ppm (broad singlet) The amide proton is typically broad due to quadrupole coupling with nitrogen and exchange; its chemical shift is solvent-dependent.
Cl-CH₂ -C=O δ ~4.1 ppm (singlet) The two protons are adjacent to the electron-withdrawing chlorine and carbonyl group, leading to a downfield shift. No adjacent protons result in a singlet.
-NH-CH₂ - δ ~3.6 ppm (quartet, J≈6 Hz) These protons are deshielded by the adjacent nitrogen. They appear as a quartet due to coupling with the adjacent CH₂ group (n+1 rule, 3+1=4, but more accurately a triplet of triplets that looks like a quartet).
-CH₂ -CN δ ~2.8 ppm (triplet, J≈6 Hz) These protons are adjacent to the electron-withdrawing cyano group and are split into a triplet by the neighboring CH₂ group.
¹³C NMR C =O δ ~165 ppm The carbonyl carbon of the amide is significantly deshielded.
C ≡N δ ~118 ppm The nitrile carbon appears in a characteristic region of the ¹³C spectrum.
C l-CH₂- δ ~42 ppm The carbon atom bonded to the electronegative chlorine atom.
-NH-C H₂- δ ~38 ppm The carbon adjacent to the amide nitrogen.
-C H₂-CN δ ~18 ppm The carbon adjacent to the nitrile group.
Mass Spectrometry Molecular Ion m/z 146 & 148 The presence of a chlorine atom results in a characteristic M⁺ and M+2 isotopic pattern with an approximate 3:1 ratio of intensity, confirming the presence of one chlorine atom.

| | Fragmentation | Various | Common fragmentation pathways would include cleavage of the amide bond, loss of the chloroacetyl group (•CH₂Cl), or loss of the cyanoethyl group. |

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems directly from its bifunctional nature. The chloroacetamide moiety is a potent electrophile, while the cyanoethyl group provides polarity and a potential site for further transformation.

The Chloroacetamide Moiety as a Covalent Modifier

The core reactivity of this compound is defined by the chloroacetyl group. It is a classic alkylating agent that reacts readily with soft nucleophiles via an Sₙ2 mechanism. In a biological context, the most relevant target is the thiol side chain of cysteine residues in proteins.[4][5] This reactivity is the basis for its use in developing targeted covalent inhibitors, where the molecule is designed to first bind non-covalently to a target protein, positioning the chloroacetamide "warhead" to react with a nearby cysteine.

Covalent_Modification Reactants Protein-SH (Cysteine Thiol) + Cl-CH₂-R (this compound) TS Sₙ2 Transition State Reactants->TS Nucleophilic Attack Products Protein-S-CH₂-R (Covalently Modified Protein) + Cl⁻ TS->Products Chloride Leaving Group

Caption: Sₙ2 mechanism for covalent modification of a cysteine residue.

Modern Implications in Drug Discovery: Induction of Ferroptosis

While the targeted reactivity of chloroacetamides is valuable, recent research has unveiled crucial off-target effects that drug development professionals must consider. Studies on chloro-N-acetamide-containing ligands, including those designed as E3 ligase recruiters, have shown that these compounds can react broadly with numerous cellular proteins.[5][6]

  • Causality: The high electrophilicity required for targeted covalent inhibition also makes the compound reactive toward other accessible nucleophiles. This includes proteins critical for maintaining cellular redox balance, such as peroxiredoxins.[5]

  • Consequence: Covalent modification and inhibition of these antioxidant proteins can lead to an accumulation of lipid peroxides, inducing a specific form of regulated cell death known as ferroptosis.[5][6] This RNF4-independent cell death pathway suggests that the observed cytotoxicity of some chloroacetamide-based compounds may not be due to their intended target but rather to this off-target induction of oxidative stress.[6] This is a critical field-proven insight for scientists using this chemical scaffold.

Applications in Research and Development

  • Intermediate in Organic Synthesis: It is a valuable building block. The chloro- group can be displaced by various nucleophiles (O, N, S), and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the construction of more complex molecules.

  • Tool Compound in Chemical Biology: Due to its cysteine reactivity, it can be used as a probe in activity-based protein profiling (ABPP) to identify and map reactive, functionally important cysteine residues within the proteome.

  • Scaffold for Drug Discovery: It serves as a starting point for designing targeted covalent inhibitors. Some reports have suggested its potential as an inhibitor of Protein Kinase C (PKC) and as having antiviral and antitumor properties.[3] However, as noted, the potential for off-target toxicity via ferroptosis must be carefully evaluated during the development of any drug candidate based on this scaffold.[5][6]

Safety, Handling, and Storage

Based on data from the analogous and well-studied compound 2-chloroacetamide, this compound should be handled as a hazardous chemical.

  • Toxicity: Assumed to be harmful if inhaled, swallowed, or absorbed through the skin. It is expected to cause skin and eye irritation and may cause an allergic skin reaction upon repeated contact.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.

  • First Aid:

    • Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water.[7][8]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[7][8]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[7][8][9]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8] Keep away from incompatible materials such as strong bases, strong acids, strong oxidizing agents, and strong reducing agents.[8][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

  • Chemsrc. (n.d.). 2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Gotthardt, G., Weckesser, J., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Reports. Retrieved from [Link]

  • Gotthardt, G., Weckesser, J., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PubMed Central. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-N-(2-cyanoethyl)acetamide: A Potent and Selective Protein Kinase C Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2-cyanoethyl)acetamide (CAS Number: 17756-81-9), a molecule of significant interest in contemporary biomedical research. We will delve into its chemical architecture, synthesis, and physicochemical properties. The core of this document will focus on its established role as a potent and selective, noncompetitive inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. We will explore the putative mechanism of action, likely involving covalent modification, and its implications in the development of novel therapeutics for viral diseases and cancer. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery, providing both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as CECA and N-(beta-cyanoethyl)chloroacetamide, is a bifunctional organic molecule.[][2] Its structure incorporates a reactive chloroacetamide moiety and a cyanoethyl group, which contribute to its unique chemical reactivity and biological activity.

PropertyValueReference(s)
CAS Number 17756-81-9[][3]
Molecular Formula C₅H₇ClN₂O[][3]
Molecular Weight 146.57 g/mol [][3]
IUPAC Name This compound[]
Boiling Point 388.9°C at 760 mmHg[]
Density 1.203 g/cm³[]
SMILES C(CNC(=O)CCl)C#N[]
InChI Key WECIKJKLCDCIMY-UHFFFAOYSA-N[]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be reliably inferred from standard organic chemistry principles and established methods for the preparation of N-substituted chloroacetamides.[4][5][6] The most logical and direct synthetic route involves the acylation of 3-aminopropanenitrile with chloroacetyl chloride.[7]

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or DBU, to neutralize the hydrochloric acid byproduct.[8] The choice of solvent is critical, with aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) being suitable. The reaction is generally performed at low temperatures (0-5 °C) to control the exothermic nature of the acylation and minimize side reactions.[5]

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-aminopropanenitrile 3-Aminopropanenitrile (H₂N-CH₂CH₂-CN) product This compound 3-aminopropanenitrile->product Acylation chloroacetyl_chloride Chloroacetyl Chloride (Cl-C(=O)CH₂-Cl) chloroacetyl_chloride->product base Base (e.g., Triethylamine) byproduct Triethylammonium Chloride base->byproduct solvent Aprotic Solvent (e.g., THF) temperature Low Temperature (0-5 °C)

Caption: Synthetic pathway for this compound.

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic substitution by various nucleophiles, a key feature in its biological mechanism of action.[9]

Biological Activity and Mechanism of Action

Potent and Selective Inhibition of Protein Kinase C (PKC)

This compound is characterized as a potent and selective inhibitor of Protein Kinase C (PKC).[3][10] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[11] Dysregulation of PKC activity is implicated in various diseases, most notably cancer and viral infections.

The inhibitory action of this compound is described as noncompetitive, indicating that it does not bind to the ATP-binding site of the enzyme.[10] This mode of inhibition is advantageous as it can offer higher selectivity compared to ATP-competitive inhibitors, which often suffer from off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.

Putative Mechanism: Covalent Inhibition

The chloroacetamide moiety is a well-established "warhead" in the design of covalent inhibitors.[][3] These electrophilic groups can form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the target protein. This irreversible or slowly reversible binding leads to sustained and potent inhibition.

While direct evidence for the covalent modification of PKC by this compound is not yet published, it is highly probable that its mechanism of action involves the alkylation of a reactive cysteine residue within a regulatory or allosteric site of the PKC enzyme. This covalent interaction would lock the enzyme in an inactive conformation, thus explaining its noncompetitive inhibitory profile.

Mechanism cluster_pathway Inhibition Pathway PKC Protein Kinase C (PKC) Cysteine Residue Covalent_Complex Inactive Covalent PKC-Inhibitor Complex PKC:cys->Covalent_Complex Nucleophilic Attack Inhibitor This compound Chloroacetamide Moiety Inhibitor:chloro->Covalent_Complex Covalent Bond Formation

Caption: Proposed mechanism of covalent inhibition of PKC.

Therapeutic Potential: Antiviral and Anticancer Applications

The inhibition of PKC has been shown to be a viable strategy for combating certain viral infections and cancers. This compound has demonstrated efficacy against some viruses and tumor cells, inhibiting their replication and growth.[10] Its ability to modulate cellular signaling pathways controlled by PKC makes it a valuable lead compound for the development of novel therapeutic agents. The anticancer activity of related cyanoacetamide derivatives has also been reported, further supporting the potential of this chemical scaffold in oncology research.[4]

Experimental Protocols

General Protocol for a Protein Kinase C (PKC) Inhibition Assay

To evaluate the inhibitory potential of this compound against PKC, a kinase activity assay is essential. Below is a representative protocol based on commonly used non-radioactive, ELISA-based methods.

Materials:

  • Purified active PKC enzyme

  • PKC substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation motif)

  • Kinase assay buffer

  • ATP solution

  • Phospho-specific antibody that recognizes the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the PKC substrate peptide, and the diluted inhibitor solutions.

  • Enzyme Addition: Add the purified active PKC enzyme to each well, except for the negative control wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Detection:

    • Wash the wells to remove excess reagents.

    • Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Incubate to allow binding.

    • Wash the wells and add the TMB substrate. A color change will indicate the presence of the phosphorylated substrate.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by plotting the inhibition data against the inhibitor concentration.

KinaseAssay cluster_prep Preparation cluster_rxn Kinase Reaction cluster_detect Detection Prep_Inhibitor Prepare Inhibitor Dilutions Add_Reagents Add Buffer, Substrate, and Inhibitor to Plate Prep_Inhibitor->Add_Reagents Prep_Reagents Prepare Assay Reagents Prep_Reagents->Add_Reagents Add_Enzyme Add PKC Enzyme Add_Reagents->Add_Enzyme Add_ATP Initiate Reaction with ATP Add_Enzyme->Add_ATP Incubate_Rxn Incubate at 30°C Add_ATP->Incubate_Rxn Add_Antibodies Add Primary and Secondary Antibodies Incubate_Rxn->Add_Antibodies Add_Substrate Add TMB Substrate Add_Antibodies->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Measure Absorbance Stop_Reaction->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis Calculate IC₅₀

Caption: Workflow for a typical PKC inhibition assay.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, compounds of the chloroacetamide class are generally considered hazardous.[5] They can be toxic if swallowed, cause skin and eye irritation, and may lead to allergic skin reactions. It is also suspected of causing reproductive toxicity.

Recommended Precautions:

  • Handle in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compelling molecule for researchers in the field of drug discovery. Its role as a potent and selective noncompetitive inhibitor of PKC, likely through a covalent mechanism, positions it as a valuable tool for studying PKC-mediated signaling pathways and as a starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its biological activity, including the determination of its specific PKC isoform selectivity and in vivo efficacy. This guide provides a solid foundation for researchers to understand and utilize this promising compound in their scientific endeavors.

References

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  • ATB. (n.d.). 2-Chloro-N-(2-chloroethyl)acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(2-Chloroethyl)acetamide. Retrieved from [Link]

  • National Institutes of Health. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

  • DC Chemicals. (n.d.). PKC. Retrieved from [Link]

  • MDPI. (2018). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2018). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Retrieved from [Link]

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An In-depth Technical Guide to 2-Chloro-N-(2-cyanoethyl)acetamide: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the precise understanding of a molecule's structure and physicochemical properties is paramount to harnessing its therapeutic potential. 2-Chloro-N-(2-cyanoethyl)acetamide, a molecule of significant interest, stands as a noteworthy scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, delving into its molecular architecture, key chemical data, and the rationale behind its synthesis and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Physicochemical and Structural Properties

This compound, with the CAS number 17756-81-9, is a bifunctional organic compound containing a chloroacetamide group and a cyanoethyl moiety.[] This unique combination of functional groups imparts specific reactivity and potential for further chemical modification, making it a valuable intermediate in organic synthesis.

Molecular Structure and Weight

The fundamental identity of a chemical compound lies in its molecular structure and weight. These parameters are critical for everything from reaction stoichiometry to analytical characterization.

The molecular formula for this compound is C5H7ClN2O.[][2][3][4] The IUPAC name for this compound is this compound.[] The molecular weight is approximately 146.57 g/mol .[2][4][5]

Below is a visual representation of the molecular structure of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 3-Aminopropanenitrile 3-Aminopropanenitrile Reaction Acylation Reaction (in a suitable solvent with base) 3-Aminopropanenitrile->Reaction Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction Target_Molecule This compound Reaction->Target_Molecule Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopropanenitrile (1 equivalent) and a suitable non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1 equivalent) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting materials.

  • Work-up and Purification: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure this compound.

Applications and Field-Proven Insights

The molecular architecture of this compound makes it a compound of interest in medicinal chemistry. Notably, it has been investigated as a potent and selective inhibitor of protein kinase C (PKC). [2]PKC is a family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The chloroacetamide moiety can act as an electrophilic warhead, capable of forming a covalent bond with a nucleophilic residue (such as cysteine) in the active site of the enzyme, leading to irreversible inhibition. This mechanism of action is a key strategy in the design of targeted covalent inhibitors.

Furthermore, its bifunctional nature allows it to be used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals. [5][6]

Safety and Handling

As with any chloroacetamide derivative, this compound should be handled with care. Chloroacetamides are generally classified as hazardous chemicals. [6]They can be harmful if inhaled, swallowed, or absorbed through the skin and can cause skin and eye irritation. [6]Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier. [7][8][9]

Conclusion

This compound is a molecule with a well-defined structure and a molecular weight that underpins its chemical identity. Its synthesis is achievable through standard organic chemistry methodologies, and its unique combination of functional groups provides a platform for its application in medicinal chemistry, particularly as a covalent inhibitor. A thorough understanding of its properties and safe handling procedures is essential for any researcher or scientist working with this compound. This guide serves as a foundational resource to facilitate further investigation and application of this compound in the advancement of chemical and pharmaceutical sciences.

References

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  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
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An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-(2-cyanoethyl)acetamide, a valuable chemical intermediate. The primary synthetic route detailed herein is the acylation of 3-aminopropionitrile with chloroacetyl chloride, a process executed under Schotten-Baumann reaction conditions. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses methods for product characterization and purification. Furthermore, it emphasizes the critical safety protocols required when handling the hazardous reagents involved. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for the preparation of this and similar N-substituted chloroacetamides.

Introduction: Significance and Applications

This compound belongs to the versatile class of N-substituted 2-chloroacetamides. These compounds are pivotal building blocks in organic synthesis, largely due to the reactivity of the C-Cl bond, which allows for facile nucleophilic substitution.[1][2] This reactivity enables their use as precursors in the synthesis of a wide array of more complex molecules, including various heterocyclic compounds that form the core of many pharmaceutical agents.[1]

Derivatives of N-substituted chloroacetamides have demonstrated significant and diverse biological activities, including antimicrobial, antifungal, herbicidal, and antiproliferative properties.[1][3] Specifically, this compound has been identified as a potent and selective inhibitor of protein kinase C (PKC), an enzyme family that regulates cellular responses to various stimuli.[4] Its utility as a research chemical and intermediate in the synthesis of biologically active molecules underscores the need for a well-understood and reliable synthetic procedure.[4][5]

Synthetic Strategy & Mechanistic Insights

The synthesis of this compound is most effectively achieved through the N-acylation of 3-aminopropionitrile with chloroacetyl chloride. This transformation is a classic example of the Schotten-Baumann reaction .[6][7][8]

The Schotten-Baumann Reaction

First described in the 1880s, the Schotten-Baumann reaction is a foundational method for synthesizing amides from amines and acid chlorides.[7][9] The reaction is typically conducted in the presence of a base, which serves a crucial role: to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation.[7][10] Without the base, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. The conditions are often biphasic, involving an organic solvent for the reactants and an aqueous phase for the base.[6][8]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminopropionitrile (the nucleophile) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[8][9]

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient tetrahedral intermediate.[6][9]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion is expelled as the leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., triethylamine) to yield the final, neutral this compound product and the hydrochloride salt of the base.

The entire process is highly exothermic and requires careful temperature control to prevent unwanted side reactions, such as the hydrolysis of the highly reactive chloroacetyl chloride.[7][11]

Caption: General workflow for synthesis and purification.

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point range indicates high purity.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include:

    • ~3300 cm⁻¹ (N-H stretch, secondary amide)

    • ~2250 cm⁻¹ (C≡N stretch, nitrile)

    • ~1670 cm⁻¹ (C=O stretch, amide I band)

    • ~1540 cm⁻¹ (N-H bend, amide II band)

    • ~750-550 cm⁻¹ (C-Cl stretch) [3]* ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the three different methylene groups (-CH₂-).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound. The nominal molecular weight is 146.57 g/mol . [4]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory for this synthesis.

  • Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and a potent lachrymator (tear-producing agent). [1][12]It reacts violently with water and alcohols. [1] * Handling: Always handle in a well-ventilated chemical fume hood. [1] * PPE: Wear appropriate personal protective equipment, including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). [5][13]* 2-Chloroacetamides: The product and its class of compounds are hazardous. They can be harmful if swallowed, inhaled, or absorbed through the skin and may cause skin irritation or sensitization. [5][14][15] * Handling: Avoid creating dust. Wash hands thoroughly after handling. [14][15]* Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of 3-aminopropionitrile is a reliable and scalable method. The key to a successful synthesis with high yield and purity lies in the careful control of the reaction temperature to mitigate side reactions and the use of an appropriate base to drive the reaction to completion. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently prepare this valuable chemical intermediate for its various applications in synthetic and medicinal chemistry.

References

  • Schotten–Baumann reaction. Grokipedia.
  • Schotten-Baumann Reaction. J&K Scientific LLC.
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  • This compound | 17756-81-9. Biosynth.
  • A facile amidation of chloroacetyl chloride using DBU.
  • SAFETY DATA SHEET - 2-Cyano-N,N-diethylacetamide. TCI Chemicals.
  • SAFETY DATA SHEET - 2-Chloroacetamide. Sigma-Aldrich.
  • chloroacetamide. Organic Syntheses Procedure.
  • Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Deriv
  • SAFETY DATA SHEET - 2-Chloroacetamide. Fisher Scientific.
  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Chloroacetyl chloride: applications in synthesis and toxicology. ChemicalBook.
  • 2-Chloro Acetamide. Anshul Specialty Molecules.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

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A Technical Guide to 2-Chloro-N-(2-cyanoethyl)acetamide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2-cyanoethyl)acetamide, a specialized organic compound of interest to the chemical, pharmaceutical, and life sciences research communities. The document delineates the compound's fundamental chemical identity, including its IUPAC name and known synonyms, and tabulates its key physicochemical properties. A plausible, mechanistically-grounded synthesis protocol is presented, offering insight into its formation. The guide focuses on the compound's primary application as a selective inhibitor of Protein Kinase C (PKC), exploring its mechanism of action and its demonstrated utility in antiviral and antitumor research. A detailed in-vitro experimental workflow for assessing its inhibitory activity is provided, complete with a process diagram. Finally, this guide addresses critical safety and handling protocols, extrapolating from data on structurally related compounds to ensure user safety.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of reproducible science. This compound is registered under CAS Number 17756-81-9. Its formal nomenclature and a list of common synonyms are provided below for unambiguous identification in literature and databases.

IdentifierValue
IUPAC Name This compound[]
CAS Number 17756-81-9[][2][3]
Synonyms 2-chloro-n-(2-cyanoethyl)-acetamid; ceca; n-(beta-cyanoethyl)chloroacetamide; n-(beta-cyanoethyl)monochloroacetamide; nf21; udankor[]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental and biological systems, influencing factors such as solubility, stability, and bioavailability.

PropertyValueSource
Molecular Formula C₅H₇ClN₂O[][2][3]
Molecular Weight 146.57 g/mol [][3]
Boiling Point 388.9°C at 760 mmHg[][2]
Density 1.203 g/cm³[][2]
SMILES C(CNC(=O)CCl)C#N[][3]
InChI Key WECIKJKLCDCIMY-UHFFFAOYSA-N[]

Synthesis and Mechanism of Action

Postulated Synthesis Route

While specific manufacturing protocols for this compound are proprietary, its structure suggests a straightforward synthesis via nucleophilic acyl substitution. This common amide bond formation reaction is a cornerstone of organic synthesis. The proposed pathway involves the reaction of 3-Aminopropionitrile with Chloroacetyl chloride .

Causality of Experimental Choices:

  • Reactants: 3-Aminopropionitrile provides the N-(2-cyanoethyl) moiety, while chloroacetyl chloride supplies the 2-chloroacetyl group.

  • Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to prevent reaction with the solvent.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its purpose is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The reaction is typically performed at a low temperature (e.g., 0°C) initially to control the exothermic reaction between the highly reactive acid chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Protocol: Synthesis of this compound

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopropionitrile (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the flask to 0°C in an ice bath.

  • Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography or recrystallization to yield pure this compound.

Mechanism of Action: PKC Inhibition

This compound is recognized as a potent and selective inhibitor of Protein Kinase C (PKC)[3]. PKC enzymes are critical components of cellular signal transduction pathways, regulating processes like cell growth, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in various diseases, including cancer and viral infections.

This compound functions as a noncompetitive inhibitor , meaning it binds to a site on the enzyme distinct from the ATP-binding site[3]. This mode of action is significant because it does not compete with the high intracellular concentrations of ATP, a challenge often faced by competitive inhibitors. By binding to an allosteric site, it induces a conformational change in the enzyme that reduces its catalytic efficiency.

Applications in Preclinical Research

The unique inhibitory profile of this compound makes it a valuable tool for preclinical research, particularly in oncology and virology.

  • Antitumor Activity: It has been shown to inhibit the growth of some cancer cells[3]. By targeting PKC, which is often overactive in tumors, the compound can interfere with signaling pathways that drive proliferation and survival.

  • Antiviral Activity: The compound has demonstrated efficacy in inhibiting the replication of certain animal viruses, such as the influenza virus[3]. Many viruses hijack host cell kinases, including PKC, to facilitate their replication cycle. Inhibition of PKC can disrupt this process.

  • Therapeutic Potential: It has also been explored for the treatment of various conditions in animal models, including abdominal infections, hepatitis, and pancreatitis[3].

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantify the potency of this compound, a common and self-validating method is an in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀).

Objective: To determine the IC₅₀ of this compound against a specific PKC isoform (e.g., PKCα).

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from this stock.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase Buffer (containing MgCl₂, DTT, and other cofactors).

    • Test compound dilutions (final DMSO concentration should be ≤1%).

    • PKCα enzyme.

    • A fluorescently or radioactively labeled peptide substrate specific for PKCα.

  • Controls (Self-Validation):

    • Positive Control (0% Inhibition): Contains all components except the inhibitor (DMSO vehicle only). This defines the maximum enzyme activity.

    • Negative Control (100% Inhibition): Contains all components except the enzyme. This defines the background signal.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific enzyme to ensure sensitive detection of inhibition.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding a solution containing EDTA. Measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, luminescence, or scintillation counting).

  • Data Analysis:

    • Subtract the negative control signal from all wells.

    • Normalize the data by expressing it as a percentage of the positive control's activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.

Workflow Visualization

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Compound Serial Dilutions Dispense 3. Dispense Reagents & Compound to Plate Compound->Dispense Reagents 2. Prepare Master Mix (Buffer, Enzyme, Substrate) Reagents->Dispense Initiate 4. Initiate Reaction (Add ATP) Dispense->Initiate Incubate 5. Incubate (e.g., 30°C, 60 min) Initiate->Incubate Terminate 6. Terminate Reaction & Detect Signal Incubate->Terminate Normalize 7. Normalize Data (% Inhibition) Terminate->Normalize Plot 8. Plot Dose-Response Curve Normalize->Plot IC50 9. Calculate IC₅₀ Plot->IC50

Caption: Workflow for determining the IC₅₀ of an inhibitor.

Safety, Handling, and Toxicity Profile

Disclaimer: No specific safety data sheet (SDS) for this compound was available. The following information is extrapolated from the hazards of the closely related parent compound, 2-chloroacetamide (CAS: 79-07-2) . Users must handle this compound with the assumption that it carries similar risks.

Hazard Classification
  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[4]. The median lethal dose (LD₅₀) in rats for 2-chloroacetamide was found to be 138 mg/kg bw, classifying it as toxic if swallowed[5].

  • Irritation: Causes serious skin and eye irritation[4][6].

  • Sensitization: May cause an allergic skin reaction upon repeated or prolonged contact[6][7].

  • Reproductive Toxicity: Animal tests suggest that 2-chloroacetamide is suspected of damaging fertility or the unborn child[6][7].

  • Environmental Hazard: Harmful to aquatic organisms[6].

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles[8].

    • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling[6].

  • Storage: Store in a tightly closed container in a dry, well-ventilated area, separated from strong oxidants, bases, and acids[6].

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment[6].

Conclusion

This compound is a specialized chemical reagent with significant utility in drug discovery and cell biology research. Its identity is well-defined by its IUPAC name and CAS number 17756-81-9. The compound's value stems from its function as a potent, noncompetitive inhibitor of Protein Kinase C, enabling the study of signaling pathways and providing a scaffold for potential therapeutic development in oncology and virology. While its synthesis is based on fundamental organic chemistry principles, its handling requires stringent safety protocols due to the presumed toxicity based on its structural analog, 2-chloroacetamide. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their work.

References

  • 2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9. Chemsrc. [Link]

  • 2-Chloro Acetamide. Anshul Specialty Molecules. [Link]

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  • ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. [Link]

  • SAFETY DATA SHEET - 2-Chloroacetamide. Quality Environmental Containers. [Link]

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Navigating the Labyrinth: A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these is 2-Chloro-N-(2-cyanoethyl)acetamide, a compound of interest with potential applications in organic synthesis and drug discovery. However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols. This guide, compiled from a Senior Application Scientist's perspective, moves beyond a mere recitation of safety data sheet (SDS) information. It aims to provide a deep, practical understanding of the risks associated with this compound and the rationale behind the necessary safety measures, ensuring a culture of safety and scientific integrity in your laboratory.

Unmasking the Threat: Hazard Identification and Classification

This compound (CAS No. 17756-81-9) is a multifaceted threat, classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Its danger lies in its potent effects upon contact and ingestion, as well as its potential for respiratory irritation.

A critical aspect of its hazardous nature is its acute toxicity. The oral LD50 in rats is reported to be 410 mg/kg, categorizing it as harmful if swallowed. The primary GHS hazard statements associated with this compound are:

  • Causes skin irritation

  • Causes serious eye damage

  • May cause respiratory irritation

  • Harmful in contact with skin

  • Harmful if inhaled

  • Harmful if swallowed

The presence of both a chloro-acetamide and a cyanoethyl group in its structure contributes to its reactivity and toxicity. The chloroacetamide moiety is a known alkylating agent, capable of reacting with biological nucleophiles, which is a likely mechanism for its irritant and toxic properties. The cyano group, while relatively stable in this configuration, presents a potential for the release of highly toxic hydrogen cyanide gas under acidic conditions or during combustion.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed
Acute Toxicity, Dermal4Harmful in contact with skin
Acute Toxicity, Inhalation4Harmful if inhaled
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Eye Irritation1Causes serious eye damage
Specific target organ toxicity — Single exposure3May cause respiratory irritation

Source: Santa Cruz Biotechnology, Inc. SDS

The First Line of Defense: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to safety is paramount. This begins with robust engineering controls designed to minimize exposure, followed by the diligent use of appropriate personal protective equipment.

Engineering Controls: Containing the Hazard

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transferring, and reaction setup involving this compound must be performed within the fume hood to prevent the inhalation of dust or vapors. The fume hood should have a continuous and verifiable airflow.

For processes with a higher risk of dust generation, a glove box or other form of containment may be necessary. It is also crucial to ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

Personal Protective Equipment: The Last Barrier

While engineering controls are the first line of defense, PPE is the essential final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the risk of serious eye damage, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a risk of splashing.

  • Skin Protection: Wear a lab coat that is buttoned and has full-length sleeves. Nitrile gloves are a suitable choice for incidental contact, but it is crucial to consult a glove compatibility chart for extended use or immersion. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contamination.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. The specific type of respirator will depend on the nature and concentration of the airborne contaminants.

In the Laboratory: Safe Handling, Storage, and Disposal Protocols

A proactive and informed approach to the daily use of this compound is crucial for preventing accidents and ensuring a safe research environment.

Prudent Handling Practices
  • Avoid Dust Formation: This compound is a solid, and care must be taken to avoid generating dust during handling. Use a spatula for transfers and avoid pouring the powder. If possible, weigh the compound directly into the reaction vessel within the fume hood.

  • Maintain a Clean Workspace: Clean up any spills immediately, following the procedures outlined in the emergency response section. Keep the work area in the fume hood uncluttered.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Secure and Segregated Storage

Proper storage is essential to maintain the stability of the compound and prevent accidental contact.

  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and acids.

  • Segregation: Do not store with food or drink.

Responsible Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use designated and clearly labeled hazardous waste containers.

  • Disposal Route: Dispose of the waste through a licensed and approved waste disposal company. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.

When the Unexpected Happens: Emergency Procedures

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm. All laboratory personnel should be familiar with these procedures.

First Aid Measures: Immediate and Decisive Action

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response: Containment and Decontamination

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and then wash with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

For large spills, evacuate the laboratory and contact the institution's emergency response team.

Physical and Chemical Properties: Understanding the Compound's Behavior

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior under various conditions.

Table 3: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇ClN₂OChemsrc[1]
Molecular Weight 146.57 g/mol Chemsrc[1]
Appearance SolidSanta Cruz Biotechnology, Inc. SDS
Density 1.203 g/cm³Chemsrc[1]
Boiling Point 388.9°C at 760 mmHgChemsrc[1]
Flash Point 189°CChemsrc[1]

The high boiling point and flash point suggest that the compound is not highly volatile at room temperature, which reduces the risk of inhalation exposure under normal handling conditions. However, the potential for dust formation remains a significant concern.

The chemical is stable under recommended storage conditions. However, contact with strong oxidizing agents and acids should be avoided to prevent potentially hazardous reactions. Hazardous decomposition products include carbon oxides, hydrogen cyanide, and nitrogen oxides.

Visualizing Safety Workflows

To further enhance understanding and recall of critical safety procedures, the following diagrams illustrate key workflows.

G cluster_spill Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation (Fume Hood) evacuate->ventilate contain Contain Spill (Inert Absorbent) ventilate->contain collect Collect Waste (Non-sparking tools) contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a spill of this compound.

G cluster_exposure First Aid for Exposure exposure Exposure Occurs (Skin, Eyes, Inhalation, Ingestion) remove Remove from Source exposure->remove first_aid Administer Specific First Aid (See Table 2) remove->first_aid medical Seek Immediate Medical Attention first_aid->medical sds Provide SDS to Medical Personnel medical->sds

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Parameter of Solubility in Research and Development

To the researchers, scientists, and drug development professionals who drive innovation, the physical and chemical properties of a compound are the foundational pillars upon which successful experimental design and product formulation are built. Among these, solubility stands as a paramount determinant of a compound's utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. This guide is dedicated to providing a comprehensive understanding of the solubility of 2-Chloro-N-(2-cyanoethyl)acetamide, a compound of interest in various chemical and biomedical research fields.

Our approach transcends a mere compilation of data. As a Senior Application Scientist, it is my experience that a deeper, mechanistic understanding of why a compound exhibits a particular solubility profile is what truly empowers the researcher. Therefore, this guide delves into the theoretical underpinnings of solubility, offers a predicted solubility profile based on structural analysis and analogous experimental data, and provides detailed, field-tested methodologies for empirical determination. Every protocol herein is designed as a self-validating system, ensuring the generation of robust and reproducible results.

It is my hope that this technical guide will not only serve as a practical reference but also as a tool for fostering a more profound understanding of the intricate interplay between molecular structure and solubility.

Molecular Structure and its Implications for Solubility

This compound possesses a molecular structure characterized by several key functional groups that dictate its solubility behavior in different solvent environments. A thorough analysis of these groups is essential for predicting and interpreting its solubility.

  • Amide Group (-C(=O)NH-): The secondary amide linkage is a significant contributor to the molecule's polarity. The carbonyl oxygen and the amide hydrogen can act as hydrogen bond acceptors and donors, respectively. This suggests a potential for favorable interactions with protic solvents.

  • Cyano Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. This feature enhances the molecule's affinity for polar solvents.

  • Chloro Group (-Cl): The electronegative chlorine atom induces a dipole moment, contributing to the overall polarity of the molecule.

  • Ethyl Linker (-CH2-CH2-): The ethylene bridge between the amide and cyano groups provides some non-polar character, which can influence solubility in less polar environments.

The interplay of these functional groups results in a molecule with a notable polar character, suggesting that it will exhibit higher solubility in polar solvents compared to non-polar hydrocarbon solvents.

Predicted Solubility Profile of this compound

In the absence of extensive, publicly available experimental solubility data for this compound, we can construct a robust predicted solubility profile. This prediction is grounded in the structural analysis presented above and leverages experimental solubility data for the structurally analogous compound, 2-cyanoacetamide[1]. The presence of the chloro- and N-(2-cyanoethyl) groups in our target molecule will modulate this baseline solubility, and the rationale for these modulations is provided.

Table 1: Predicted Solubility of this compound in Various Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic WaterModerately SolubleThe amide and cyano groups can hydrogen bond with water. However, the chloroethyl group adds some hydrophobicity, likely reducing solubility compared to 2-cyanoacetamide.
MethanolHighly SolubleMethanol can act as both a hydrogen bond donor and acceptor, readily solvating the polar functional groups of the molecule.
EthanolSolubleSimilar to methanol, but the slightly larger alkyl chain may slightly reduce solubility.
n-PropanolModerately SolubleThe increasing non-polar character of the alcohol will decrease its ability to solvate the highly polar solute.
n-ButanolSparingly SolubleThe long alkyl chain of butanol makes it a less effective solvent for this polar compound.
Polar Aprotic N,N-Dimethylformamide (DMF)Very Highly SolubleDMF is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar amides.
AcetoneHighly SolubleThe polar carbonyl group of acetone can interact favorably with the solute.
AcetonitrileSolubleThe polar nitrile group of acetonitrile will have a strong affinity for the cyano and amide groups of the solute.
Dimethyl Sulfoxide (DMSO)Very Highly SolubleDMSO is a highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solute, leading to high solubility.
Tetrahydrofuran (THF)Moderately SolubleTHF is less polar than other aprotic solvents, but its ether oxygen can act as a hydrogen bond acceptor.
Ethyl AcetateSparingly SolubleThe ester group provides some polarity, but the overall character is less polar than other aprotic solvents.
1,4-DioxaneModerately SolubleThe two ether oxygens can participate in hydrogen bonding, but the molecule has a lower overall polarity.
Non-Polar TrichloromethaneSparingly SolubleThe chlorine atoms provide some polar character, but it is generally considered a non-polar solvent.
DichloromethaneSparingly SolubleSimilar to trichloromethane, with slightly higher polarity.

Methodologies for Experimental Solubility Determination

To empirically validate the predicted solubility profile, two primary methodologies are recommended: the Equilibrium Solubility Method for thermodynamic solubility and the Kinetic Solubility Assay for a higher-throughput assessment.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent, representing the true saturation point.

Protocol:

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials.[2]

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.[3]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining micro-particulates.[2]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2][3]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh Excess Compound add_solvent Add Solvent weigh->add_solvent incubate Incubate with Agitation (24-72h) add_solvent->incubate centrifuge Centrifuge/Settle incubate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify by HPLC/UV-Vis filter->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery and provides a measure of how quickly a compound dissolves from a solid state or a concentrated stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly effective solvent like DMSO (e.g., 10 mM).[4][5]

  • Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution with the test solvent.

  • Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours) with agitation.[4]

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader to detect the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.[6]

  • Alternative Quantification (Filtration-Based): Alternatively, after incubation, filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then quantified by HPLC or UV-Vis spectroscopy.[7]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection stock Prepare DMSO Stock serial_dilute Serial Dilution in Plate stock->serial_dilute incubate Incubate with Agitation (1-2h) serial_dilute->incubate nephelometry Nephelometry incubate->nephelometry Turbidity Measurement filtration Filtration & Quantification incubate->filtration Precipitate Removal

Caption: Workflow for Kinetic Solubility Assay.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the known hazards of its structural components, particularly 2-chloroacetamide, necessitate cautious handling.

  • Toxicity: 2-Chloroacetamide is known to be toxic if swallowed and may cause skin sensitization.[8] It is prudent to assume similar hazards for this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents like DMF and DMSO, and moderately to highly soluble in polar protic solvents such as water and lower-chain alcohols. Its solubility is expected to be limited in non-polar solvents. The provided experimental protocols offer robust methods for the empirical determination of both its equilibrium and kinetic solubility. Adherence to appropriate safety precautions is essential when handling this compound. This guide provides a solid framework for understanding and experimentally determining the solubility of this compound, enabling researchers to optimize their experimental conditions and formulation strategies.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • ResearchGate. Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%. [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Stability Profile of 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-cyanoethyl)acetamide, a bifunctional organic molecule, is a valuable intermediate in the synthesis of a variety of more complex chemical entities, including pharmaceuticals and other biologically active compounds.[1] Its structure, featuring a reactive α-chloroacetamide moiety and a cyanoethyl group, imparts a unique reactivity profile that can be harnessed for diverse synthetic transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its handling, storage, and application in research and development.

The chloroacetamide functional group is a well-known electrophilic warhead, susceptible to nucleophilic attack, making this compound a versatile building block for introducing the N-(2-cyanoethyl)acetamide substructure.[2] Understanding the nuances of its reactivity with various nucleophiles, as well as its stability under different environmental conditions, is paramount for its effective and safe utilization. This document will delve into the key aspects of its chemical behavior, supported by data from analogous compounds and established chemical principles.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its practical application.

PropertyValueReference
CAS Number 17756-81-9[][4]
Molecular Formula C₅H₇ClN₂O[][4]
Molecular Weight 146.57 g/mol [4]
Boiling Point 388.9°C at 760 mmHg[]
Density 1.203 g/cm³[]
IUPAC Name This compound[]
Synonyms 2-chloro-n-(2-cyanoethyl)-acetamid; ceca; n-(beta-cyanoethyl)chloroacetamide; n-(beta-cyanoethyl)monochloroacetamide[]

Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic carbon adjacent to the chlorine atom. This section explores its reactions with various nucleophiles and its behavior under hydrolytic and photolytic conditions.

Nucleophilic Substitution Reactions

The carbon-chlorine bond in the α-position to the carbonyl group is highly susceptible to nucleophilic attack, proceeding primarily through an S(_N)2 mechanism. This reactivity allows for the facile introduction of a wide range of functional groups.

Reaction with Amine Nucleophiles: Primary and secondary amines readily react with this compound to form the corresponding N-substituted glycine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated. The choice of solvent and base is crucial for optimizing reaction yields and minimizing side reactions.[5]

Reaction with Sulfur Nucleophiles: Thiolate anions, being potent nucleophiles, react efficiently with this compound to form thioether linkages.[6] This reaction is a common strategy for the covalent modification of cysteine residues in proteins and peptides.

Hydrolysis_Pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) CNA This compound CAA 2-Chloroacetic Acid CNA->CAA Amide Hydrolysis APN 3-Aminopropionitrile CNA->APN Amide Hydrolysis HCNA 2-Hydroxy-N-(2-cyanoethyl)acetamide CNA->HCNA SN2 Substitution CA 2-Chloroacetate CNA->CA Amide Hydrolysis APN2 3-Aminopropionitrile CNA->APN2 Amide Hydrolysis

Caption: Potential hydrolytic degradation pathways of this compound.

Photodegradation

Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. Studies on similar chloroacetamide herbicides have shown that photodegradation can proceed through several pathways, including:

  • Dechlorination: Homolytic cleavage of the carbon-chlorine bond to generate a radical intermediate, which can then undergo further reactions.

  • Hydroxylation: Introduction of hydroxyl groups onto the molecule.

  • Cyclization: Intramolecular reactions leading to the formation of cyclic products.

It is important to note that the photoproducts may exhibit different toxicity profiles compared to the parent compound.

Stability Profile

The stability of this compound under various storage and handling conditions is a critical consideration for its use as a reliable chemical intermediate.

Thermal Stability

While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for this compound are not publicly available, data from a structurally similar compound, 2-Chloro-N-(cyano-2-thienyl methyl) acetamide, provides valuable insights. This compound exhibits an exothermic decomposition reaction starting at approximately 91°C. [7]This suggests that this compound may also have limited thermal stability and should be handled with care at elevated temperatures. The decomposition of chloroacetamides upon heating can produce toxic fumes, including nitrogen oxides and chlorine.

Storage and Handling

Based on its reactivity and potential thermal instability, the following storage and handling precautions are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents. The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood to avoid inhalation of any potential vapors or decomposition products. Avoid contact with skin and eyes.

Experimental Protocols

This section provides standardized, step-by-step methodologies for assessing the reactivity and stability of this compound.

Protocol 1: Assessment of Reactivity with a Nucleophile (e.g., Piperidine)

Objective: To determine the rate and products of the reaction between this compound and a model amine nucleophile.

Materials:

  • This compound

  • Piperidine

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Round-bottom flask with a magnetic stirrer

  • Thermostatically controlled oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Dissolve a known concentration of this compound (e.g., 0.1 M) in anhydrous acetonitrile in a round-bottom flask.

  • Add an equimolar amount of triethylamine to the solution.

  • Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 50°C).

  • Allow the solution to equilibrate for 15 minutes.

  • Add a known concentration of piperidine (e.g., 0.1 M) to the reaction mixture to initiate the reaction.

  • Monitor the progress of the reaction by withdrawing aliquots at specific time intervals and analyzing them by TLC and HPLC.

  • For TLC analysis, spot the aliquots on a silica gel plate and develop using an appropriate solvent system (e.g., ethyl acetate/hexane). Visualize the spots under UV light or by staining.

  • For HPLC analysis, quench the reaction in the aliquot by diluting with the mobile phase and inject it into the HPLC system.

  • Quantify the disappearance of the starting material and the formation of the product over time to determine the reaction kinetics.

  • At the end of the reaction, isolate the product by removing the solvent under reduced pressure and purify by column chromatography if necessary. Characterize the product using spectroscopic methods (e.g., NMR, MS).

Protocol_1_Workflow Start Start Dissolve Dissolve Reactants in Acetonitrile Start->Dissolve Equilibrate Equilibrate at Reaction Temperature Dissolve->Equilibrate Initiate Initiate Reaction with Nucleophile Equilibrate->Initiate Monitor Monitor Reaction Progress (TLC/HPLC) Initiate->Monitor Isolate Isolate and Purify Product Monitor->Isolate Characterize Characterize Product (NMR, MS) Isolate->Characterize End End Characterize->End

Caption: Workflow for assessing nucleophilic reactivity.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 1 M HCl.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 1 M NaOH.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV and visible light in a photostability chamber for a defined period.

    • Analyze the exposed solution by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples using a stability-indicating HPLC-PDA-MS method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

    • Use the PDA detector to assess peak purity and the MS detector to obtain mass information for the degradation products to aid in their identification.

Forced_Degradation_Workflow Start Prepare Stock Solution Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidative Oxidative Degradation Start->Oxidative Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Analyze Analyze all samples by HPLC-PDA-MS Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradation Products Analyze->Identify End End Identify->End

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a reactive and versatile chemical intermediate with a stability profile that requires careful consideration. Its susceptibility to nucleophilic attack makes it a valuable tool for chemical synthesis, while its potential for degradation under hydrolytic, photolytic, and thermal stress necessitates appropriate handling and storage conditions. The information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge needed to effectively and safely utilize this compound in their work. A thorough understanding of its reactivity and stability is crucial for the successful development of robust and reliable synthetic processes and for ensuring the quality and safety of the resulting products.

References

  • PubChem. Chloroacetamide. [Link]

  • ResearchGate. Characterization of a Stable AIBN Degradant and its use to Monitor the Oxidative Environment during Forced Degradation Studies by LC/MS. [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • ResearchGate. Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. [Link]

  • PubMed. Forced degradation and impurity profiling: recent trends in analytical perspectives. [Link]

  • PMC. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]

  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. [Link]

  • PubMed. Forced degradation and impurity profiling: recent trends in analytical perspectives. [Link]

  • KoreaScience. Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. [Link]

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • NIST WebBook. Acetamide, 2-chloro-. [Link]

  • NIST WebBook. Acetamide, 2-chloro-N,N-diethyl-. [Link]

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An In-depth Technical Guide to 2-Chloro-N-(2-cyanoethyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-N-(2-cyanoethyl)acetamide, a reactive chemical intermediate with significant potential in drug discovery and chemical biology. We will delve into its chemical properties, synthesis, and applications, with a focus on its role as a covalent modifier in targeting proteins of interest. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are seeking to leverage the unique reactivity of this compound in their work.

Introduction to this compound

This compound, with the CAS number 17756-81-9, is a bifunctional organic molecule featuring a reactive chloroacetamide group and a cyanoethyl moiety. The chloroacetamide "warhead" is a well-established electrophilic group known to form stable covalent bonds with nucleophilic amino acid residues in proteins, most notably cysteine.[1] This property makes it a valuable tool for the development of targeted covalent inhibitors (TCIs), which have seen a resurgence in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target challenging proteins.[2]

The cyano group, on the other hand, can influence the molecule's polarity and solubility and may participate in further chemical transformations. The overall structure of this compound, therefore, presents an interesting scaffold for the design of chemical probes and potential therapeutic agents.

Commercial Availability

For researchers seeking to acquire this compound, several reputable chemical suppliers offer this compound in various purities and quantities. Sourcing from a reliable vendor is crucial to ensure the quality and consistency of starting materials for any research endeavor.

SupplierProduct NumberPurityAdditional Information
Biosynth SAA75681Not specifiedStates that the compound is a potent and selective inhibitor of protein kinase C (PKC).[3]
Alfa Chemistry 17756-81-9Not specifiedAvailable for experimental/research use.
BOC Sciences 17756-81-995%Provides synonyms such as CECA and N-(beta-cyanoethyl)chloroacetamide.[4]
Aaronchem AR002633Not specifiedLists the MDL number as MFCD01733630.[5]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of 3-aminopropanenitrile with chloroacetyl chloride. This reaction is a standard amide bond formation and can be performed under various conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Protocol

Materials:

  • 3-Aminopropanenitrile

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another non-nucleophilic base

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve 3-aminopropanenitrile (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3-Aminopropanenitrile reaction Amide Bond Formation (Acylation) start1->reaction start2 Chloroacetyl Chloride start2->reaction start3 Base (e.g., TEA) start3->reaction start4 Solvent (e.g., DCM) start4->reaction workup1 Quenching reaction->workup1 workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 purification Purification (Chromatography/Recrystallization) workup3->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application.

PropertyValue
Molecular Formula C₅H₇ClN₂O[3]
Molecular Weight 146.57 g/mol [3]
CAS Number 17756-81-9[3]
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Characterization:

While a publicly available, fully assigned NMR spectrum for this compound is not readily found, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.

  • ¹H NMR: One would expect signals corresponding to the methylene protons of the chloroacetyl group, the two methylene groups of the cyanoethyl chain, and a broad signal for the amide proton. The chemical shifts and coupling patterns would provide confirmation of the structure.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, the two carbons of the ethyl chain, and the nitrile carbon.[7][8][9]

Mechanism of Action: The Chloroacetamide Warhead

The primary utility of this compound in a biological context stems from the electrophilic nature of the chloroacetamide group. This moiety acts as a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues on proteins.

Cysteine, with its nucleophilic thiol group, is the most common target for chloroacetamides. The reaction proceeds via an Sₙ2 mechanism, where the sulfur atom of the cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether linkage. This covalent modification is often irreversible under physiological conditions.

Diagram of Covalent Modification:

G cluster_reactants Reactants cluster_product Product compound This compound adduct Covalently Modified Protein compound->adduct Covalent Bond Formation (Thioether Linkage) protein Protein with Cysteine Residue protein->adduct

Caption: Covalent modification of a cysteine residue by this compound.

Applications in Drug Discovery and Chemical Proteomics

The ability of this compound to act as a covalent modifier opens up a range of applications for researchers in drug discovery and chemical biology.

Development of Targeted Covalent Inhibitors (TCIs)

As mentioned, the chloroacetamide group is a well-established warhead for the design of TCIs. By incorporating this reactive group into a scaffold that provides selectivity for a particular protein target, researchers can develop highly potent and specific inhibitors. One supplier, Biosynth, notes that this compound is a potent and selective inhibitor of Protein Kinase C (PKC), though specific inhibitory concentrations (IC₅₀) are not publicly available.[3] Kinases are a major class of drug targets, and the development of covalent kinase inhibitors has proven to be a successful strategy in cancer therapy.[1]

Chemical Proteomics and Target Identification

This compound can be used as a chemical probe in activity-based protein profiling (ABPP) and other chemical proteomics workflows.[1] By treating a complex biological sample (e.g., cell lysate) with the compound, researchers can identify proteins that are covalently modified. This can be achieved by incorporating a reporter tag (e.g., biotin or a fluorescent dye) into the probe structure or by using more advanced mass spectrometry-based techniques to identify the modified proteins and the specific sites of modification.[10] This approach is invaluable for target identification and validation in the early stages of drug discovery.

Diagram of a General Proteomics Workflow:

G cluster_step1 Step 1: Labeling cluster_step2 Step 2: Digestion cluster_step3 Step 3: Analysis cluster_step4 Step 4: Identification labeling Incubate Proteome with This compound digestion Proteolytic Digestion (e.g., Trypsin) labeling->digestion analysis LC-MS/MS Analysis digestion->analysis identification Identify Modified Peptides and Proteins analysis->identification

Caption: A simplified workflow for identifying protein targets of this compound.

Safety and Handling

This compound and related chloroacetamide compounds should be handled with care in a laboratory setting. Based on the safety data sheets for similar compounds, it is likely to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[11][12][13]

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Consult the material safety data sheet (MSDS) provided by the supplier for detailed safety information.

Conclusion

This compound is a versatile chemical tool with considerable potential for researchers in drug discovery and chemical biology. Its defining feature, the chloroacetamide warhead, enables the covalent modification of proteins, a strategy that has led to the development of highly effective therapeutics. While specific biological data for this particular compound is still emerging, its structural motifs and predictable reactivity make it an attractive starting point for the design of novel covalent inhibitors and chemical probes. As with any reactive compound, appropriate safety precautions must be taken during its handling and use. Further research into the specific biological targets and activities of this compound is warranted and will undoubtedly uncover new opportunities for its application in advancing our understanding of biological systems and developing new medicines.

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An In-depth Technical Guide to the Potential Biological Activities of 2-Chloro-N-(2-cyanoethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the burgeoning field of 2-Chloro-N-(2-cyanoethyl)acetamide derivatives, exploring their synthesis, diverse biological activities, and underlying mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and application of these promising compounds.

Introduction: The Versatile Chloroacetamide Scaffold

The 2-chloroacetamide moiety is a reactive chemical scaffold that has garnered significant attention in medicinal chemistry. Its inherent electrophilicity, conferred by the electron-withdrawing chlorine atom alpha to the carbonyl group, makes it a valuable pharmacophore for the design of targeted covalent inhibitors and other biologically active molecules. The incorporation of a cyanoethyl group at the amide nitrogen, as seen in the parent compound this compound, further modulates the molecule's physicochemical properties and potential for biological interactions.

Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, antifungal, and antibacterial effects. This guide will delve into the key findings that underscore the therapeutic potential of this class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through straightforward and efficient chemical reactions. The most common approach involves the acylation of a primary or secondary amine with chloroacetyl chloride or a related acylating agent.

General Synthesis Protocol: Acylation of Amines

A general and widely applicable method for the synthesis of N-substituted 2-chloroacetamides involves the reaction of a corresponding amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of a Representative 2-Chloro-N-aryl Acetamide Derivative

  • Dissolution of Amine: Dissolve the desired aryl amine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 5-10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 2-chloro-N-aryl acetamide derivative.[1]

Diagram of Synthesis Workflow

Synthesis_Workflow A Aryl Amine + Base in Solvent C Reaction Mixture (0°C to RT) A->C Slow Addition B Chloroacetyl Chloride B->C D Quenching & Extraction C->D Reaction Completion E Purification (Recrystallization/Chromatography) D->E F Pure 2-Chloro-N-aryl Acetamide Derivative E->F

Caption: General workflow for the synthesis of 2-Chloro-N-aryl acetamide derivatives.

Anticancer Activities

A significant body of research has highlighted the potent cytotoxic effects of 2-chloroacetamide derivatives against a variety of human cancer cell lines. Their mechanism of action is multifaceted, often involving the inhibition of key cellular signaling pathways and the induction of apoptosis.

Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the in vitro anticancer activity of 2-chloroacetamide derivatives. The half-maximal inhibitory concentration (IC50) values for several representative compounds are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
6e PANC-1 (Pancreatic)4.6[2]
HepG2 (Liver)2.2[2]
6c MCF7 (Breast)15.5[2]
Compound 1 MDA-MB-231 (Breast)1.4[3]
Compound 3 CAKI-1 (Renal)1-10[4]
DLD-1 (Colon)1-10[4]
Thiazole Derivative 3c Jurkat (T-cell leukemia)>10[5][6]
MDA-MB-231 (Breast)>10[5][6]
Mechanisms of Anticancer Action

The anticancer properties of 2-chloroacetamide derivatives are attributed to their ability to interact with and inhibit critical cellular targets. Two prominent mechanisms that have been proposed are the inhibition of Protein Kinase C (PKC) and Glutathione S-Transferase (GST).

Protein Kinase C is a family of serine/threonine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, and apoptosis.[7] Dysregulation of PKC signaling is frequently observed in cancer. Some 2-chloroacetamide derivatives have been suggested to act as inhibitors of PKC, thereby disrupting downstream signaling pathways that promote cancer cell survival and proliferation.[8]

Diagram of a Simplified PKC Signaling Pathway

PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Ligand Binding PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation Downstream Downstream Effectors PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Chloroacetamide Derivative Inhibitor->PKC Inhibition

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the putative inhibitory action of 2-chloroacetamide derivatives.

Glutathione S-Transferases are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide range of electrophilic compounds, including many anticancer drugs.[9] Overexpression of GSTs in cancer cells can lead to multidrug resistance. The electrophilic nature of the chloroacetamide moiety allows these derivatives to act as substrates for GST, leading to the formation of a covalent conjugate. This process can deplete cellular GSH levels and, in some cases, the derivative-GSH conjugate itself can act as an inhibitor of GST, further sensitizing cancer cells to therapy.[5][6]

Diagram of GST Inhibition Mechanism

GST_Inhibition cluster_GST GST Active Site GST GST Enzyme Conjugate Covalent Conjugate (R-SG) GST->Conjugate Catalyzes Conjugation GSH Glutathione (GSH) GSH->GST Inhibitor 2-Chloroacetamide Derivative (R-Cl) Inhibitor->GST Enters Active Site Inhibition GST Inhibition Conjugate->Inhibition Inhibits GST Activity

Caption: Proposed mechanism of Glutathione S-Transferase (GST) inhibition by 2-chloroacetamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-chloroacetamide derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, 2-chloroacetamide derivatives have demonstrated significant activity against a range of microbial and fungal pathogens.

Antibacterial Activity

Several studies have reported the antibacterial potential of 2-chloroacetamide derivatives, particularly those incorporating heterocyclic moieties such as thiazole.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Thiazole Derivatives Bacillus subtilis3.92-4.11[10]
Escherichia coli3.39-4.23[10]
Thiazole Derivatives Staphylococcus aureus-[11]
Escherichia coli-[11]
Antifungal Activity

The antifungal activity of 2-chloroacetamide derivatives has been investigated against various fungal species, including clinically relevant Candida and Aspergillus strains.

CompoundFungal StrainMIC (µg/mL)Reference
2-chloro-N-phenylacetamide Candida albicans128-256[12][13]
Candida parapsilosis128-256[12][13]
Aspergillus flavus16-256[7][14]
2-chloro-N-phenylacetamide Candida tropicalis16-256
Mechanism of Antimicrobial Action

The precise mechanisms by which 2-chloroacetamide derivatives exert their antimicrobial effects are still under investigation. However, their electrophilic nature suggests that they may react with and inactivate essential microbial enzymes and proteins containing nucleophilic residues such as cysteine. For instance, in fungi, it has been proposed that these compounds may interfere with cell wall integrity or bind to ergosterol in the fungal plasma membrane.[7] In some cases, inhibition of dihydrofolate reductase (DHFR) has been suggested as a potential mechanism.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antibacterial, and antifungal agents warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.

  • Mechanism of Action Elucidation: To gain a deeper understanding of their molecular interactions and cellular effects.

  • In Vivo Studies: To evaluate their efficacy and safety in preclinical animal models.

  • Development of Drug Delivery Systems: To enhance their bioavailability and targeted delivery to disease sites.

The continued exploration of 2-chloroacetamide derivatives holds significant promise for the development of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

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Methodological & Application

Application Notes and Protocols for the Investigation of 2-Chloro-N-(2-cyanoethyl)acetamide as a Protein Kinase C Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Protein Kinase C

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to cellular signal transduction.[1] These enzymes act as pivotal regulators of a vast array of physiological processes, including cell proliferation, differentiation, apoptosis, and immune responses.[2][3] The PKC family is categorized into three subfamilies based on their structure and activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).[2] Dysregulation of PKC signaling is implicated in numerous diseases, most notably cancer, where it can drive tumor initiation and progression, making it a compelling target for therapeutic intervention.[1]

Inhibitors of PKC are broadly classified based on their mechanism of action. These include ATP-competitive inhibitors that bind to the C3 domain in the catalytic region, and substrate-competitive inhibitors that interact with the C4 domain.[4] The development of potent and selective PKC inhibitors is a significant goal in drug discovery. This document provides a detailed guide for researchers on the use and characterization of 2-Chloro-N-(2-cyanoethyl)acetamide, a compound identified as a potential PKC inhibitor.[5]

Compound Profile: this compound

This compound is a small molecule with a chemical structure that suggests a potential for kinase interaction. Its key feature is the α-chloroacetamide group, a moiety known to function as a reactive electrophile or "warhead".[6] This functional group is capable of forming stable, covalent bonds with nucleophilic amino acid residues, such as cysteine, often found within the active sites of protein kinases.[6][7] This covalent binding mechanism can lead to potent and prolonged, or even irreversible, inhibition.[8]

PropertyValue
IUPAC Name This compound
CAS Number 17756-81-9
Molecular Formula C₅H₇ClN₂O
Molecular Weight 146.57 g/mol
SMILES C(CNC(=O)CCl)C#N

Hypothesized Mechanism of Action

Based on its chemical structure, we hypothesize that this compound functions as a covalent, irreversible inhibitor of Protein Kinase C . The electrophilic chloroacetamide "warhead" is proposed to covalently modify a key nucleophilic residue (e.g., a cysteine) within or near the ATP-binding pocket of PKC. This action would block the enzyme's catalytic activity. One commercial supplier suggests it may act as a noncompetitive inhibitor, binding to a site distinct from the ATP-binding site.[5] The protocols outlined below are designed to rigorously test this hypothesis, determine the compound's potency and selectivity, and validate its mechanism of inhibition.

cluster_0 PKC Activation Pathway cluster_1 Inhibitor Action GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response (Proliferation, etc.) Substrate->Response Inhibitor This compound Inhibitor->PKC Covalently Binds & Inhibits start Start prep_plate Coat microplate wells with PKC substrate peptide start->prep_plate add_pkc Add PKC enzyme and varying concentrations of inhibitor prep_plate->add_pkc incubate1 Incubate to allow binding and inhibition add_pkc->incubate1 add_atp Initiate kinase reaction by adding ATP incubate1->add_atp incubate2 Incubate to allow substrate phosphorylation add_atp->incubate2 add_ab Add primary antibody (anti-phospho-substrate) incubate2->add_ab add_hrp Add HRP-conjugated secondary antibody add_ab->add_hrp add_tmb Add TMB substrate for color development add_hrp->add_tmb stop_rxn Stop reaction with acid solution add_tmb->stop_rxn read_plate Read absorbance at 450 nm stop_rxn->read_plate analyze Calculate IC50 value read_plate->analyze

Caption: Workflow for the in vitro ELISA-based PKC kinase assay.

Materials:

  • Recombinant human PKC isoform (e.g., PKCα, PKCβ)

  • PKC substrate peptide-coated 96-well plate

  • Kinase Assay Buffer

  • This compound (serial dilutions)

  • ATP solution

  • Anti-phospho-substrate primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of this compound in Kinase Assay Buffer. A typical concentration range would be from 1 nM to 100 µM. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

  • Enzyme/Inhibitor Incubation: To the substrate-coated wells, add 50 µL of the diluted inhibitor or vehicle control. Then, add 25 µL of diluted PKC enzyme to each well (except the "no enzyme" control).

  • Pre-incubation: Gently tap the plate to mix and incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add 25 µL of ATP solution to all wells to start the phosphorylation reaction.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at 30°C.

  • Detection: a. Wash the plate 3-4 times with wash buffer. b. Add 100 µL of diluted anti-phospho-substrate primary antibody to each well and incubate for 60 minutes at room temperature. c. Wash the plate as before. d. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 60 minutes. e. Wash the plate as before. f. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

  • Stop and Read: Add 100 µL of stop solution to each well. Read the absorbance at 450 nm within 30 minutes.

Data Analysis:

  • Subtract the background absorbance ("no enzyme" control) from all other readings.

  • Plot the percentage of kinase activity (relative to the "no inhibitor" control) against the log of the inhibitor concentration.

  • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: Washout Assay to Test for Irreversible Inhibition

This protocol determines if the inhibition is reversible or irreversible. The principle is to pre-incubate the enzyme with the inhibitor, then remove the unbound inhibitor by dilution before measuring residual enzyme activity.

Procedure:

  • Pre-incubation: In separate tubes, incubate a concentrated solution of PKC enzyme with:

    • A high concentration of this compound (e.g., 10x IC₅₀).

    • A known reversible inhibitor (e.g., Staurosporine) as a control.

    • Vehicle (DMSO) as a "no inhibitor" control. Incubate for 2 hours at room temperature.

  • Dilution: Dilute each pre-incubation mixture 100-fold into the kinase reaction buffer. This dilution significantly lowers the concentration of unbound inhibitor, allowing reversible inhibitors to dissociate.

  • Activity Assay: Immediately measure the residual PKC activity of the diluted samples using the kinase assay described in Protocol 1 (starting from step 4, the addition of ATP).

  • Analysis:

    • Reversible Inhibition: The activity of the enzyme pre-incubated with the reversible inhibitor will recover to a level similar to the vehicle control.

    • Irreversible Inhibition: The activity of the enzyme pre-incubated with this compound will remain low, as the covalent bond prevents the inhibitor from dissociating upon dilution.

Protocol 3: Cell-Based Western Blot Assay for PKC Pathway Inhibition

This protocol assesses the inhibitor's ability to block PKC signaling within a cellular context by measuring the phosphorylation of a known downstream PKC substrate.

Materials:

  • A suitable cell line (e.g., HEK293, HeLa, or a cancer cell line with active PKC signaling).

  • Cell culture medium and supplements.

  • Phorbol 12-myristate 13-acetate (PMA) - a potent PKC activator.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Primary antibodies against phospho-MARCKS (a common PKC substrate) and total MARCKS; HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) or vehicle (DMSO) for 2 hours.

  • PKC Activation: Stimulate the cells with a PKC activator, such as PMA (100 nM), for 15-30 minutes. Include an unstimulated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Western Blotting: a. Determine protein concentration of the lysates. b. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies for phospho-MARCKS. d. After washing, probe with an HRP-conjugated secondary antibody. e. Develop the blot using an ECL substrate and image the chemiluminescence. f. Strip the membrane and re-probe for total MARCKS as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MARCKS signal to the total MARCKS signal. Compare the levels of phosphorylation in inhibitor-treated cells to the PMA-stimulated control to determine the extent of pathway inhibition.

Summary and Future Directions

The presence of the chloroacetamide moiety in this compound provides a strong rationale for its investigation as a covalent PKC inhibitor. [6][7]The protocols detailed in this guide provide a comprehensive workflow to validate this hypothesis, from initial potency determination in biochemical assays to confirming its mechanism and on-target effects in a cellular environment. Successful validation would establish this compound as a valuable tool for studying PKC biology and could serve as a starting point for the development of novel therapeutics targeting PKC-driven diseases.

References

  • BenchChem. (2025). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. BenchChem.
  • Bar-Zeev, M., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry.
  • Zhang, T., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews.
  • Abcam. (n.d.). PKC Kinase Activity Assay Kit (ab139437).
  • Biosynth. (n.d.). This compound | 17756-81-9 | SAA75681.
  • Kang, J. H. (2020). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Biomolecules & Therapeutics.
  • Newton, A. C., et al. (2017). Protein Kinase C Pharmacology: Refining the Toolbox. Biochemical Journal.
  • Goel, G., et al. (2003). Protein kinase C inhibitors. Current Pharmaceutical Design.
  • Padhariya, K. N., et al. (2020).
  • Wu, H., et al. (2023).
  • Selleck Chemicals. (n.d.). PKC-theta inhibitor PKC inhibitor.
  • Kang, J. H. (2020). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Biomolecules & Therapeutics.
  • Wu, D., et al. (2024). Protein Kinase C Family: Structures, Biological Functions, Diseases, and Pharmaceutical Interventions. Medicinal Research Reviews.
  • Kharode, Y., et al. (2004).
  • Mackay, H. J., & Twelves, C. J. (2003). Protein kinase C inhibitors.

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experimental protocol for synthesizing heterocyclic compounds from 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds from 2-Chloro-N-(2-cyanoethyl)acetamide

Abstract

This technical guide provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a versatile starting material. This precursor is uniquely functionalized with both a reactive electrophilic chloroacetamide group and a cyanoethyl moiety capable of participating in cyclization reactions. We present two distinct, robust protocols for the synthesis of a 1,3-thiazine derivative and a substituted pyrimidine, compounds of significant interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering mechanistic insights, step-by-step procedures, safety protocols, and characterization guidelines.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern pharmaceuticals and agrochemicals. The strategic design of synthetic precursors that offer multiple, controllable reaction pathways is paramount for the efficient construction of diverse molecular libraries. This compound is an exemplary bifunctional building block. Its structure comprises two key reactive centers:

  • The α-Chloroacetamide Moiety: The carbon atom adjacent to the chlorine is highly electrophilic, making it an excellent substrate for nucleophilic substitution by heteroatoms like sulfur or nitrogen. This provides a direct handle for introducing key fragments of a new heterocyclic ring.[4]

  • The N-(2-cyanoethyl) Group: The nitrile (cyano) group is a versatile functional group that can act as an electrophile, participating in intramolecular cyclization reactions, often after activation by a base or acid, to form nitrogen-containing rings.[5][6]

The confluence of these functionalities within a single, acyclic molecule allows for elegant and convergent synthetic strategies towards complex heterocyclic systems, such as pyrimidines and thiazines, which are known to possess a wide range of biological activities.[1][2][3] This guide elucidates the causality behind the chosen reaction conditions and provides researchers with the practical knowledge to successfully implement these syntheses.

Mandatory Safety Protocols

Before commencing any experimental work, a thorough understanding of the associated hazards is critical. This compound and related chloroacetamide compounds require careful handling.

Hazard Assessment:

  • Toxicity: Chloroacetamides are classified as toxic if swallowed and may cause skin and eye irritation.[7][8]

  • Sensitization: May cause an allergic skin reaction upon repeated contact.[9][10]

  • Long-Term Effects: Suspected of damaging fertility or the unborn child.[9][10]

Required Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Chemical safety goggles and a face shield must be worn at all times.[10]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use and dispose of contaminated gloves properly.[9]

  • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Ventilation: All manipulations involving this compound and volatile reagents must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[7][10]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[7]

Synthetic Workflow and Mechanistic Overview

The synthesis of distinct heterocyclic families from a single precursor is achieved by carefully selecting the co-reactant and reaction conditions, which dictates which functionality of the starting material engages in the key ring-forming steps.

G start This compound protocol1 Protocol 1: Base-Catalyzed Condensation & Cyclization start->protocol1 Reacts with protocol2 Protocol 2: Nucleophilic Substitution & Intramolecular Cyclization start->protocol2 Reacts with reagent1 Thiourea (N-C-S Building Block) reagent1->protocol1 product1 4-Imino-1,3-thiazinan-2-one Derivative protocol1->product1 Yields analysis Purification & Structural Analysis (Chromatography, NMR, IR, MS) product1->analysis reagent2 Amidine (N-C-N Building Block) reagent2->protocol2 product2 2-Substituted-4-aminopyrimidine Derivative protocol2->product2 Yields product2->analysis

Caption: General synthetic workflow from the common precursor.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. All reagents should be of analytical grade and used as received unless otherwise specified.

Protocol 1: Synthesis of a 4-Imino-3-(2-cyanoethyl)-1,3-thiazinan-2-one Derivative

This protocol leverages the reaction with thiourea, a classic N-C-S building block, to construct the six-membered thiazine ring. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Reaction Mechanism:

G sub This compound inter1 S-Alkylated Isothiourea Intermediate sub->inter1 1. S-Nucleophilic Attack (Displaces Cl⁻) thiourea Thiourea thiourea->inter1 product 4-Imino-1,3-thiazinan-2-one Derivative inter1->product 2. Intramolecular N-Acyl Cyclization

Caption: Proposed mechanism for thiazine synthesis.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous ethanol, followed by sodium ethoxide. Stir until the base is fully dissolved.

  • Add thiourea (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.0 eq) portion-wise to the stirred solution. An initial mild exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexane).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add ice-cold deionized water to the residue, which may cause the product to precipitate. Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield the final thiazine derivative.

Protocol 2: Synthesis of a 2-Substituted-4-amino-N-(2-cyanoethyl)pyrimidin-5-yl Derivative

This protocol demonstrates the construction of a pyrimidine ring through condensation with an amidine, a common N-C-N synthon.[11] The reaction involves initial N-alkylation followed by a Thorpe-Ziegler type intramolecular cyclization involving the nitrile group.

Reaction Mechanism:

G sub This compound inter1 N-Alkylated Amidine Intermediate sub->inter1 1. N-Nucleophilic Attack (Displaces Cl⁻) amidine Amidine amidine->inter1 product 4-Aminopyrimidine Derivative inter1->product 2. Intramolecular Cyclization (N attacks C≡N)

Caption: Proposed mechanism for pyrimidine synthesis.

Materials:

  • This compound (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution

Step-by-Step Procedure:

  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add anhydrous DMF.

  • Add acetamidine hydrochloride (1.2 eq) and anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously for 30 minutes at room temperature.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure pyrimidine derivative.

Data Summary and Characterization

The following table summarizes the key reaction parameters for easy reference. Expected yields are typically in the range of 55-75%, but will vary based on the specific substrate and reaction scale.

ParameterProtocol 1 (Thiazine Synthesis)Protocol 2 (Pyrimidine Synthesis)
Key Co-Reactant ThioureaAcetamidine hydrochloride
Stoichiometry (SM:Reactant) 1.0 : 1.11.0 : 1.2
Base Sodium ethoxide (NaOEt)Potassium carbonate (K₂CO₃)
Solvent Anhydrous EthanolAnhydrous DMF
Temperature Reflux (~78 °C)80-90 °C
Reaction Time 6-8 hours8-12 hours
Purification Method RecrystallizationColumn Chromatography

Expected Analytical Data:

  • FT-IR Spectroscopy: Successful cyclization in Protocol 2 would be indicated by the disappearance of the characteristic nitrile (C≡N) stretching peak around 2240 cm⁻¹. The formation of both heterocycles will show characteristic N-H and C=O/C=N stretching frequencies.

  • ¹H NMR Spectroscopy: The appearance of new signals in the aromatic region for the pyrimidine product and the disappearance of the singlet corresponding to the -CH₂Cl protons are key indicators of a successful reaction.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target heterocyclic compound.

Conclusion

This compound has been successfully demonstrated as a potent and versatile precursor for the synthesis of medicinally relevant thiazine and pyrimidine heterocyclic systems. The protocols detailed herein are robust, mechanistically sound, and adaptable for the generation of compound libraries for screening in drug discovery programs. By modulating the choice of nucleophilic co-reactant, chemists can selectively direct the reaction pathway to yield diverse and valuable molecular architectures from a single, readily accessible starting material.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry.
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  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University.
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Application Notes & Protocols: The Strategic Utility of 2-Chloro-N-(2-cyanoethyl)acetamide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-N-(2-cyanoethyl)acetamide is a bifunctional molecule that serves as a highly versatile and strategic intermediate in the synthesis of diverse pharmaceutical compounds. Its structure, incorporating both a reactive chloroacetamide electrophile and a modifiable cyanoethyl group, allows for its use as a critical building block for constructing complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, synthetic applications, and detailed protocols for its use. We will elucidate the chemical logic behind its reactivity and provide a self-validating experimental workflow, grounded in established safety and analytical practices, to empower researchers in drug discovery and development.

Introduction: The Role of Bifunctional Intermediates

In pharmaceutical synthesis, efficiency and molecular diversity are paramount. Intermediates that offer multiple, distinct points for chemical modification are invaluable. This compound (CECA) is a prime example of such a scaffold. The chloroacetamide moiety is a well-established alkylating agent, readily undergoing nucleophilic substitution with a wide range of amines, thiols, and phenoxides. This reaction is fundamental for linking molecular fragments. Concurrently, the terminal nitrile group on the ethyl chain provides a latent functional handle that can be transformed into an amine, carboxylic acid, or various heterocyclic systems, offering a secondary avenue for diversification or pharmacophore installation. This dual reactivity makes CECA a powerful tool for building libraries of compounds and for the streamlined synthesis of targeted active pharmaceutical ingredients (APIs).

Physicochemical & Safety Profile

A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe laboratory protocol.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 17756-81-9[2]
Molecular Formula C₅H₇ClN₂O[][2]
Molecular Weight 146.57 g/mol [2]
Appearance Solid (form may vary)-
Boiling Point 388.9 °C at 760 mmHg[]
Density 1.203 g/cm³[]
SMILES C(CNC(=O)CCl)C#N[][2]
Hazard Analysis and Safe Handling

This compound and related chloroacetamide compounds are classified as hazardous chemicals and must be handled with appropriate precautions.[3]

Hazard CategoryDescription & Precautionary Measures
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Do not eat, drink, or smoke in the work area.[5]
Irritation Causes skin and serious eye irritation.[3] May cause respiratory tract irritation.[4]
Sensitization May cause an allergic skin reaction (sensitization) upon repeated contact.[4][5]
Personal Protective Equipment (PPE) Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Eye Protection: Safety goggles or a face shield. Lab Coat: A flame-resistant lab coat must be worn.
First Aid Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes.[3] Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[3] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]

Core Synthetic Applications & Mechanistic Rationale

The synthetic utility of CECA is rooted in its two distinct reactive centers. The diagram below illustrates the primary pathways for its elaboration into more complex pharmaceutical precursors.

G cluster_0 Pathway A: Chloroacetamide Alkylation cluster_1 Pathway B: Cyano Group Transformation CECA This compound (CECA) ProductA Alkylated Product (R-Nu-CH₂-C(=O)-NH-CH₂CH₂-CN) CECA->ProductA ProductB1 Carboxylic Acid Derivative CECA->ProductB1   ProductB2 Primary Amine Derivative CECA->ProductB2   cluster_0 cluster_0 cluster_1 cluster_1 Nuc Nucleophile (R-NH₂, R-SH, R-OH) Nuc->ProductA Nucleophilic Substitution (Sₙ2) Base Base (e.g., K₂CO₃, Et₃N) Base->Nuc Deprotonation (if needed) Hydrolysis Hydrolysis (H⁺ or OH⁻) Reduction Reduction (e.g., H₂, Raney Ni) ProductB1->Hydrolysis ProductB2->Reduction

Caption: Key synthetic transformations of CECA.

Pathway A: Nucleophilic Substitution at the α-Carbon

The primary and most exploited reaction is the Sₙ2 displacement of the chloride atom. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

  • Causality: The choice of base is critical. For potent nucleophiles like primary amines, a non-nucleophilic organic base such as triethylamine (Et₃N) is often used simply to scavenge the HCl byproduct. For less reactive nucleophiles like phenols or some secondary amines, a stronger inorganic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the nucleophile first, thereby increasing its nucleophilicity for an efficient reaction. This pathway is a cornerstone for creating phenoxyacetamide and related structures, which are prevalent in various biologically active molecules.[6][7]

Pathway B: Transformation of the Cyano Group

The cyano (nitrile) group is a stable and versatile functional group that can be carried through several synthetic steps before being transformed.[8]

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This introduces a new site for amide bond formation or other carboxylate chemistry.

  • Reduction: Catalytic hydrogenation (e.g., using H₂ gas with Raney Nickel or Platinum oxide) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to a primary amine. This is a powerful method for introducing a flexible aminopropyl linker into a molecule.

Experimental Protocol: Synthesis of N-(2-cyanoethyl)-2-(4-methylphenoxy)acetamide

This protocol details a representative Sₙ2 reaction, a common application for CECA, using p-cresol as the nucleophile. This self-validating workflow includes clear steps for reaction, workup, and purification.

Overall Workflow

G start Starting Materials (CECA, p-cresol, K₂CO₃, Acetone) reaction Reaction Setup & Reflux start->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Filtration & Extraction) monitoring->workup Complete purify Purification (Recrystallization) workup->purify analyze Analysis (NMR, IR, MS, Purity) purify->analyze end Final Product analyze->end

Caption: Step-by-step synthesis and analysis workflow.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
This compound (CECA)17756-81-9146.575.00 g34.1Limiting Reagent
p-Cresol106-44-5108.143.88 g35.81.05 eq
Potassium Carbonate (K₂CO₃)584-08-7138.217.07 g51.21.50 eq, anhydrous
Acetone67-64-158.08100 mL-Anhydrous
Ethyl Acetate141-78-688.11~150 mL-For extraction
Brine (Saturated NaCl)--~50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-For drying
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g), p-cresol (3.88 g), and anhydrous potassium carbonate (7.07 g).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reflux: Place the flask in a heating mantle and heat the mixture to reflux (approx. 56 °C). Allow the reaction to stir vigorously under reflux.

    • Rationale: Heating accelerates the rate of the Sₙ2 reaction. Acetone is an excellent polar aprotic solvent for this reaction, as it solubilizes the reactants but does not interfere with the nucleophilic attack. K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl group of p-cresol, forming the more potent phenoxide nucleophile.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material (CECA) spot indicates reaction completion. (Typical reaction time: 4-6 hours).

  • Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Filter the mixture through a pad of Celite to remove the solid potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone (~20 mL).

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

  • Aqueous Workup: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH (2 x 25 mL) to remove any unreacted p-cresol, and then with brine (1 x 50 mL) to remove residual water.

    • Rationale: The basic wash deprotonates the acidic phenol, making it soluble in the aqueous layer, thus separating it from the desired neutral product which remains in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield pure N-(2-cyanoethyl)-2-(4-methylphenoxy)acetamide as a crystalline solid.

Analytical Characterization

Validation of the final product's identity and purity is essential.

TechniquePurposeExpected Observations for N-(2-cyanoethyl)-2-(4-methylphenoxy)acetamide
¹H NMR Structural ElucidationSignals corresponding to aromatic protons of the p-cresol ring, the singlet for the phenoxy -CH₂-, the triplets for the -CH₂CH₂- linker, and the singlet for the methyl group.
¹³C NMR Carbon Skeleton ConfirmationPeaks for aromatic carbons, carbonyl carbon, nitrile carbon, and aliphatic carbons.
FT-IR Functional Group AnalysisCharacteristic absorptions for N-H stretching (amide), C=O stretching (amide), C≡N stretching (nitrile), and C-O stretching (ether).
Mass Spec (MS) Molecular Weight ConfirmationA molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₂H₁₄N₂O₂ = 218.25 g/mol ).
HPLC Purity AssessmentA single major peak indicating high purity (e.g., >98%) under appropriate chromatographic conditions.[9]

Conclusion

This compound is a testament to the power of strategic molecular design in chemical synthesis. Its predictable reactivity and dual functional nature provide a reliable and efficient platform for constructing molecules of pharmaceutical interest. The protocols and rationale presented herein offer a robust framework for researchers to leverage this intermediate in their drug discovery programs, ensuring both scientific integrity and laboratory safety. By understanding the causality behind each experimental step, scientists can adapt and innovate, pushing the boundaries of medicinal chemistry.

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Application Notes and Protocols for Utilizing 2-Chloro-N-(2-cyanoethyl)acetamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Covalent Inhibition

2-Chloro-N-(2-cyanoethyl)acetamide is a member of the chloroacetamide class of compounds, which are characterized by their reactive electrophilic nature. This reactivity is the cornerstone of their utility in cell-based assays and drug discovery, enabling them to act as covalent inhibitors. By forming a stable, covalent bond with nucleophilic amino acid residues, such as cysteine, within a protein's active site, these compounds can achieve potent and prolonged target inhibition.[1][2][3] This mechanism offers a distinct advantage over reversible inhibitors, particularly for challenging drug targets.

However, the very reactivity that makes chloroacetamides potent inhibitors also presents a significant challenge: a propensity for off-target effects. A notable example is the induction of ferroptosis, an iron-dependent form of programmed cell death, which can be triggered by chloroacetamide-containing compounds independently of their intended target.[4][5] Therefore, a well-designed experimental protocol is not merely a series of steps but a self-validating system to distinguish on-target engagement from off-target cytotoxicity. This guide provides a comprehensive framework for the judicious use of this compound in cell-based assays, emphasizing experimental designs that ensure scientific rigor and data integrity.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C5H7ClN2O[]
Molecular Weight 146.57 g/mol [7]
Boiling Point 388.9°C at 760 mmHg[][8]
Density 1.203 g/cm³[][8]
Synonyms ceca, n-(beta-cyanoethyl)chloroacetamide[]

Safety and Handling: this compound and related chloroacetamides are classified as hazardous chemicals.[9] They can be harmful if inhaled, swallowed, or absorbed through the skin and may cause skin and eye irritation.[9][10] Always consult the latest Safety Data Sheet (SDS) before use.[11][12][13] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[9][10] All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.

Mechanism of Action: Covalent Modification and Beyond

The primary mechanism of action for this compound is the covalent modification of cysteine residues on target proteins. The chloroacetamide moiety serves as a reactive electrophile, or "warhead," that is susceptible to nucleophilic attack by the thiol group of cysteine.

G cluster_0 Cellular Environment Protein_Target Target Protein (with Cysteine residue) Covalent_Adduct Inactivated Target Protein (Covalent Adduct) Protein_Target->Covalent_Adduct Inhibition of Function Covalent_Inhibitor This compound Covalent_Inhibitor->Protein_Target Covalent Bonding (Nucleophilic attack by Cys-SH)

Caption: Covalent inhibition by this compound.

This irreversible binding can lead to a sustained loss of protein function. However, it is crucial to recognize that this reactivity is not infinitely specific. Chloroacetamides can react with numerous cysteine-containing proteins within the cell, leading to a complex pharmacological profile that may include target-independent effects such as the induction of ferroptosis.[4][5]

Experimental Protocols: A Tiered Approach to Elucidate Biological Activity

A systematic, tiered approach is recommended to comprehensively evaluate the effects of this compound in a cellular context. This workflow is designed to move from broad assessments of cytotoxicity to more nuanced investigations of specific cellular pathways and target engagement.

G Start Treat Cells with This compound Tier1 Tier 1: Cytotoxicity Screening (MTT, LDH assays) Start->Tier1 Tier2 Tier 2: Elucidation of Cell Death Mechanism (Annexin V/PI, Caspase Activity) Tier1->Tier2 If cytotoxic Tier3 Tier 3: Target Identification and Validation (Chloroalkane Capture, Western Blot) Tier2->Tier3 If pro-apoptotic or pro-ferroptotic End Comprehensive Activity Profile Tier3->End

Caption: Tiered experimental workflow for compound evaluation.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration-dependent cytotoxic effects of this compound on the chosen cell line(s). This establishes the working concentration range for subsequent, more detailed assays.

Protocol 1: MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[14][15][16]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in a suitable solvent (e.g., DMSO), followed by a further dilution in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Cell Treatment: Treat cells with the serial dilutions of the compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[14]

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, providing a measure of cytotoxicity.[14]

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

    • Data Analysis: Correlate the LDH activity with the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Tier 2: Dissecting the Mechanism of Cell Death

Once the cytotoxic potential is established, the next step is to investigate the mode of cell death induced by this compound. Given the known properties of chloroacetamides, it is prudent to assess markers for both apoptosis and ferroptosis.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Cell Treatment: Treat cells with the compound at concentrations around the IC50 value.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Protocol 4: Western Blot for Ferroptosis Markers

  • Principle: Investigate the expression levels of key proteins involved in the ferroptosis pathway.

  • Procedure:

    • Cell Lysis: After treatment with this compound, lyse the cells and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against ferroptosis markers such as heme oxygenase-1 (HMOX1) and GPX4. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Detection: Use a suitable secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

Tier 3: Identifying and Validating Cellular Targets

A key application of reactive compounds like this compound is in target identification. The chloroalkane moiety can serve as a "handle" for affinity-based pulldown experiments.[17][18]

Protocol 5: Target Identification using a Chloroalkane Capture Tag

  • Principle: This approach involves synthesizing a derivative of this compound that incorporates a chloroalkane capture tag. This tagged compound is used to treat live cells, and the covalently bound target proteins are then isolated and identified by mass spectrometry.[17][18]

  • Workflow:

    • Synthesis of a Chloroalkane-Tagged Probe: Synthesize a derivative of this compound that includes a chloroalkane moiety.

    • Live Cell Treatment: Treat cells with the tagged compound to allow for covalent modification of its cellular targets.

    • Cell Lysis and Protein Capture: Lyse the cells under conditions that preserve protein-protein interactions. The chloroalkane tag allows for the specific capture of the probe-target complexes onto a resin (e.g., HaloTag resin).

    • Elution and Mass Spectrometry: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Target Validation: Validate the identified potential targets using orthogonal methods, such as western blotting or by demonstrating a functional consequence of target engagement in cellular assays.

Conclusion: A Framework for Rigorous Investigation

This compound represents a powerful tool for probing cellular biology and for the development of novel covalent inhibitors. Its utility, however, is intrinsically linked to a clear understanding of its reactivity and potential for off-target effects. The protocols and tiered experimental strategy outlined in this guide provide a robust framework for researchers to dissect the cellular effects of this compound with scientific rigor. By systematically moving from broad cytotoxic assessments to specific mechanistic and target identification studies, researchers can generate high-quality, reproducible data that will advance our understanding of complex biological systems and accelerate the drug discovery process.

References

  • Gotthardt, G., Weckesser, J., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. bioRxiv. Retrieved from [Link]

  • International Labour Organization and World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Target Identification Using Cell Permeable and Cleavable Chloroalkane Derivatized Small Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent advances in the development of covalent inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Cyanoacetamide | Request PDF. Retrieved from [Link]

  • PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)acetamide | C4H8ClNO | CID 81815. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide | ClCH2CONH2 | CID 6580. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • PubMed. (2015). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. Retrieved from [Link]

  • eLife. (2024). Target protein identification in live cells and organisms with a non-diffusive proximity tagging system. Retrieved from [Link]

  • ResearchGate. (n.d.). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Retrieved from [Link]

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derivatization of 2-Chloro-N-(2-cyanoethyl)acetamide for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Analytical Derivatization of 2-Chloro-N-(2-cyanoethyl)acetamide

Introduction: The Analytical Challenge of a Potential Genotoxic Impurity

This compound (CECA) is a functionalized organic molecule that may arise as a process-related impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it belongs to the class of α-haloacetamides, which are recognized as a cohort of concern for genotoxicity due to their potential to alkylate DNA.[1][2] Consequently, regulatory frameworks such as the ICH M7 guideline mandate stringent control of such DNA-reactive impurities in drug substances, often requiring their quantification at parts-per-million (ppm) or even lower levels.[3][4][5][6]

The direct analysis of CECA at these trace concentrations presents significant analytical hurdles. Its polarity, conferred by the amide and nitrile functionalities, results in poor volatility and thermal stability, making it unsuitable for direct Gas Chromatography (GC) analysis.[7][8] While amenable to High-Performance Liquid Chromatography (HPLC), CECA lacks a significant chromophore, leading to poor sensitivity with common UV-Vis detectors.

To overcome these limitations, chemical derivatization is an essential strategy. By covalently modifying the CECA molecule, its physicochemical properties can be tailored to enhance its analytical performance. This guide provides detailed protocols and the underlying scientific rationale for two distinct derivatization strategies targeting the reactive α-chloro group of CECA, enabling its sensitive determination by GC-Mass Spectrometry (GC-MS) and HPLC with UV or Fluorescence (FLD) detection.

Part 1: Derivatization for GC-MS Analysis via Halogen Exchange

Scientific Rationale

The primary objective for GC-MS derivatization is to increase the analyte's volatility and thermal stability.[9] The Finkelstein reaction, a classic SN2 nucleophilic substitution, is an ideal choice for this purpose.[10][11] In this reaction, the chlorine atom of CECA is replaced by an iodine atom using an iodide salt, typically sodium iodide (NaI), in an acetone solvent.

The reaction is effectively driven to completion based on Le Châtelier's principle: while sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) byproduct is not and precipitates out of the solution, thus shifting the equilibrium towards the formation of the iodo-derivative, 2-Iodo-N-(2-cyanoethyl)acetamide.[12][13][14] The resulting iodo-analog is more volatile and exhibits excellent chromatographic behavior, along with a distinct mass spectrum characterized by the isotopic pattern of iodine, facilitating sensitive and selective quantification.

Reaction Mechanism: Finkelstein Reaction

Caption: SN2 mechanism for the derivatization of CECA via the Finkelstein reaction.

Experimental Protocol: GC-MS Derivatization
  • Reagent Preparation:

    • Prepare a 15% (w/v) solution of Sodium Iodide (NaI) in anhydrous acetone. Store in an amber vial, protected from light.

  • Sample Preparation:

    • Accurately weigh a sample containing the API and dissolve it in a suitable solvent (e.g., Tetrahydrofuran or Dichloromethane) to a final concentration of approximately 10 mg/mL.

    • Spike the sample with a known concentration of CECA standard for recovery experiments, if necessary.

  • Derivatization Reaction:

    • In a 2 mL autosampler vial, add 500 µL of the prepared sample solution.

    • Add 500 µL of the 15% NaI in acetone solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath set to 60°C for 1 hour. A white precipitate of NaCl should become visible.

  • Sample Work-up:

    • After cooling to room temperature, add 500 µL of an aqueous solution of 5% sodium thiosulfate to quench any excess iodine.

    • Vortex for 1 minute.

    • Add 500 µL of a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) for extraction.

    • Vortex vigorously for 2 minutes, then centrifuge to separate the layers.

    • Carefully transfer the organic (top or bottom, depending on solvent) layer to a clean autosampler vial for GC-MS analysis.

Anticipated Analytical Parameters
ParameterThis compound2-Iodo-N-(2-cyanoethyl)acetamide (Derivative)
Volatility LowModerate
Thermal Stability PoorGood
GC Retention Time N/A (Poor Peak Shape)~10-15 min (typical column)
Key MS Fragments (m/z) 146 (M+), 111, 49238 (M+), 127 (I+), 111
Typical LOQ N/A< 1 ppm (in API)

Part 2: Derivatization for HPLC-UV/FLD Analysis via Thiolysis

Scientific Rationale

For HPLC analysis, the goal is to introduce a functional group that strongly absorbs UV light or fluoresces, thereby dramatically increasing detector response and method sensitivity.[15][16] The electrophilic carbon atom bearing the chlorine in CECA is highly susceptible to nucleophilic attack by thiols.[1][17] By selecting a thiol reagent that contains a large aromatic system, such as thiophenol or a more complex fluorophore, this reactivity can be exploited to "tag" the CECA molecule.

The reaction proceeds via an SN2 mechanism, where the thiol, often deprotonated to the more potent thiolate anion under mildly basic conditions, displaces the chloride ion. This forms a stable thioether linkage. The resulting derivative now incorporates the chromophoric or fluorophoric properties of the tagging reagent, allowing for detection at much lower concentrations than the parent compound.

Reaction Mechanism: Thiolysis with a Tagging Reagent

Caption: SN2 mechanism for derivatizing CECA with a nucleophilic thiol tag.

Experimental Protocol: HPLC-UV/FLD Derivatization
  • Reagent Preparation:

    • Derivatization Reagent: Prepare a 10 mg/mL solution of a suitable thiol tag (e.g., 4-methoxythiophenol for UV detection) in acetonitrile (ACN).

    • Reaction Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0.

  • Sample Preparation:

    • Dissolve the API sample in a diluent (e.g., ACN/Water 50:50) to a final concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, add 200 µL of the sample solution.

    • Add 200 µL of the reaction buffer (pH 9.0).

    • Add 100 µL of the derivatization reagent solution.

    • Vortex briefly and allow the reaction to proceed at room temperature for 30 minutes, protected from light.

  • Sample Work-up:

    • Stop the reaction by acidifying the mixture. Add 50 µL of 1 M phosphoric acid.

    • Vortex to mix.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Anticipated Analytical Parameters
ParameterThis compoundDerivative with 4-methoxythiophenol
Chromatographic Column C18 Reverse PhaseC18 Reverse Phase
Mobile Phase ACN / Water GradientACN / Water Gradient
UV λmax ~210 nm (weak)~254 nm (strong)
Fluorescence (Ex/Em) NoneN/A (unless a fluorescent tag is used)
HPLC Retention Time Early eluting, potential interferenceLater eluting, better resolution
Typical LOQ > 100 ppm< 0.5 ppm

Overall Analytical Workflow

The selection of a derivatization strategy is contingent on the available instrumentation and the specific sensitivity requirements of the analysis. The following workflow illustrates the decision-making process.

Caption: Decision workflow for selecting a CECA derivatization and analysis strategy.

Conclusion

Chemical derivatization is a powerful and necessary tool for the reliable, sensitive, and accurate quantification of this compound as a potential genotoxic impurity in pharmaceutical materials. By converting the analyte into a more volatile form for GC-MS via the Finkelstein reaction, or into a highly detectable chromophoric/fluorophoric derivative for HPLC, analytical scientists can confidently meet the stringent regulatory requirements for impurity control. The choice of method should be guided by the available instrumentation, the required limit of quantification, and the nature of the sample matrix, with each protocol being fully validated to ensure its suitability for the intended purpose.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available at: [Link][3]

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available at: [Link][18]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link][19]

  • ICH M7 Guidelines. Zamann Pharma Support GmbH. Available at: [Link][4]

  • Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link][20]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1). International Council for Harmonisation (ICH). Available at: [Link][5]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Veeprho. Available at: [Link][21]

  • Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. Available at: [Link][22]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). Available at: [Link][6]

  • Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). Available at: [Link][23]

  • 2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9. Chemsrc. Available at: [Link][24]

  • Finkelstein reaction. Grokipedia. Available at: [Link][10]

  • Finkelstein Reaction. BYJU'S. Available at: [Link][12]

  • Interference from haloacetamides during the determination of haloacetic acids using gas chromatography. PubMed. Available at: [Link][25]

  • Finkelstein reaction. Wikipedia. Available at: [Link][11]

  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. PubMed. Available at: [Link][26]

  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent | Request PDF. ResearchGate. Available at: [Link][27]

  • Finkelstein Reaction. J&K Scientific LLC. Available at: [Link][13]

  • Formation and speciation of chlorinated, brominated, and iodinated haloacetamides in chloraminated iodide-containing waters. PubMed. Available at: [Link][28]

  • Finkelstein Reaction. Organic Chemistry Portal. Available at: [Link][29]

  • Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem. Available at: [Link][1]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. Available at: [Link][7]

  • 2-Chloro Acetamide. Anshul Specialty Molecules. Available at: [Link][2]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link][30]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link][31]

  • Derivatization for GC-MS analysis?. ResearchGate. Available at: [Link][8]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link][9]

  • Derivatization - Chemistry LibreTexts. Available at: [Link][15]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. Available at: [Link][16]

  • A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). MANAC Inc. Available at: [Link][14]

  • Quantification of Thiols and Disulfides. PMC. Available at: [Link][17]

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Application Notes & Protocols: Synthesis of Thiazole Derivatives Utilizing 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide, remains a cornerstone for the construction of this vital heterocycle due to its reliability and broad substrate scope.[5][6][7][8]

This guide provides an in-depth technical overview and detailed experimental protocols for the use of 2-Chloro-N-(2-cyanoethyl)acetamide as a versatile building block in the Hantzsch synthesis. We will explore the underlying reaction mechanism, provide step-by-step procedures for synthesizing novel thiazole derivatives, and discuss the rationale behind key experimental parameters. The inclusion of the N-(2-cyanoethyl) moiety offers a unique functional handle for subsequent diversification, making this synthon particularly valuable for constructing compound libraries in drug discovery programs.

Scientific Foundation: The Hantzsch Thiazole Synthesis

Core Reaction Mechanism

The Hantzsch synthesis is a robust method for constructing the thiazole ring. The reaction proceeds via a well-established two-stage mechanism:

  • Nucleophilic Substitution (Sₙ2): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic carbon bearing the halogen (in this case, chlorine) on the α-haloacetamide. This Sₙ2 displacement forms a stable S-alkylated intermediate.[5][8]

  • Intramolecular Cyclization & Dehydration: Following a tautomerization step, the nitrogen atom of the intermediate attacks the carbonyl carbon in an intramolecular condensation. The resulting tetrahedral intermediate then undergoes dehydration to eliminate a molecule of water, leading to the formation of the aromatic thiazole ring.[5][8]

This mechanism is highly efficient and allows for the predictable synthesis of a wide array of substituted thiazoles.

Caption: General Mechanism of the Hantzsch Thiazole Synthesis.

Key Reagents: A Closer Look
  • This compound (The α-Halocarbonyl): This molecule serves as the electrophilic component. The chloroacetyl group provides the reactive site for the initial Sₙ2 attack. The N-(2-cyanoethyl) substituent is particularly noteworthy; it is chemically robust under the reaction conditions and the terminal nitrile group (-C≡N) serves as a valuable synthetic handle. This group can be subsequently hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various cycloaddition reactions, allowing for extensive post-synthesis modification of the thiazole product.

  • Thiourea (The Thioamide): Thiourea is the simplest thioamide and is an inexpensive, stable, and highly effective reagent for this synthesis.[5] Its use results in the formation of a 2-aminothiazole, a crucial pharmacophore found in many bioactive molecules. For researchers looking to install other groups at the 2-position, substituted thioamides (e.g., N-phenylthiourea) or other primary thioamides (e.g., thiobenzamide) can be used.[9][10]

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

Protocol 1: Synthesis of 2-amino-N-(4-((2-cyanoethyl)amino)-4-oxobutan-2-yl)thiazole-5-carboxamide

This core protocol details the reaction of this compound with thiourea to yield the corresponding 2-aminothiazole derivative.

Materials and Equipment:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol or Methanol (ACS Grade)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound and thiourea (1.2 equivalents).

    • Causality Insight: A slight excess of thiourea is used to ensure the complete consumption of the limiting chloroacetamide reagent, which can simplify purification.

  • Solvent Addition: Add ethanol (approx. 10 mL per gram of chloroacetamide) and a magnetic stir bar. The volume should be sufficient to dissolve the reactants upon gentle heating.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. The reaction is typically complete within 2-4 hours.

    • Field Insight: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 Ethyl Acetate:Hexane. The disappearance of the starting chloroacetamide spot indicates completion.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate of the product hydrohalide salt may form.

  • Neutralization and Isolation: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4-5 volumes relative to the reaction volume). Stir for 15-20 minutes.

    • Causality Insight: The thiazole product is formed as a hydrohalide salt. The basic Na₂CO₃ solution neutralizes the acid, precipitating the free base form of the 2-aminothiazole, which is typically less soluble in water.[8]

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry or dry in a vacuum oven at a low temperature (40-50°C) to a constant weight.

Expected Results and Characterization

The successful synthesis will yield an off-white to pale yellow solid. The following table summarizes the expected analytical data for the target compound.

Analysis Expected Result
Appearance Off-white to pale yellow solid
Yield Typically 75-90%
¹H NMR (DMSO-d₆)δ (ppm): ~7.1 (s, 2H, NH₂), ~6.8 (s, 1H, thiazole C5-H), ~4.1 (s, 2H, -CH₂-CO-), ~3.4 (t, 2H, -NH-CH₂-), ~2.7 (t, 2H, -CH₂-CN)
IR (KBr, cm⁻¹)~3400-3200 (N-H stretch), ~2250 (C≡N stretch), ~1660 (C=O stretch, amide), ~1620 (C=N stretch, thiazole)
Mass Spec (ESI+) Calculated m/z for C₈H₁₀N₄OS [M+H]⁺, observed peak corresponding to this mass.

Workflow and Logic Visualization

The overall process, from reagent preparation to final product characterization, can be visualized as a logical workflow.

Workflow Figure 2: Experimental Workflow for Thiazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Weigh Reagents: 1. This compound 2. Thiourea dissolve Dissolve Reactants in Ethanol reagents->dissolve glassware Assemble Glassware: Flask, Condenser, Stir Bar reflux Heat to Reflux (2-4 hours) dissolve->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temp. monitor->cool precipitate Pour into Na₂CO₃ (aq) to Precipitate Product cool->precipitate filtrate Vacuum Filtrate & Wash with H₂O precipitate->filtrate dry Dry Product filtrate->dry yield Calculate Yield dry->yield characterize Characterize: NMR, IR, MS yield->characterize

Sources

Application Note: Unraveling the Covalent Mechanism of 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Resurgence of Covalent Inhibition

In the landscape of modern drug discovery, covalent inhibitors are experiencing a renaissance. Once sidelined due to concerns about off-target toxicity, the targeted and irreversible nature of these compounds offers distinct advantages, including enhanced potency, prolonged duration of action, and the ability to tackle challenging drug targets. The chloroacetamide moiety is a key electrophilic "warhead" in the covalent inhibitor arsenal, prized for its reactivity towards nucleophilic amino acid residues, most notably cysteine. This application note provides a detailed exploration of the mechanism of action of 2-Chloro-N-(2-cyanoethyl)acetamide, a representative chloroacetamide-containing molecule, as a covalent inhibitor. While direct and extensive primary literature on this specific compound as a covalent inhibitor is limited, we will present a scientifically grounded, hypothetical mechanism of action against Protein Kinase C (PKC), a plausible target based on available data and the known reactivity of the chloroacetamide warhead. This guide will further provide detailed protocols for researchers to investigate and validate the covalent inhibition of their own protein of interest by compounds such as this compound.

The Chloroacetamide Warhead: A Primer on Reactivity

The chloroacetamide group is a potent electrophile. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon susceptible to nucleophilic attack. In the context of biological systems, the thiol group of cysteine residues is a prime nucleophile for this reaction. The lone pair of electrons on the sulfur atom of a deprotonated cysteine (thiolate) attacks the α-carbon of the chloroacetamide, leading to a substitution reaction where the chlorine atom acts as a leaving group. This results in the formation of a stable thioether bond, covalently and irreversibly linking the inhibitor to the protein.

Hypothetical Mechanism of Action: this compound as a Covalent Inhibitor of Protein Kinase C (PKC)

Based on commercial availability data suggesting this compound as a potent and selective inhibitor of Protein Kinase C (PKC), we propose a covalent mechanism of action targeting a key cysteine residue within the kinase. Several PKC isozymes are known to possess cysteine residues in or near their active sites, and the modification of these residues can lead to enzyme inactivation.[1][2] For instance, Cys452 in PKCε has been identified as a residue within the active site cavity that, when modified, leads to inactivation of the kinase.[1]

Our proposed mechanism for this compound follows a two-step process, characteristic of targeted covalent inhibitors:

  • Initial Non-covalent Binding: The inhibitor first docks into a binding pocket on the PKC enzyme. This initial, reversible binding is governed by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The cyanoethyl and acetamide moieties of the inhibitor likely contribute to the specificity and affinity of this initial binding event, positioning the reactive chloroacetamide group in proximity to a nucleophilic cysteine residue.

  • Irreversible Covalent Bond Formation: Once optimally positioned, the electrophilic α-carbon of the chloroacetamide warhead is attacked by the nucleophilic thiol group of a nearby cysteine residue. This results in the formation of a stable, irreversible thioether linkage between the inhibitor and the enzyme, effectively locking the inhibitor in place and inactivating the kinase. This covalent modification can disrupt the catalytic activity of PKC by either directly blocking the active site, preventing substrate binding, or by inducing a conformational change that renders the enzyme non-functional.

Visualizing the Mechanism

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification PKC_Cys PKC with active site Cysteine Complex Reversible E-I Complex PKC_Cys->Complex Ki Inhibitor This compound Covalent_Adduct Covalently Modified Inactive PKC Complex->Covalent_Adduct kinact

Caption: Proposed two-step mechanism of covalent inhibition of PKC.

Experimental Protocols for Characterization

To validate the covalent mechanism of action of an inhibitor like this compound, a series of well-defined experiments are necessary. The following protocols provide a comprehensive workflow for researchers.

Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry

This protocol aims to confirm that the inhibitor forms a covalent bond with the target protein by detecting the expected mass increase in the protein.

Materials:

  • Purified target protein (e.g., PKC isozyme)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • DMSO

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • In a microcentrifuge tube, incubate the target protein (e.g., 5 µM) with the inhibitor (e.g., 50 µM, 10-fold molar excess) in the assay buffer. Include a vehicle control with DMSO only.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 1-4 hours).

  • Desalting (Optional but Recommended):

    • Desalt the protein samples using a C4 ZipTip or a similar desalting column to remove non-volatile salts that can interfere with MS analysis.

  • LC-MS Analysis:

    • Inject the samples onto a reverse-phase LC column (e.g., C4 or C8) connected to the mass spectrometer.

    • Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in the appropriate m/z range for the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weight of the protein.

    • Compare the molecular weight of the inhibitor-treated protein with the vehicle-treated control. A mass shift corresponding to the molecular weight of the inhibitor minus the leaving group (chlorine) indicates covalent adduct formation.

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)
Protein + VehicleM_proteinM_protein0
Protein + InhibitorM_protein + M_inhibitor - M_ClM_protein + 111.12~111.12
Protocol 2: Identification of the Covalent Binding Site by Peptide Mapping MS/MS

This protocol identifies the specific amino acid residue that is covalently modified by the inhibitor.

Materials:

  • Covalently modified protein sample from Protocol 1

  • Unmodified control protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or another suitable protease)

  • Urea

  • Ammonium bicarbonate

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein samples in a buffer containing urea (e.g., 8 M).

    • Reduce disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate free cysteine residues by adding IAM and incubating in the dark.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M.

    • Add trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase LC column (e.g., C18).

    • Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire data-dependent MS/MS spectra of the eluting peptides.

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, Sequest) to search the MS/MS data against the protein sequence database.

    • Specify a variable modification on the nucleophilic residue (e.g., cysteine) corresponding to the mass of the bound inhibitor fragment.

    • The identification of a peptide with this specific mass modification confirms the site of covalent adduction.

Protocol 3: Kinetic Analysis of Irreversible Inhibition

This protocol determines the kinetic parameters Ki (initial binding affinity) and kinact (rate of inactivation) for the covalent inhibitor.

Materials:

  • Target enzyme (e.g., PKC)

  • Substrate for the enzyme (e.g., a specific peptide substrate and ATP)

  • This compound

  • Assay buffer

  • Detection reagents (e.g., for a kinase assay, this could be a phosphospecific antibody or a luminescence-based ATP detection kit)

  • Plate reader

Procedure:

  • Assay Setup:

    • Perform the assay in a 96- or 384-well plate.

    • Prepare a range of inhibitor concentrations.

    • Add the enzyme and inhibitor to the wells and pre-incubate for various time points.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the appropriate signal (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis:

    • Plot the initial reaction rates against the pre-incubation time for each inhibitor concentration.

    • Fit the data to the following equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration: Activity = Activity_0 * exp(-k_obs * t)

    • Plot the kobs values against the inhibitor concentration [I].

    • Fit this plot to the Michaelis-Menten-like equation for irreversible inhibitors to determine Ki and kinact: k_obs = k_inact * [I] / (K_i + [I])

ParameterDescription
KiThe inhibitor concentration at which the inactivation rate is half-maximal, reflecting the initial binding affinity.
kinactThe maximal rate of inactivation at saturating inhibitor concentrations.
kinact/KiThe second-order rate constant, representing the overall efficiency of the covalent inhibitor.

Visualizing the Experimental Workflow

G cluster_0 Workflow for Covalent Inhibitor Characterization start Start: Purified Protein and Inhibitor intact_ms Protocol 1: Intact Protein MS start->intact_ms kinetics Protocol 3: Kinetic Analysis start->kinetics confirm_adduct Confirm Covalent Adduct (Mass Shift) intact_ms->confirm_adduct peptide_mapping Protocol 2: Peptide Mapping MS/MS identify_site Identify Modification Site (Modified Peptide) peptide_mapping->identify_site determine_kinetics Determine Ki and kinact kinetics->determine_kinetics confirm_adduct->peptide_mapping Adduct Confirmed end End: Characterized Covalent Inhibitor identify_site->end determine_kinetics->end

Caption: A streamlined workflow for the characterization of covalent inhibitors.

Conclusion

This compound serves as an excellent model compound for understanding the mechanism of action of chloroacetamide-based covalent inhibitors. While its specific interaction with Protein Kinase C remains a well-founded hypothesis pending direct experimental validation, the principles of its reactivity and the methods for its characterization are broadly applicable. By employing a systematic approach that combines mass spectrometry and enzyme kinetics, researchers can confidently elucidate the covalent binding mechanism of novel inhibitors, a critical step in the development of next-generation targeted therapeutics.

References

  • Gopalakrishna, R., & Gundimeda, U. (2002). Identification of an Inactivating Cysteine Switch in Protein Kinase Cε, a Rational Target for the Design of Protein Kinase Cε–Inhibitory Cancer Therapeutics. Cancer Research, 62(8), 2328-2334.
  • Pal-Ghosh, S., & Blair, I. A. (2011). Cell Signaling through Protein Kinase C Oxidation and Activation. International Journal of Molecular Sciences, 12(3), 1649-1673.

Sources

use of 2-Chloro-N-(2-cyanoethyl)acetamide in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Agrochemical Applications of 2-Chloro-N-(2-cyanoethyl)acetamide

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the field of agrochemical research. This guide delves into the synthesis, potential applications, and detailed experimental protocols, emphasizing the scientific rationale behind each procedure to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of Chloroacetamide Scaffolds

In the landscape of agrochemical discovery, the chloroacetamide functional group is a cornerstone of synthetic chemistry. Chloroacetamide derivatives are a major class of herbicides used globally, primarily for pre-emergent control of annual grass weeds in major crops.[1] Their mechanism of action often involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1] Beyond herbicidal action, the inherent reactivity of the C-Cl bond makes N-substituted chloroacetamides highly versatile intermediates for creating diverse molecular libraries.[2][3]

This compound (CAS No: 17756-81-9) is a bifunctional molecule of significant interest.[4] It combines the reactive chloroacetamide moiety with a cyanoethyl group. This dual functionality offers multiple avenues for synthetic elaboration, making it an attractive starting point for the synthesis of novel heterocyclic compounds, which are pivotal in the development of new fungicides, herbicides, and insecticides.[5] This guide will explore its potential both as a key building block and as a candidate for direct biological screening.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and safe handling procedures is paramount before commencing any experimental work.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 17756-81-9[4]
Molecular Formula C₅H₇ClN₂O[4][]
Molecular Weight 146.57 g/mol [][7]
Boiling Point 388.9°C at 760 mmHg[4][]
Density 1.203 g/cm³[4][]
Flash Point 189°C[4]
SMILES C(CNC(=O)CCl)C#N[][7]
InChI Key WECIKJKLCDCIMY-UHFFFAOYSA-N[]
Critical Safety and Handling Protocols
  • Toxicity: The compound is likely toxic if swallowed and may cause an allergic skin reaction. It can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing skin and eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles conforming to OSHA regulations (29 CFR 1910.133) or European Standard EN166, and protective clothing to prevent skin exposure.[9][10]

  • Handling: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing dust or vapors. Prevent contact with skin and eyes.[9] Wash hands and face thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[2]

    • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[10]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep locked up or in an area accessible only to qualified personnel.

Synthesis and Characterization

Protocol: Synthesis of this compound

This protocol describes a standard method for the acylation of an amine with an acyl chloride, a common reaction for preparing N-substituted chloroacetamides.[3][11]

Rationale: The reaction involves the nucleophilic attack of the primary amine group of 3-aminopropionitrile on the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • 3-Aminopropionitrile

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-aminopropionitrile (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add chloroacetyl chloride (1.05 eq) dissolved in anhydrous DCM to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve 3-Aminopropionitrile (1.0 eq) and Triethylamine (1.1 eq) in DCM cooling Cool to 0°C in Ice Bath reactants->cooling addition Slowly add Chloroacetyl Chloride (1.05 eq) in DCM cooling->addition Maintain T < 5°C stirring Stir at Room Temperature for 4-6h addition->stirring tlc Monitor by TLC stirring->tlc quench Quench with Water tlc->quench Reaction Complete extract Wash with NaHCO₃, Water, Brine quench->extract dry Dry over MgSO₄ & Concentrate extract->dry purify Recrystallize dry->purify final_product This compound purify->final_product Yields Pure Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirmation of the product's identity and purity is essential. A combination of analytical techniques should be employed. A comparative guide for a similar compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, suggests that HPLC is a highly effective method for quantification due to its high selectivity and sensitivity.[12]

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

HPLC ParameterSuggested Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Application as a Synthetic Intermediate in Agrochemical Discovery

The true potential of this compound lies in its utility as a versatile building block. The reactive chlorine atom is readily displaced by various nucleophiles (O, N, S), providing a gateway to a vast array of novel chemical entities.[3]

Protocol: Synthesis of Novel 2-Amino-Thiazole Derivatives

Rationale: The thiazole ring is a common heterocyclic scaffold in many commercial fungicides. This protocol outlines the Hantzsch thiazole synthesis, where the α-haloketone (or in this case, a reactive α-haloamide) reacts with a thiourea derivative to form the thiazole ring.

Procedure:

  • Dissolve this compound (1.0 eq) and a substituted thiourea (1.0 eq) in ethanol.

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the target N-(2-cyanoethyl)-2-(substituted-amino)thiazole-4-carboxamide.

Synthetic Pathway for Thiazole Derivatives

G start 2-Chloro-N- (2-cyanoethyl)acetamide reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->reaction thiourea Substituted Thiourea thiourea->reaction product N-(2-cyanoethyl)-2-(substituted-amino) thiazole-4-carboxamide reaction->product

Caption: Reaction scheme for synthesizing thiazole derivatives.

Application in Biological Screening

Given the known biological activities of related compounds, this compound itself is a candidate for direct screening. Studies on other chloro-N-phenylacetamides have demonstrated significant antifungal activity against various fungal strains, including those resistant to existing drugs.[13][14][15][16]

Protocol: In Vitro Antifungal Assay (MIC Determination)

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of plant pathogenic fungi. This is a primary assay to identify potential fungicidal candidates.

Materials:

  • This compound

  • Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid media

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in PDB to achieve a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculum Preparation: Prepare a fungal spore suspension and adjust its concentration to approximately 1 x 10⁵ spores/mL in PDB.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (commercial fungicide), a negative control (inoculum in PDB with DMSO, no compound), and a media sterility control (PDB only).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth, which can be assessed visually or by reading the optical density (OD) at 600 nm.

Protocol: Pre-emergence Herbicidal Screening

Rationale: This assay evaluates the compound's ability to inhibit seed germination and seedling growth when applied to the soil before weeds emerge, mimicking a common application method for chloroacetamide herbicides.[1]

Materials:

  • This compound

  • Seeds of a model weed (e.g., cress, Amaranthus retroflexus) and a model crop (e.g., corn, Zea mays)

  • Standard potting soil

  • Acetone or other suitable solvent

  • Laboratory sprayer or pipette

  • Pots or trays, growth chamber

Procedure:

  • Pot Preparation: Fill pots with soil and sow a predetermined number of seeds of the weed and crop species at the appropriate depth.

  • Treatment Solution: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone) with a surfactant.

  • Application: Evenly apply the treatment solutions to the soil surface of the pots. A solvent-only treatment serves as the negative control.

  • Incubation: Place the pots in a growth chamber with controlled light, temperature, and humidity for 14-21 days. Water as needed.

  • Assessment: Evaluate the herbicidal effect by counting the number of emerged seedlings (germination rate) and visually scoring the injury to the emerged plants (e.g., stunting, chlorosis) on a scale of 0 (no effect) to 100 (complete kill). The fresh weight of the shoots can also be measured for a quantitative assessment.

Biological Screening Workflow Diagram

G cluster_fungal Antifungal Screening cluster_herbicide Herbicidal Screening compound Test Compound: This compound mic_prep Prepare Serial Dilutions in 96-well Plate compound->mic_prep herb_app Apply Compound to Soil Surface compound->herb_app mic_inoc Inoculate with Fungal Spores mic_prep->mic_inoc mic_inc Incubate 48-72h mic_inoc->mic_inc mic_read Determine MIC mic_inc->mic_read report1 report1 mic_read->report1 herb_prep Sow Weed & Crop Seeds in Pots herb_prep->herb_app herb_inc Incubate in Growth Chamber 14-21 days herb_app->herb_inc herb_assess Assess Germination & Injury herb_inc->herb_assess report2 report2 herb_assess->report2

Caption: General workflow for primary biological screening.

Conclusion

This compound represents a promising and versatile molecule for agrochemical research. Its dual functionality allows for its use as a strategic intermediate in the synthesis of novel heterocyclic compounds with potential pesticidal activity. Furthermore, its structural similarity to known bioactive molecules warrants its direct evaluation in fungicidal and herbicidal screening programs. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound in the ongoing effort to develop new and effective crop protection solutions.

References

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (n.d.). SciELO.
  • 2-chloro-n-(2-cyanoethyl)-acetamid | CAS#:17756-81-9. (n.d.). Chemsrc.
  • This compound | 17756-81-9. (n.d.). Biosynth.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Cyanoacetamide derivatives having fungicidal activity. (1992, October 28). Google Patents.
  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Optically active N-(1'-methyl-2'-methoxyethyl)-N-chloroacetyl-2-ethyl-6-methylaniline as herbicide. (n.d.). Google Patents.
  • CAS 17756-81-9 this compound. (n.d.). BOC Sciences.
  • Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. (2023). PubMed.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022, March 9). PubMed.
  • A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (n.d.). Benchchem.
  • 2-Chloro Acetamide. (n.d.). Anshul Specialty Molecules.
  • Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. (2022). PubMed.
  • This compound. (n.d.). CymitQuimica.
  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. (n.d.). National Institutes of Health.
  • Method for producing 2-chloroacetoacetamide. (n.d.). Google Patents.
  • Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 2-Cyanoacetamide Dealer and Distributor. (n.d.). Multichem.
  • Synthetic reaction scheme for 2-chloro-N,... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Process for making 2-cyano-2-hydroxyiminoacetamide salts. (n.d.). Google Patents.
  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. (n.d.). National Institutes of Health (PMC).
  • Process for the manufacture of acetamide. (n.d.). Google Patents.
  • Acetamide, 2-chloro-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

  • 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide. (n.d.). PubChem.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research.
  • Chloroacetamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • N-(2-Chloroethyl)acetamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Side Reactions in Alkylations with 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-N-(2-cyanoethyl)acetamide is a valuable bifunctional reagent employed in synthetic chemistry, primarily as an alkylating agent for various nucleophiles. Its utility stems from the reactive C-Cl bond, which allows for the introduction of an acetamido-cyanoethyl moiety onto substrates. While the desired SN2 substitution is often straightforward, the molecule's other functional groups—the amide and the cyanoethyl tail—can lead to a complex array of side reactions under certain conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework to identify, understand, and mitigate these competing pathways, ensuring higher yields and product purity.

Section 1: Understanding the Reactivity Profile

The desired transformation when using this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this pathway, a nucleophile (Nu:⁻) attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride leaving group in a single, concerted step.[1][2] However, this primary pathway is in constant competition with other reactions, chiefly elimination and hydrolysis.

Core Reaction Pathways

The outcome of your reaction is dictated by the delicate balance between substitution and competing side reactions. Understanding these pathways is the first step toward controlling them.

reactant_node reactant_node product_node product_node side_product_node side_product_node intermediate_node intermediate_node condition_node condition_node sub This compound + Nucleophile (Nu:) sn2_cond Sɴ2 Pathway (Favored by strong nucleophiles, polar aprotic solvents) sub->sn2_cond e2_cond E2 Elimination (Favored by strong, bulky bases) sub->e2_cond hyd_cond Hydrolysis (Presence of H2O, strong acid/base) sub->hyd_cond sn2_prod Desired Alkylated Product (Nu-CH2-C(=O)NH-CH2CH2CN) sn2_cond->sn2_prod e2_prod Elimination Product (N-(2-cyanoethyl)acrylamide) e2_cond->e2_prod hyd_prod Hydrolysis Products (e.g., Hydroxy-acetamide derivative, Amide/Nitrile cleavage) hyd_cond->hyd_prod

Caption: Competing reaction pathways for this compound.

Section 2: Troubleshooting Guide

This section is formatted as a series of questions and answers to address the most common issues encountered during alkylation experiments with this compound.

Issue 1: Low Yield & Unreacted Starting Material

❓ Question: My alkylation reaction is sluggish, shows low conversion, or fails to proceed, leaving significant unreacted starting material. What are the likely causes?

💡 Answer: Low reactivity can stem from several factors related to your choice of nucleophile, base, or solvent system.

  • Cause 1: Poor Nucleophilicity: The inherent reactivity of your nucleophile is paramount. Anions of phenols (phenoxides) or thiols (thiolates) are generally more reactive than their neutral counterparts. For neutral amines, reactivity is often hampered by steric hindrance around the nitrogen atom.

  • Cause 2: Suboptimal Base: If your nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), the base must be strong enough to generate the active nucleophile completely. An improper base can lead to an equilibrium with only a small concentration of the reactive species. For instance, using a weak base like sodium bicarbonate to deprotonate an alcohol for alkylation is often ineffective.

  • Cause 3: Inappropriate Solvent: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a solvent cage that blunts its reactivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the counter-ion but leave the nucleophile "naked" and highly reactive.[3]

  • Cause 4: Solubility Issues: If the base (e.g., K₂CO₃) or the deprotonated nucleophile is not soluble in the reaction solvent, the reaction becomes a heterogeneous mixture, and the rate can be severely limited by diffusion.[3]

Table 1: Recommended Solvent & Base Combinations for SN2 Alkylation

Nucleophile TypeRecommended Base(s)Recommended Solvent(s)Rationale & Key Considerations
Phenols, ThiolsK₂CO₃, Cs₂CO₃, NaHDMF, AcetonitrileCarbonates are often sufficient and minimize side reactions. NaH provides irreversible deprotonation but requires strictly anhydrous conditions.
Primary/Secondary AminesK₂CO₃, Et₃N, DIPEAAcetonitrile, THF, DichloromethaneA non-nucleophilic base is used as an acid scavenger for the HCl generated. An excess of the amine substrate can also serve as the base.
Enolates (C-Alkylation)LDA, NaHMDS, NaHTHF, Diethyl Ether (-78 °C to RT)Requires a strong, non-nucleophilic base to ensure complete and regioselective enolate formation.[4]
Issue 2: Formation of Elimination Byproducts

❓ Question: My analysis (LC-MS, NMR) indicates the presence of a byproduct with a mass corresponding to the loss of HCl (M-36). How do I prevent this elimination reaction?

💡 Answer: The formation of an elimination byproduct, likely N-(2-cyanoethyl)acrylamide, occurs via an E2 (bimolecular elimination) mechanism. This pathway competes directly with the desired SN2 reaction and is highly dependent on the nature of the base used.[5][6]

  • Mechanism Insight: In an E2 reaction, a base abstracts a proton from the carbon adjacent (alpha) to the carbonyl group, while simultaneously the C-Cl bond breaks and a double bond forms. Strong and sterically hindered bases, such as potassium tert-butoxide (KOtBu), are particularly effective at promoting E2 over SN2. Their bulk makes it difficult for them to act as nucleophiles at the carbon center, so they preferentially act as bases, abstracting a proton.[5][7]

Proactive Solutions:

  • Choose a Less Hindered Base: Opt for bases with smaller profiles, such as K₂CO₃ or NaH. These are less likely to favor the E2 pathway.

  • Control Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at the lowest feasible temperature can favor substitution over elimination.

  • Use a Strong Nucleophile/Weak Base: If your nucleophile is strong but not a strong base (e.g., I⁻, RS⁻, N₃⁻), it will inherently favor the SN2 pathway.

Issue 3: Hydrolysis and Other Solvolysis Byproducts

❓ Question: I am observing byproducts corresponding to the replacement of chlorine with a hydroxyl group (from water) or an alkoxyl group (from an alcohol solvent). Why is this happening and how can it be stopped?

💡 Answer: These byproducts arise from hydrolysis or solvolysis, where water or the solvent acts as the nucleophile. Chloroacetamides are susceptible to hydrolysis, particularly under strongly basic or acidic conditions.[8]

  • Mechanism Insight: Under basic conditions, hydroxide (OH⁻) is a potent nucleophile that can directly displace the chloride.[8] Similarly, alcohol solvents can lead to ether byproducts. Furthermore, the amide and nitrile functional groups can also undergo hydrolysis, especially at elevated temperatures, leading to cleavage of the molecule.[9]

Proactive Solutions:

  • Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent hydrolysis.

  • Avoid Nucleophilic Solvents: Do not use water or alcohol as the primary solvent unless a specific phase-transfer catalysis protocol is being followed.

  • Moderate Temperature: High temperatures can accelerate the rate of hydrolysis of the amide and nitrile groups.

Issue 4: Degradation of the Cyanoethyl Group

❓ Question: I suspect the N-(2-cyanoethyl) portion of my molecule is unstable under my reaction conditions. What could be occurring?

💡 Answer: The cyanoethyl group, introduced via cyanoethylation, can be susceptible to a retro-Michael type elimination under strongly basic conditions, especially at elevated temperatures.[10] This would result in the formation of acrylonitrile and the corresponding N-unsubstituted chloroacetamide.

Proactive Solutions:

  • Use Milder Bases: Avoid extremely strong bases like alkali metals or metal hydrides if possible. Use the minimum effective amount of base.

  • Lower Reaction Temperature: This side reaction is more prevalent at higher temperatures.

  • Modified Deprotection: If this side reaction is observed during a subsequent deprotection step (e.g., removing protecting groups from your main substrate), specific conditions may be required. For example, adding ammonium acetate to concentrated ammonium hydroxide has been shown to suppress this elimination during the deprotection of oligonucleotides.[10]

Section 3: Proactive Experimental Design

A well-designed experiment can preemptively address many of the issues detailed above.

Recommended General Protocol for Alkylation of a Phenol

This protocol provides a robust starting point for the SN2 alkylation of a phenolic substrate, a common application for this reagent.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF or acetonitrile via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Add this compound (1.1 eq.) as a solid or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x). The aqueous washes remove the inorganic base and DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Troubleshooting Workflow

When a reaction yields an unexpected result, a systematic approach to identifying the problem is crucial.

start_node start_node process_node process_node decision_node decision_node end_node end_node start Reaction Outcome: Low Yield / Impure Product analyze Analyze Crude Mixture: LC-MS & ¹H NMR start->analyze check_sm Is Starting Material (SM) consumed? analyze->check_sm no_reaction Problem: Low Reactivity check_sm->no_reaction No check_mass Analyze Byproduct Masses (MS) check_sm->check_mass Yes solution1 Solution: - Increase Temperature - Change to Polar Aprotic Solvent (DMF) - Use Stronger Base (NaH) - Check Nucleophile Purity no_reaction->solution1 is_elim Mass = M-36 (Elimination)? check_mass->is_elim is_hyd Mass = M-Cl+OH (Hydrolysis)? is_elim->is_hyd No elim_sol Solution: - Use Weaker/Less Bulky Base (K₂CO₃) - Lower Reaction Temperature is_elim->elim_sol Yes is_overalk Mass = Product + SM - HCl (Over-alkylation)? is_hyd->is_overalk No hyd_sol Solution: - Use Anhydrous Solvents/Reagents - Run under Inert Atmosphere is_hyd->hyd_sol Yes overalk_sol Solution: - Use Excess Nucleophile - Slow Addition of Alkylating Agent is_overalk->overalk_sol Yes

Caption: A systematic workflow for troubleshooting failed alkylation reactions.

References

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Chloro-N-(2-cyanoethyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-cyanoethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific chloroacetylation reaction. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific, frequently encountered issues during the synthesis of this compound in a direct question-and-answer format.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. Let's break down the most common culprits.

A1: Key Factors Influencing Low Yield

  • Inadequate Amine Basicity and Nucleophilicity: The reaction proceeds via a nucleophilic acyl substitution, where the primary amine (3-aminopropionitrile) attacks the carbonyl carbon of chloroacetyl chloride.[1][2] If the amine is protonated, it becomes non-nucleophilic, effectively halting the reaction.[2] This is a critical consideration as the reaction generates HCl as a byproduct.[3]

    • Solution: Incorporate a non-nucleophilic base to scavenge the HCl produced. Common choices include triethylamine (TEA) or pyridine, typically used in a slight excess (1.1-1.2 equivalents).[2] The use of a hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported to be effective in similar amide bond formations.[4]

  • Side Reactions of Starting Materials:

    • Polymerization of 3-Aminopropionitrile: 3-Aminopropionitrile is known to polymerize, especially in the presence of acids, forming a yellow solid.[5] The generation of HCl during the reaction can catalyze this unwanted side reaction.

    • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup, solvents, or starting materials. This hydrolysis consumes the acylating agent, reducing the potential yield.

  • Suboptimal Temperature Control: The reaction between amines and acyl chlorides is typically exothermic.[2] Allowing the temperature to rise uncontrollably can promote side reactions and decomposition, leading to a darker reaction mixture and lower yields of the desired product.

    • Solution: Maintain a low reaction temperature, especially during the addition of chloroacetyl chloride. An ice bath (0-5 °C) is standard practice for this type of reaction.[2]

  • Formation of a Dimer Impurity: A potential side reaction involves the newly formed this compound reacting with another molecule of 3-aminopropionitrile. This can lead to the formation of a dimer, N-(2-cyanoethyl)-2-{[(2-cyanoethyl)carbamoyl]methyl-amino}acetamide. While more common in similar reactions with different substrates, it's a possibility to consider.[6]

Q2: My reaction mixture is turning dark brown or black. What is causing this, and how can I prevent it?

A2: Understanding and Preventing Reaction Discoloration

Discoloration is a strong indicator of decomposition and side reactions.

  • Primary Cause: Polymerization and Decomposition: The most likely cause is the acid-catalyzed polymerization of 3-aminopropionitrile.[5] This starting material is unstable and can polymerize, especially when heated or in acidic conditions.[5] The HCl generated in situ creates a favorable environment for this process.

  • Preventative Measures:

    • Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) is crucial to minimize the rate of decomposition and polymerization reactions.[7]

    • Efficient HCl Scavenging: The immediate neutralization of generated HCl is paramount. Ensure your non-nucleophilic base is added before the chloroacetyl chloride and is present in a sufficient amount.

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to discoloration.

    • Purity of Starting Materials: Ensure the 3-aminopropionitrile is of high purity and has not already begun to polymerize in storage.

Q3: What are the most common impurities I might see in my final product, and how do I remove them?

A3: Identifying and Purifying Away Common Impurities

The nature of the impurities will depend on the specific side reactions that have occurred.

  • Common Impurities:

    • Unreacted 3-Aminopropionitrile: If the chloroacetyl chloride is the limiting reagent or if the reaction did not go to completion.

    • HCl Salt of the Base: For example, triethylammonium chloride if TEA is used as the base. This is a very common byproduct.[3]

    • Polymeric byproducts: From the polymerization of 3-aminopropionitrile.

    • Chloroacetic Acid: From the hydrolysis of chloroacetyl chloride.

    • Hydroxy-substituted derivative: The product, this compound, can undergo hydrolysis where the chloride is substituted by a hydroxyl group, especially during aqueous workup under basic conditions.[8][9]

  • Purification Strategies:

    • Aqueous Workup: After the reaction is complete, a standard workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the excess base and its salt, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like chloroacetic acid, and finally a brine wash.

    • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical and may require some experimentation. Ethanol or isopropanol could be good starting points.[10][11]

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used to separate the product from less polar and more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of my starting materials?

A1: Starting Material Quality is Key

  • 3-Aminopropionitrile: Should be colorless to pale yellow. A significant yellow or brown color indicates potential polymerization.[5] It is also known to be easily oxidized and unstable.[5]

  • Chloroacetyl Chloride: This is a highly reactive and moisture-sensitive compound. Use a fresh bottle or a recently opened one stored under an inert atmosphere. Purity should be high, as impurities can affect the reaction outcome.

  • Solvents: Use anhydrous (dry) solvents to prevent the hydrolysis of chloroacetyl chloride. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[2][4]

Q2: How does the order of addition of reagents affect the reaction?

A2: The Order of Addition Matters

The recommended order of addition is crucial for maximizing yield and minimizing side reactions:

  • Dissolve 3-aminopropionitrile and the non-nucleophilic base (e.g., triethylamine) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the chloroacetyl chloride dropwise to the cooled, stirred solution. This ensures that a base is always present to neutralize the HCl as it is formed, and the slow addition helps to control the exothermic nature of the reaction.[2]

Q3: What analytical techniques are best for monitoring the reaction and assessing final product purity?

A3: Monitoring and Purity Assessment

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction by observing the disappearance of the starting amine.

  • Purity Assessment:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., amide C=O stretch, N-H stretch, C-Cl stretch).[10]

Experimental Protocols & Visualizations

Standard Synthesis Protocol

This protocol provides a general methodology. Molar equivalents and volumes should be calculated based on the starting scale.

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 3-aminopropionitrile (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC until the 3-aminopropionitrile is consumed.

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism and Side Reactions

reaction_pathways cluster_main Main Reaction Pathway cluster_side Side Reaction: Polymerization 3-AP 3-Aminopropionitrile Intermediate Tetrahedral Intermediate 3-AP->Intermediate Nucleophilic Attack CAC Chloroacetyl Chloride CAC->Intermediate Product This compound Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl 3-AP_side 3-Aminopropionitrile Polymer Polymerization 3-AP_side->Polymer HCl_cat HCl (catalyst) HCl_cat->Polymer catalyzes

Caption: Main reaction and a competing side reaction pathway.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed q1 Is the reaction mixture discolored? start->q1 a1_yes Indicates decomposition. Improve temperature control (0-5 °C) and ensure efficient HCl scavenging. q1->a1_yes Yes q2 Was a base used to scavenge HCl? q1->q2 No a1_yes->q2 a2_no HCl protonates the amine, stopping the reaction. Add 1.2 eq of a non-nucleophilic base (e.g., TEA). q2->a2_no No q3 Are starting materials and solvents anhydrous? q2->q3 Yes a2_no->q3 a3_no Water hydrolyzes chloroacetyl chloride. Use anhydrous solvents and fresh reagents. q3->a3_no No solution Optimize Reaction & Purify q3->solution Yes a3_no->solution

Caption: A logical workflow for troubleshooting low reaction yields.

Quantitative Data Summary
ParameterSuboptimal ConditionRecommended ConditionRationale
Temperature > 10 °C or Room Temp.0 - 5 °CMinimizes side reactions like polymerization and decomposition.[7]
Base (HCl Scavenger) None or < 1.0 eq1.1 - 1.2 eq (e.g., TEA)Prevents protonation of the starting amine, which would render it non-nucleophilic.[2]
Solvent Non-anhydrousAnhydrous (e.g., DCM, THF)Prevents hydrolysis of the highly reactive chloroacetyl chloride.[12]
Reagent Addition Rapid additionSlow, dropwise addition of chloroacetyl chlorideControls the exothermic reaction and prevents localized overheating.[2]
References
  • Huang, J., & Schwarzenbach, R. P. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. [Link]

  • Food and Agriculture Organization of the United Nations. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. AGRIS. [Link]

  • Karnjanapiboonwong, A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1040-1050. [Link]

  • ProQuest. (n.d.). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. [Link]

  • Karnjanapiboonwong, A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS ES&T Water, 1(1), 136-145. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopropionitrile. PubChem Compound Database. [Link]

  • Kumar, A., et al. (2016). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Organic Syntheses Procedure. [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. [Link]

  • Chegg.com. (2022). Solved Please explain each step in the mechanism the. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2015). 2-Cyanoacetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • ResearchGate. (n.d.). Hydrolysis reaction of β-aminopropionitrile. [Link]

  • PharmaCompass. (n.d.). 3-Aminopropionitrile. [Link]

  • Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses Procedure. [Link]

  • Wikipedia. (n.d.). Aminopropionitrile. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

Sources

preventing off-target modification with 2-Chloro-N-(2-cyanoethyl)acetamide in proteomics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Off-Target Modifications in Proteomics

Welcome to the technical support center for the use of 2-Chloro-N-(2-cyanoethyl)acetamide in proteomics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for achieving specific and efficient cysteine alkylation while minimizing off-target modifications. As Senior Application Scientists, we have compiled this resource based on established principles of protein chemistry and field-proven insights to ensure the integrity and success of your experiments.

Introduction to this compound in Proteomics

In bottom-up proteomics, the complete reduction of disulfide bonds and subsequent alkylation of free cysteine residues are critical steps to prevent their re-oxidation and to ensure accurate protein identification and quantification. This compound belongs to the class of haloacetamide reagents used for this purpose. The reactive 2-chloroacetamide group targets the nucleophilic thiol group of cysteine residues in a nucleophilic substitution reaction, forming a stable carbamidomethyl modification.

Compared to the highly reactive iodoacetamide (IAA), chloroacetamide reagents are generally less reactive. This reduced reactivity can be advantageous in minimizing off-target alkylation of other nucleophilic amino acid residues such as lysine, histidine, and the N-terminus. However, this also necessitates careful optimization of reaction conditions to ensure complete cysteine alkylation and to mitigate potential side reactions, most notably the oxidation of methionine residues.[1]

This guide will provide you with the necessary information to effectively use this compound and troubleshoot common issues that may arise during your proteomics workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over iodoacetamide (IAA)?

A1: The primary advantage is its lower reactivity, which can lead to higher specificity for cysteine residues and reduced off-target modifications of other amino acids like lysine and N-termini.[1][2] This can result in cleaner mass spectra and more confident peptide identifications.

Q2: What are the main off-target modifications to be aware of when using this reagent?

A2: While more specific than IAA, off-target modifications can still occur, especially under non-optimal conditions. The most common off-target reactions include the alkylation of methionine, histidine, lysine, and the N-terminus.[3] A significant concern with chloroacetamide reagents is the potential for increased oxidation of methionine residues.[1][2]

Q3: What is the optimal pH for the alkylation reaction?

A3: The alkylation reaction with chloroacetamide reagents is most efficient and specific at a slightly alkaline pH, typically between 8.0 and 8.5.[3] At this pH, the cysteine thiol group is sufficiently deprotonated to act as a potent nucleophile, while minimizing the reactivity of other nucleophilic sites like the epsilon-amino group of lysine.

Q4: How can I be sure that my cysteine alkylation is complete?

A4: Incomplete alkylation can be assessed by searching your mass spectrometry data for peptides containing unmodified cysteines. To ensure complete alkylation, it is crucial to optimize the concentration of the alkylating agent, reaction time, and temperature. A good starting point is a final concentration of 20-40 mM this compound and an incubation time of 30 minutes at room temperature in the dark.[3][4]

Q5: I am observing a high level of methionine oxidation in my data. What could be the cause and how can I prevent it?

A5: Increased methionine oxidation is a known side effect of using 2-chloroacetamide.[1][2] This can be exacerbated by prolonged reaction times, elevated temperatures, and the presence of oxidizing contaminants. To minimize methionine oxidation, it is recommended to use freshly prepared solutions, protect the reaction from light, and optimize the reaction time to the minimum required for complete cysteine alkylation.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound and provides systematic solutions.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Cysteine Alkylation 1. Insufficient reagent concentration. 2. Suboptimal pH. 3. Insufficient reaction time or temperature. 4. Incomplete reduction of disulfide bonds.1. Increase the final concentration of this compound (e.g., to 40 mM). 2. Ensure the reaction buffer pH is between 8.0 and 8.5. 3. Increase the incubation time (e.g., to 45-60 minutes) or slightly increase the temperature (e.g., to 37°C), but monitor for increased side reactions. 4. Ensure complete reduction by using a sufficient concentration of a reducing agent like DTT or TCEP and adequate incubation time and temperature.
High Levels of Methionine Oxidation 1. Inherent property of chloroacetamide reagents.[1][2] 2. Prolonged reaction time. 3. Exposure to light or oxidizing contaminants.1. Use the shortest possible reaction time that achieves complete cysteine alkylation. 2. Perform the alkylation step in the dark. 3. Use high-purity reagents and freshly prepared solutions.
Modification of Lysine or N-terminal Residues 1. pH of the reaction buffer is too high (e.g., > 9.0). 2. Excessive concentration of the alkylating agent.1. Strictly maintain the pH of the reaction buffer between 8.0 and 8.5. 2. Use the lowest concentration of this compound that provides complete cysteine alkylation.
Low Peptide Identification Rates 1. Incomplete alkylation leading to heterogeneous sample. 2. Extensive off-target modifications complicating spectral interpretation.1. Follow the recommendations for ensuring complete cysteine alkylation. 2. Optimize the reaction conditions to minimize off-target modifications as described above.

Experimental Protocols

Standard Protocol for In-Solution Alkylation

This protocol provides a starting point for the reduction and alkylation of protein samples in solution.

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.0).

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate at 37°C for 30-60 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of this compound.

    • Add the alkylating agent to the reduced protein sample to a final concentration of 20-40 mM.[3][4]

    • Incubate in the dark at room temperature for 30 minutes.[4]

  • Quenching (Optional but Recommended):

    • To stop the alkylation reaction, add DTT to a final concentration of 10 mM and incubate for 15 minutes.[4]

  • Sample Cleanup:

    • Proceed with buffer exchange (e.g., using spin columns) or protein precipitation to remove excess reagents and denaturants prior to enzymatic digestion.

Visual Workflow for In-Solution Alkylation

AlkylationWorkflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_cleanup Cleanup Protein Protein Sample Denature Add Denaturing Buffer (e.g., 8M Urea, pH 8.0) Protein->Denature 1. Solubilize Reduce Add Reducing Agent (e.g., 10mM DTT) Denature->Reduce 2. Reduce Incubate_Reduce Incubate at 37°C for 30-60 min Reduce->Incubate_Reduce Alkylate Add 2-Chloro-N- (2-cyanoethyl)acetamide (20-40 mM) Incubate_Reduce->Alkylate 3. Alkylate Incubate_Alkylate Incubate in Dark at RT for 30 min Alkylate->Incubate_Alkylate Quench Quench with DTT (Optional) Incubate_Alkylate->Quench 4. Quench Cleanup Buffer Exchange or Protein Precipitation Quench->Cleanup Digestion Enzymatic Digestion Cleanup->Digestion 5. Proceed

Caption: Standard workflow for in-solution protein reduction and alkylation.

Reaction Mechanisms

Understanding the underlying chemistry is crucial for troubleshooting and optimizing your experiments.

On-Target Cysteine Alkylation

The desired reaction is a bimolecular nucleophilic substitution (SN2) where the deprotonated thiol group of a cysteine residue attacks the electrophilic carbon of the 2-chloroacetamide moiety.

Caption: On-target alkylation of a cysteine residue.

Off-Target Methionine Modification

One of the most common off-target modifications with chloroacetamide reagents is the oxidation of methionine to methionine sulfoxide.

Caption: Off-target oxidation of a methionine residue.

References

  • Kuznetsova, K. et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Proteomics, 17(17-18), 1700139. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 2-Chloro-N-(2-cyanoethyl)acetamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-N-(2-cyanoethyl)acetamide and its related derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining these compounds with high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt these strategies to your specific derivative.

The inherent reactivity of the α-chloroamide moiety, combined with the polarity of the cyanoethyl group, presents unique purification challenges. Common issues include co-eluting impurities, product instability, and difficulties in crystallization. This resource provides field-proven solutions and detailed protocols to navigate these obstacles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route, which typically involves the acylation of 3-aminopropionitrile with chloroacetyl chloride or a related reagent. Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual 3-aminopropionitrile and chloroacetic acid (from the hydrolysis of chloroacetyl chloride).

  • Salts: If a base like triethylamine is used, the corresponding hydrochloride salt is a major byproduct.

  • Over-acylated Products: While less common for secondary amines, diacylation can occur if the reaction conditions are not well-controlled.

  • Hydrolysis Products: The product itself can hydrolyze to form N-(2-cyanoethyl)glycolamide under strongly basic or acidic conditions, especially at elevated temperatures.

Q2: What is a good starting solvent for recrystallizing this compound?

A2: Ethanol is an excellent starting point for recrystallizing chloroacetamide derivatives.[1][2] For this compound, its moderate polarity suggests that single solvents like ethanol or isopropanol are effective. If the compound is too soluble even in cold ethanol, a binary solvent system is recommended. A good option is an ethanol/heptane or ethyl acetate/hexane mixture, where the compound is dissolved in the minimum amount of the hot, more polar solvent, and the less polar solvent is added dropwise until turbidity appears, followed by slow cooling. A patent for a related compound specifies using an ethanol and heptane mixture for recrystallization[3].

Q3: How do I select an appropriate solvent system for flash column chromatography?

A3: The key is to find a solvent system where the desired compound has an Rf value of approximately 0.3 on a Thin-Layer Chromatography (TLC) plate.[4] Given the compound's polarity, a mixture of a non-polar and a polar solvent is ideal.

  • Recommended Starting System: Ethyl acetate (EtOAc) and Hexanes. Start with a TLC analysis using 30-50% EtOAc in Hexanes.

  • For More Polar Derivatives: If your derivative is more polar and the Rf is too low, consider switching to a Dichloromethane (DCM)/Methanol (MeOH) system. A 1-5% MeOH in DCM mixture is a common starting point.[4]

  • Tailing on TLC: If the spot on the TLC plate shows tailing, it may indicate that the compound is acidic or basic. Adding a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve the separation.[4]

Q4: Can I use an aqueous work-up to pre-purify my crude product?

A4: Absolutely. An aqueous work-up is a highly effective first step to remove many common impurities before proceeding to chromatography or recrystallization. A typical procedure involves dissolving the crude reaction mixture in a water-immiscible solvent like ethyl acetate or dichloromethane and washing sequentially with:

  • Water or Brine: To remove water-soluble starting materials and salts.

  • Dilute Acid (e.g., 1M HCl): To remove any unreacted basic starting materials (like amines).

  • Dilute Base (e.g., 5% NaHCO₃ solution): To remove acidic impurities like chloroacetic acid.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Excessive Solvent: Using too much solvent for dissolution keeps a significant amount of product in the mother liquor.[5]2. Premature Crystallization: The product crystallized in the funnel during hot filtration.3. Incomplete Crystallization: Insufficient cooling time or temperature.1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.2. Pre-heat the filter funnel and receiving flask before hot filtration.[5]3. After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
Product "Oils Out" During Recrystallization 1. High Impurity Level: The melting point of the mixture is significantly depressed.2. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the solute.3. Rapid Cooling: Cooling the solution too quickly can cause supersaturation and phase separation into an oil.[5]1. Attempt to pre-purify the material using a different method (e.g., aqueous wash or a quick filtration through a silica plug).2. Choose a lower-boiling point solvent or a different solvent system.3. Re-heat the solution until the oil redissolves. Add a small amount of extra solvent, and allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature).[5]
Co-eluting Impurities in Column Chromatography 1. Incorrect Solvent System: The polarity of the eluent is too high, causing the desired compound and impurities to move together.2. Column Overload: Too much crude material was loaded onto the column.3. Poor Column Packing: Cracks or channels in the silica gel lead to poor separation.[6]1. Re-optimize the solvent system using TLC. Find an eluent that provides better separation between the spots, aiming for a ΔRf > 0.2.2. Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.3. Ensure the column is packed carefully without air bubbles. The "wet method" of packing (slurry packing) is often more reliable.[6]
Product is Unstable on Silica Gel 1. Acidity of Silica: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.2. Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1%).2. Use "flash" chromatography with positive pressure to push the solvent through faster, minimizing residence time.[4] Alternatively, consider a different stationary phase like neutral alumina.

Visualized Workflows and Protocols

General Purification Strategy Selection

This diagram outlines a logical workflow for deciding on the appropriate purification strategy for this compound and its derivatives.

start Crude Reaction Mixture wash Aqueous Work-up (Wash with H₂O, dilute base/acid) start->wash check_purity Assess Purity & Nature of Crude (TLC, ¹H NMR) wash->check_purity solid_check Is the crude product a solid? check_purity->solid_check  Crude is isolable column Flash Column Chromatography check_purity->column  Crude is an oil or  complex mixture recrystallize Recrystallization solid_check->recrystallize Yes solid_check->column No (Oily) pure Pure Product (>95%) recrystallize->pure column->pure

Caption: Decision tree for purification strategy.

Troubleshooting Failed Recrystallization

This workflow helps diagnose and solve common issues when recrystallization does not yield the desired crystalline product.

Caption: Troubleshooting workflow for failed crystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Heptane System)

This protocol is ideal for purifying crude this compound that is mostly pure but contains minor colored or solid impurities.

  • Dissolution: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 15-20 mL) and heat the mixture on a hotplate with stirring until it reaches a gentle boil.

  • Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: Remove the flask from the heat. Slowly add heptane dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid). Add 1-2 drops of ethanol to redissolve the turbidity.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (e.g., a 1:1 mixture of ethanol/heptane) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and NMR spectroscopy to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This method is best for purifying oily crude products or complex mixtures where recrystallization is ineffective.

  • Solvent System Selection: Determine the optimal eluent by TLC. For this compound, a good starting point is 40% Ethyl Acetate in Hexanes. The target Rf should be ~0.3.[4]

  • Column Preparation (Wet Slurry Method):

    • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool. Add a ~1 cm layer of sand.[7]

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 50 g of silica in ~150 mL of 40% EtOAc/Hexanes).

    • Carefully pour the slurry into the column. Use positive pressure (air) or gentle tapping to pack the silica bed uniformly, ensuring no air bubbles are trapped.[6]

    • Add another ~1 cm layer of sand on top of the packed silica bed to prevent disruption during sample loading.

    • Wash the column with 2-3 column volumes of the eluent until the bed is stable. Drain the solvent to the level of the top sand layer.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1.0 g) in the minimum amount of dichloromethane or the eluent solvent.

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Rinse the sample flask with a tiny amount of solvent and add this to the column to ensure a complete transfer.

    • Drain the solvent into the silica bed until the sample is fully adsorbed.

  • Elution:

    • Carefully fill the column with the eluent.

    • Apply positive pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches/minute).

    • Collect fractions in test tubes or vials. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • PubChemLite. This compound (C5H7ClN2O).
  • BOC Sciences. CAS 17756-81-9 this compound.
  • Biosynth. This compound | 17756-81-9 | SAA75681.
  • BenchChem. How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization.
  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • Wikipedia. Column chromatography.
  • Google Patents. WO2019146508A1 - Method for producing 2-chloroacetoacetamide.
  • Organic Syntheses. chloroacetamide.
  • Organic Syntheses. cyanoacetamide.
  • BenchChem. Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
  • YouTube. Column chromatography.

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Technical Support Center: Managing Methionine Oxidation with Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, experience-driven advice for managing a critical side reaction in proteomics and biopharmaceutical characterization: the oxidation of methionine residues during cysteine alkylation with chloroacetamide (CAA). While CAA is often chosen for its higher specificity to cysteines compared to iodoacetamide (IAA), it presents a significant challenge with increased methionine oxidation.[1][2] This resource offers a comprehensive look into the mechanisms, troubleshooting strategies, and optimized protocols to ensure the integrity of your protein samples.

Frequently Asked Questions (FAQs)

Q1: Why is chloroacetamide used for alkylation if it causes methionine oxidation?

A1: Chloroacetamide is generally less reactive than iodoacetamide, which can be advantageous in reducing off-target modifications on other nucleophilic amino acid residues like lysine and histidine, as well as the N-terminus of peptides.[3][4] This higher specificity for cysteine residues can lead to cleaner and more easily interpretable mass spectrometry data. However, this benefit is offset by a notable increase in the potential for methionine oxidation, which can be as high as 40% of all methionine-containing peptides, compared to 2-5% with iodoacetamide.[1][2][5]

Q2: What is the chemical mechanism behind methionine oxidation during alkylation?

A2: Methionine's sulfur-containing side chain is highly susceptible to oxidation, converting it to methionine sulfoxide.[6][7] This process can be initiated by reactive oxygen species (ROS) that may be present in buffers or generated during sample handling.[8] While the precise mechanism of CAA's role in increasing oxidation isn't fully elucidated, it is thought to be related to the reaction conditions that favor oxidation, rather than a direct reaction of CAA with methionine. Factors such as prolonged incubation times, exposure to light, and the presence of trace metal ions can all contribute to the generation of ROS, leading to unwanted oxidation.[8][9]

Q3: How does methionine oxidation affect my experimental results?

A3: Methionine oxidation introduces a +16 Da mass shift for each oxygen atom added, which can be detected by mass spectrometry.[9] This modification can have several detrimental effects:

  • Altered Protein Structure and Function: The addition of a polar sulfoxide group can disrupt the hydrophobic core of a protein, leading to changes in its three-dimensional structure and potentially altering its biological activity.[10]

  • Interference with Downstream Analysis: In proteomics, unexpected mass shifts can complicate peptide identification and quantification. The neutral loss of 64 Da (methanesulfenic acid) from oxidized methionine during MS/MS fragmentation is a characteristic signature but can also complicate spectral interpretation.[11]

  • Reduced Protein Stability: Oxidation can destabilize proteins, making them more prone to aggregation or degradation.

Q4: Can I reverse methionine oxidation?

A4: While enzymatic methods using methionine sulfoxide reductases (MsrA and MsrB) can reverse methionine oxidation, this is not a practical solution during a standard proteomics sample preparation workflow.[12][13] Chemical reduction of methionine sulfoxide is possible but requires harsh conditions that are generally not compatible with maintaining sample integrity.[14] Therefore, the primary strategy is prevention rather than reversal.

Troubleshooting Guide: High Levels of Methionine Oxidation

This section provides a structured approach to identifying and resolving common issues leading to excessive methionine oxidation when using chloroacetamide.

Problem Probable Cause(s) Recommended Solution(s)
High percentage of methionine-containing peptides show a +16 Da mass shift. 1. Presence of Reactive Oxygen Species (ROS): Dissolved oxygen in buffers, exposure to light, or trace metal ion contamination can generate ROS.[8] 2. Suboptimal Reagent Quality: Chloroacetamide from different suppliers may have varying levels of impurities that contribute to oxidation.[2] 3. Prolonged Reaction Time: Longer incubation times increase the opportunity for oxidation to occur.1. Degas all buffers by sparging with an inert gas like argon or nitrogen.[8] 2. Work in low-light conditions or use amber-colored tubes to minimize light exposure.[15] 3. Add a chelating agent like EDTA (1-5 mM) to your buffers to sequester metal ions.[8] 4. Test chloroacetamide from multiple suppliers to find a lot with minimal oxidative potential. 5. Optimize the alkylation time to the minimum required for complete cysteine modification.
Inconsistent levels of methionine oxidation across different samples. 1. Variability in Sample Handling: Inconsistent incubation times, temperatures, or exposure to air can lead to different levels of oxidation.[16] 2. Inconsistent Buffer Preparation: Using freshly prepared vs. older buffers can introduce variability due to dissolved oxygen.1. Standardize the entire workflow , ensuring each sample is treated identically.[17] 2. Prepare fresh buffers for each experiment and degas them immediately before use.
Both incomplete cysteine alkylation and high methionine oxidation are observed. 1. Incorrect Reagent Concentration: The concentration of chloroacetamide may be too low for efficient cysteine alkylation but the reaction conditions still promote oxidation. 2. Suboptimal pH: The pH may not be in the ideal range for efficient cysteine alkylation (typically pH 7.5-8.5).[17][18]1. Increase the concentration of chloroacetamide while carefully monitoring for off-target effects. A final concentration of around 40 mM is often a good starting point.[4] 2. Ensure the pH of the buffer is accurately maintained throughout the reduction and alkylation steps.
Visualizing the Competing Reactions

The following diagram illustrates the desired alkylation of cysteine and the undesired side reaction of methionine oxidation.

cluster_0 Desired Reaction: Cysteine Alkylation cluster_1 Side Reaction: Methionine Oxidation Reduced Cysteine Reduced Cysteine Alkylated Cysteine Alkylated Cysteine Reduced Cysteine->Alkylated Cysteine + Chloroacetamide Methionine Methionine Methionine Sulfoxide Methionine Sulfoxide Methionine->Methionine Sulfoxide + ROS

Caption: Competing pathways of cysteine alkylation and methionine oxidation.

Optimized Experimental Protocol to Minimize Methionine Oxidation

This protocol is designed to maximize cysteine alkylation with chloroacetamide while actively minimizing the conditions that lead to methionine oxidation.

Materials
  • High-purity, degassed water (e.g., Milli-Q)

  • Denaturing buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in degassed water (prepare fresh)

  • Alkylating agent: 500 mM Chloroacetamide (CAA) in degassed water (prepare fresh, protect from light)

  • Quenching solution: 200 mM DTT in degassed water (prepare fresh)

  • Chelating agent: 0.5 M EDTA, pH 8.0

  • Inert gas (Argon or Nitrogen)

Procedure
  • Buffer Preparation:

    • Prepare the denaturing buffer and add EDTA to a final concentration of 1 mM.

    • Sparge the buffer with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Protein Solubilization and Reduction:

    • Resuspend the protein sample in the prepared denaturing buffer.

    • Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Alkylation:

    • Cool the sample to room temperature.

    • In a separate amber tube, prepare a fresh solution of chloroacetamide.

    • Add the chloroacetamide solution to the protein sample to a final concentration of 40 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Add the quenching solution (DTT) to a final concentration of 20 mM to react with any excess chloroacetamide.

    • Incubate in the dark at room temperature for 15 minutes.

  • Downstream Processing:

    • The sample is now ready for buffer exchange, protein precipitation, or enzymatic digestion (e.g., with trypsin).

Workflow Diagram

Caption: Optimized workflow for alkylation with chloroacetamide.

By implementing these carefully controlled conditions, researchers can leverage the specificity of chloroacetamide for cysteine alkylation while significantly mitigating the risk of artifactual methionine oxidation, leading to more reliable and accurate experimental outcomes.

References

  • Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of Proteome Research, 16(9), 3463–3468.
  • Davies, M. J. (2005). The oxidative modification of proteins and its biological consequences. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1703(2), 93-109.
  • Shevchenko, A., Wilm, M., Vorm, O., & Mann, M. (1996). Mass spectrometric sequencing of proteins from silver-stained polyacrylamide gels. Analytical Chemistry, 68(5), 850-858.
  • Kuznetsova, K. G., Solovyeva, E. M., Kuzikov, A. V., Gorshkov, M. V., & Moshkovskii, S. A. (2020). Modification of Cysteine Residues for Mass Spectrometry-Based Proteomic Analysis: Facts and Artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 204–215.
  • Poole, L. B., & Nelson, K. J. (2001). Discovering mechanisms of signaling-mediated cysteine oxidation. Current Opinion in Chemical Biology, 5(6), 724-732.
  • Hansen, R. E., & Winther, J. R. (2009). Keeping proteins reduced: the thioredoxin system. Cellular and Molecular Life Sciences, 66(15), 2507-2516.
  • Vogt, W. (1995). Oxidation of methionine residues in proteins: a new function for the old-fashioned "antioxidant"?. Free Radical Biology and Medicine, 18(1), 93-105.
  • Gao, J., Yin, D., & Chen, J. (2014). Reversible post-translational modification of proteins by methionine oxidation and reduction. Ageing Research Reviews, 17, 68-80.
  • Ogorzalek Loo, R. R., Loo, J. A., & Smith, R. D. (1992). Primary sequence information from intact proteins by electron spray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 3(7), 695-705.
  • Stadtman, E. R., & Levine, R. L. (2003). Free radical-mediated oxidation of free amino acids and amino acid residues in proteins. Amino Acids, 25(3-4), 207-218.
  • Davies, M. J., & Truscott, R. J. (2001). Photo-oxidation of proteins and its consequences. Journal of Photochemistry and Photobiology B: Biology, 63(1-3), 114-125.
  • Schöneich, C. (2005). Methionine oxidation in proteins. Antioxidants & Redox Signaling, 7(5-6), 614-620.
  • Lagerwerf, F. M., van de Weert, M., Heerma, W., & Haverkamp, J. (1996). Identification of oxidized methionine in peptides. Journal of Mass Spectrometry, 31(7), 775-779.
  • News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Retrieved from [Link]

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Technical Support Center: Improving the Selectivity of 2-Chloro-N-(2-cyanoethyl)acetamide in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Chloro-N-(2-cyanoethyl)acetamide in their kinase inhibition experiments. As a covalent inhibitor, this compound offers the potential for high potency and prolonged duration of action. However, its reactive chloroacetamide warhead necessitates a thorough understanding and optimization of its selectivity profile to ensure targeted efficacy and minimize off-target effects. This guide provides a comprehensive resource for troubleshooting common issues, assessing kinome-wide selectivity, and implementing strategies to enhance the precision of your kinase inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is reported to be a potent and selective inhibitor of Protein Kinase C (PKC) isozymes. The chloroacetamide moiety acts as an electrophile, forming a covalent bond with a nucleophilic residue, typically a cysteine, within the ATP-binding pocket of the kinase.[1]

Q2: How does the chloroacetamide warhead contribute to both potency and potential off-target effects?

The chloroacetamide group is a reactive electrophile that can form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, in the active site of a kinase.[1] This irreversible binding can lead to high potency and a prolonged duration of inhibition.[1] However, the inherent reactivity of the chloroacetamide group also presents a risk of non-specific binding to other proteins with accessible nucleophiles, leading to off-target effects and potential toxicity.[2][3]

Q3: What are the first steps I should take if I suspect my experimental results are due to off-target effects of this compound?

If you suspect off-target effects, the initial and most critical step is to perform a comprehensive kinase selectivity profile. This will provide a broad overview of which kinases, other than your intended target (PKC), are being inhibited by the compound at various concentrations. Several commercial services and in-house assays are available for this purpose.

Q4: Can I modulate the reactivity of the chloroacetamide group to improve selectivity?

Yes, medicinal chemistry strategies can be employed to fine-tune the reactivity of the electrophilic warhead. For instance, introducing electron-withdrawing or -donating groups near the chloroacetamide moiety can alter its reactivity. A less reactive electrophile may exhibit a more favorable selectivity profile by requiring a longer residence time in the binding pocket of the intended target to facilitate the covalent reaction, thereby reducing the likelihood of reacting with transiently encountered off-targets.

Troubleshooting Guide: Addressing Poor Selectivity

This section provides a structured approach to identifying and mitigating poor selectivity of this compound in your experiments.

Problem 1: Inconsistent or unexpected cellular phenotypes are observed upon treatment with this compound.

This is a common indication of off-target effects, where the inhibitor is modulating signaling pathways other than the one downstream of your intended kinase target.

  • Workflow for Investigating Off-Target Driven Phenotypes

Solution 1.1: Determine the Kinome-Wide Selectivity Profile

The first step is to quantitatively assess the selectivity of your compound across the human kinome. This can be achieved through various platforms.

  • Recommended Assay: KINOMEscan™ is a competition-based binding assay that can quantitatively measure the interaction of a compound against a large panel of kinases. [4][5][6] Hypothetical KINOMEscan™ Data for this compound at 1 µM

Kinase TargetPercent of Control (%)Interpretation
PKCα 5 Strong Binding (On-Target)
PKCβ 8 Strong Binding (On-Target)
PKCγ 12 Strong Binding (On-Target)
GSK3β35Moderate Off-Target Binding
p38α42Moderate Off-Target Binding
LCK68Weak Off-Target Binding
SRC75Weak Off-Target Binding
MEK195No Significant Binding
  • Interpretation of Results: The data above is hypothetical and for illustrative purposes. In this example, while potent against PKC isozymes, the compound also shows moderate interaction with GSK3β and p38α at a 1 µM concentration. These off-target interactions could be responsible for the unexpected cellular phenotypes.

Solution 1.2: Confirm Target Engagement in a Cellular Context

Biochemical assays like KINOMEscan™ are informative but do not always reflect inhibitor behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that the compound is engaging its intended target (and potential off-targets) within intact cells. [7][8][9][10]

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

    • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

    • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein (e.g., PKCα) and a suspected off-target (e.g., GSK3β) using Western blotting or other protein detection methods.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Expected Outcome: A rightward shift in the melting curve for PKCα would confirm on-target engagement. A similar shift for GSK3β would validate the off-target interaction in a cellular context.

Problem 2: High concentrations of this compound are required to achieve the desired biological effect, leading to concerns about off-target activity.

This issue suggests that either the compound has modest potency against the intended target or that the observed biological effect is a composite of on-target and off-target activities.

Solution 2.1: Determine the IC50 values for on-target and off-target kinases.

A kinome-wide screen provides a snapshot at a single concentration. To understand the selectivity window, it is essential to determine the half-maximal inhibitory concentration (IC50) for the primary target and key off-targets.

  • Recommended Assay: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity. [11][12][13][14][15] Hypothetical IC50 Data for this compound

Kinase TargetIC50 (nM)
PKCα 50
PKCβ 75
PKCγ 120
GSK3β850
p38α1500
  • Interpretation of Results: This hypothetical data indicates a reasonable selectivity window between the on-target PKC isozymes and the identified off-targets. If your experiments require concentrations in the micromolar range, it is highly likely you are engaging GSK3β and p38α.

Solution 2.2: Employ Medicinal Chemistry to Improve Selectivity.

If the selectivity window is not sufficient for your experimental needs, structural modification of this compound is a viable strategy.

  • Structure-Activity Relationship (SAR) Guided Design

    • Strategy 1: Modify the Scaffold to Exploit Non-Conserved Residues. Analyze the crystal structures of PKC isozymes and the identified off-target kinases. Design modifications to the core scaffold of the inhibitor that introduce favorable interactions with unique residues in the PKC active site or create steric clashes in the active sites of off-target kinases. [16][17] * Strategy 2: Modulate the Reactivity of the Chloroacetamide Warhead. As previously mentioned, altering the electronics of the molecule can tune the reactivity of the electrophile. Synthesizing a small library of analogs with varying substituents and re-profiling their selectivity can identify a compound with an improved therapeutic index.

    • Strategy 3: Introduce Bulk to Limit Access to Certain Kinase Active Sites. The ATP-binding pockets of kinases have varying degrees of solvent accessibility. Adding bulky functional groups to the inhibitor can restrict its binding to kinases with more constrained active sites, potentially improving selectivity for targets with more open binding pockets.

    • Workflow for Medicinal Chemistry Optimization

      Caption: A workflow for improving inhibitor selectivity through medicinal chemistry.

Advanced Troubleshooting: Identifying Unknown Off-Targets

In some cases, the off-target responsible for a particular phenotype may not be a kinase. Chemoproteomic approaches can be used to identify the full spectrum of cellular proteins that covalently interact with your compound.

  • Recommended Technique: Activity-Based Protein Profiling (ABPP) coupled with mass spectrometry. [2][3][18][19][20]

    • Experimental Protocol Overview: ABPP for Off-Target Identification

      • Probe Synthesis: Synthesize an analog of this compound that incorporates a reporter tag, such as an alkyne or biotin, for subsequent enrichment.

      • Cellular Labeling: Treat cells with the tagged probe.

      • Lysis and Enrichment: Lyse the cells and use the reporter tag to enrich for probe-labeled proteins (e.g., via click chemistry to a biotin-azide conjugate followed by streptavidin pulldown).

      • Mass Spectrometry: Digest the enriched proteins and identify them using tandem mass spectrometry.

      • Competitive Profiling: To confirm that the identified proteins are specific targets, perform a competitive experiment where cells are pre-treated with the original, untagged this compound before adding the tagged probe. True targets will show reduced labeling in the competed sample.

This comprehensive approach will allow you to confidently identify both kinase and non-kinase off-targets, providing a complete picture of the cellular interactions of your inhibitor and guiding further optimization efforts.

References

  • Chen, Y., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153.
  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(27).
  • Chen, Y., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148-153.
  • Request PDF. (n.d.). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoproteomic methods for covalent drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). ADP-Glo™ Kinase Profiling Systems for targeted and flexible kinase inhibitor profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Request PDF. (n.d.). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]

  • Technology Networks. (n.d.). ADP-Glo™ Kinase Profiling Systems for Targeted and Flexible Kinase Inhibitor Profiling. Retrieved from [Link]

  • CETSA. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. Retrieved from [Link]

  • YouTube. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]

  • BioMed Central. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). KW-2449 KINOMEscan (LDG-1163: LDS-1166). Retrieved from [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2020, October 8). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Retrieved from [Link]

  • Request PDF. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Retrieved from [Link]

  • PubMed. (2021, January 13). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]

  • HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]

  • PubMed. (2024, September 5). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023, October 30). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Retrieved from [Link]

  • MDPI. (2022, December 23). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Retrieved from [Link]

  • PubMed. (2012, July 1). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The target landscape of clinical kinase drugs. Retrieved from [Link]

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Technical Support Center: Navigating the Synthesis of Heterocyclic Compounds with 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of heterocyclic compounds utilizing 2-Chloro-N-(2-cyanoethyl)acetamide. This versatile reagent offers a convenient pathway to introduce a protected aminoethyl functionality into various heterocyclic scaffolds. However, its bifunctional nature, possessing both a reactive chloroacetamide group and a cyanoethyl moiety, can present unique challenges during synthesis. This document is designed to help you navigate these potential hurdles and achieve successful outcomes in your research.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during your experiments, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Low or No Product Yield

Q1: I am attempting a Hantzsch thiazole synthesis with this compound and thiourea, but I'm getting a very low yield of the desired 2-amino-N-(2-cyanoethyl)thiazole. What could be the issue?

A1: Low yields in this reaction are a common frustration and can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction: The reaction between an α-haloamide and a thioamide to form a thiazole ring requires sufficient thermal energy to overcome the activation barrier. If you are running the reaction at room temperature or with insufficient heating, the reaction may not proceed to completion.[1][2]

    • Solution: Consider increasing the reaction temperature. Refluxing in a suitable solvent like ethanol or methanol is a common practice for Hantzsch thiazole synthesis.[2][3] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[4]

  • Side Reactions Involving the Cyanoethyl Group: Under basic conditions, the cyanoethyl group can be susceptible to hydrolysis or elimination reactions. If your reaction conditions are too basic or if you are using a strong, non-hindered base, you might be losing your starting material or product to these side pathways.

    • Solution: If a base is necessary, opt for a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or sodium bicarbonate. Careful control of stoichiometry is also crucial.

  • Purity of Starting Materials: The purity of both this compound and thiourea is critical. Impurities can introduce competing side reactions that consume your starting materials and complicate purification.[1]

    • Solution: Ensure your this compound is free from residual starting materials from its own synthesis. Recrystallize or purify your thiourea if its purity is questionable.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and solubility of reactants and products.[1]

    • Solution: While ethanol and methanol are common choices, screening other solvents like isopropanol or even aprotic solvents like DMF (in moderation, due to potential side reactions) could be beneficial.

Unexpected Side Products

Q2: My reaction to synthesize a substituted pyridine using this compound is yielding a complex mixture of products that are difficult to separate. What are the likely side reactions?

A2: The formation of multiple products in pyridine synthesis is a well-known challenge due to the multiple reactive sites and potential for polymerization.[5] With this compound, you have additional complexities:

  • Self-Condensation/Polymerization: α-Haloacetamides can undergo self-condensation, especially in the presence of a base. This can lead to the formation of oligomeric or polymeric materials that are difficult to characterize and remove.

    • Solution: Maintain a dilute reaction concentration and control the rate of addition of any base. Running the reaction at a lower temperature can also help to minimize these side reactions.

  • Reactivity of the Cyanoethyl Group: As mentioned previously, the cyanoethyl group can participate in unintended reactions. Under strongly basic or acidic conditions, it can be hydrolyzed to a carboxylic acid or an amide, or it can undergo elimination to form acrylonitrile. These new functional groups can then engage in further reactions, leading to a complex product mixture.

    • Solution: Employ mild reaction conditions and carefully control the pH. If possible, choose a synthetic route that does not require harsh acidic or basic conditions.

  • Intramolecular Cyclization: Depending on the other reactants and the reaction conditions, there is a possibility of intramolecular cyclization involving the cyanoethyl group, leading to the formation of fused heterocyclic systems instead of the desired substituted pyridine.[6][7]

    • Solution: A thorough understanding of the reaction mechanism is key. If intramolecular cyclization is a suspected side reaction, altering the reaction temperature or the order of addition of reagents may disfavor this pathway.

Purification Difficulties

Q3: I have successfully synthesized my target N-(2-cyanoethyl)-substituted heterocycle, but I am struggling to purify it. It seems to be very polar and difficult to separate from byproducts.

A3: The N-(2-cyanoethyl) group significantly increases the polarity of the molecule, which can make standard purification techniques challenging.

  • Chromatography Issues: The high polarity can lead to poor separation on normal-phase silica gel chromatography, often resulting in broad peaks and co-elution with polar impurities.

    • Solution:

      • Reverse-Phase Chromatography: Consider using reverse-phase (C18) column chromatography. The non-polar stationary phase is often more effective at separating polar compounds.

      • Solvent System Optimization: For normal-phase chromatography, try adding a small amount of a polar modifier like methanol or a few drops of acetic acid or triethylamine to the mobile phase to improve peak shape and resolution.

      • Gradient Elution: Employing a gradient elution from a less polar to a more polar solvent system can help to effectively separate compounds with a wide range of polarities.

  • Crystallization Challenges: The presence of the flexible cyanoethyl chain can sometimes hinder crystallization.

    • Solution:

      • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures for recrystallization.

      • Trituration: If crystallization fails, try triturating the crude product with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. This can often remove a significant amount of impurities.

      • Purification via Salt Formation: If your heterocyclic product has a basic nitrogen, you can try to form a salt (e.g., hydrochloride or trifluoroacetate salt). Salts often have better crystallization properties than the free base. The pure salt can then be neutralized to recover the desired product.

Frequently Asked Questions (FAQs)

Q4: What are the key safety precautions I should take when working with this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Disposal: Dispose of waste in accordance with local regulations for hazardous chemical waste.

Q5: What is the stability and recommended storage for this compound?

A5: this compound is expected to be a stable compound under recommended storage conditions.[8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Q6: Can the cyanoethyl group be deprotected after the heterocyclic ring is formed?

A6: Yes, the cyanoethyl group is often used as a protecting group for amines. Deprotection is typically achieved under basic conditions, which induces an elimination reaction to release the free amine and acrylonitrile. However, it is crucial to consider the stability of your heterocyclic core to these basic conditions. Some heterocyclic systems may be sensitive to strong bases, leading to ring-opening or other degradation pathways. Careful optimization of the deprotection conditions is necessary to achieve a clean and high-yielding conversion.

Experimental Protocols & Visualizations

To further assist your research, a detailed experimental protocol for a representative Hantzsch thiazole synthesis is provided below, along with visualizations of the reaction mechanism and a troubleshooting workflow.

Protocol: Synthesis of 2-Amino-N-(2-cyanoethyl)-4-phenylthiazole

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Thiourea

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate1 Isothiouronium Salt Intermediate reagent1->intermediate1 Nucleophilic Attack reagent2 Thiourea reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-N-(2-cyanoethyl)thiazole intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp change_base Change Base or Stoichiometry start->change_base screen_solvents Screen Solvents start->screen_solvents purification Purification Strategy check_purity->purification optimize_temp->purification change_base->purification screen_solvents->purification normal_phase Normal-Phase Chromatography (with modifiers) purification->normal_phase reverse_phase Reverse-Phase Chromatography purification->reverse_phase crystallization Recrystallization/ Trituration purification->crystallization salt_formation Salt Formation purification->salt_formation success Successful Synthesis normal_phase->success reverse_phase->success crystallization->success salt_formation->success

Caption: Troubleshooting Workflow for Heterocyclic Synthesis.

Quantitative Data Summary

ChallengeParameter to VaryExpected Outcome
Low Yield Reaction TemperatureIncreasing temperature may improve yield
Base StrengthUsing a milder base can reduce side reactions
Solvent PolarityScreening solvents can identify optimal conditions
Side Product Formation Reaction ConcentrationDilution can minimize intermolecular side reactions
Order of Reagent AdditionMay influence selectivity for the desired product
Purification Difficulty Chromatographic PhaseReverse-phase may be superior for polar products
Mobile Phase AdditivesCan improve peak shape and resolution

References

  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 13, 2026, from [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). pubs.rsc.org. Retrieved January 13, 2026, from [Link]

  • 2-Chloroacetamide. (n.d.). Eurofins. Retrieved January 13, 2026, from [Link]

  • chloroacetamide. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

  • Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH & Co.KG. Retrieved January 13, 2026, from [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023). Scientific Reports. [Link]

  • Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. (2022). Molecular Diversity. [Link]

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stability issues of 2-Chloro-N-(2-cyanoethyl)acetamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-N-(2-cyanoethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals who utilize this reactive compound in their experiments. Due to its chemical structure, this compound can exhibit significant stability issues in aqueous buffer systems, leading to inconsistent results and the formation of impurities. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, ensuring the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bifunctional molecule featuring a reactive chloroacetamide group and a cyanoethyl moiety.[1] The chloroacetamide group is a known alkylating agent, often used in biochemical applications to covalently modify cysteine residues in proteins.[2] However, the electrophilic nature of the carbon atom attached to the chlorine makes the entire molecule susceptible to nucleophilic attack, particularly from water or buffer components in aqueous solutions. This inherent reactivity can lead to rapid degradation, altering the compound's effective concentration and generating unintended byproducts that may interfere with your experiments.

Q2: What are the primary degradation pathways for this compound in aqueous buffers?

The principal degradation pathway is hydrolysis, which can be catalyzed by either acidic or basic conditions.[3][4] Two main reactions occur:

  • SN2 Substitution at the α-Carbon: This is often the dominant pathway, especially under neutral to basic conditions. A nucleophile, typically a hydroxide ion (OH⁻), attacks the carbon atom bonded to the chlorine, displacing the chloride ion. This results in the formation of N-(2-cyanoethyl)-2-hydroxyacetamide .[3]

  • Amide Bond Hydrolysis: This pathway involves the cleavage of the amide bond and is catalyzed by both strong acids and bases.[5][6] Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[7] Base-promoted hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon.[8] This pathway yields chloroacetic acid and 3-aminopropionitrile .

Under harsh conditions (e.g., strong acid or base and heat), the cyano group could also undergo hydrolysis to form a carboxylic acid, but this is generally a slower process compared to the hydrolysis of the chloroacetamide functionality.

G main This compound sub N-(2-cyanoethyl)-2-hydroxyacetamide main->sub SN2 Hydrolysis (Neutral/Basic pH) amide_h Amide Hydrolysis Products main->amide_h Amide Hydrolysis (Acidic/Basic pH) prod1 Chloroacetic Acid amide_h->prod1 prod2 3-Aminopropionitrile amide_h->prod2

Caption: Primary degradation pathways of this compound in aqueous buffers.

Q3: What factors have the most significant impact on the stability of this compound?

Several factors can dramatically influence the degradation rate:

  • pH: Stability is highly pH-dependent. The rate of hydrolysis is generally lowest in the slightly acidic range (pH 3-5) and increases significantly under neutral and, especially, basic conditions where the concentration of the hydroxide nucleophile is higher.[3][4]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation. Store solutions at low temperatures (2-8°C or frozen) to minimize hydrolysis.

  • Buffer Composition: Nucleophilic buffer species (e.g., Tris, phosphate, citrate) can participate in the degradation by attacking the α-carbon, displacing the chloride. Non-nucleophilic buffers like MES or HEPES are often preferred for experiments requiring greater stability.

  • Time: Degradation is a time-dependent process. It is crucial to use solutions of this compound as freshly prepared as possible.

Q4: What are the best practices for preparing and storing stock and working solutions?

To ensure the integrity of your compound, follow these guidelines:

  • Stock Solutions: Prepare high-concentration stock solutions in a dry, aprotic organic solvent like anhydrous DMSO or DMF. Store these solutions in tightly sealed vials at -20°C or -80°C, protected from moisture.

  • Working Solutions: Prepare aqueous working solutions immediately before use. Dilute the organic stock solution into your pre-chilled aqueous buffer. Avoid preparing large batches of aqueous solutions that will be stored for extended periods.

  • Verification: If an experiment runs for several hours or days, consider running a parallel control experiment to quantify the degradation of this compound under your specific conditions using an appropriate analytical method like HPLC.

Troubleshooting Guide

Problem: My experimental results are inconsistent, or the observed effect is lower than expected.
  • Plausible Cause: This is a classic symptom of compound instability. If this compound degrades during your experiment, its effective concentration decreases over time, leading to lower efficacy and poor reproducibility.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze your working solution at the beginning (t=0) and end of your experiment using the HPLC method detailed in the protocols section. A significant decrease in the peak area of the parent compound confirms degradation.

    • Optimize pH: If possible, adjust the pH of your experimental buffer to a more acidic range (e.g., pH 4-6), where chloroacetamides are generally more stable.[4]

    • Control Temperature: Perform all experimental steps on ice or at a reduced temperature, if compatible with your biological system.

    • Re-evaluate Buffer Choice: Switch to a non-nucleophilic buffer (e.g., MES, HEPES) to minimize buffer-catalyzed degradation.

    • Time-Course Analysis: If degradation is unavoidable, perform a time-course experiment to understand the kinetics of degradation. This data can help you model the actual concentration of the active compound at any given time point in your experiment.

Problem: I see new, unexpected peaks in my HPLC or LC-MS analysis.
  • Plausible Cause: The appearance of new peaks that grow over time is a strong indicator of the formation of degradation products.

  • Solution & Identification:

    • Identify Degradants: Based on the known degradation pathways, the most likely products are N-(2-cyanoethyl)-2-hydroxyacetamide and, to a lesser extent, chloroacetic acid and 3-aminopropionitrile.

    • Use Mass Spectrometry (MS): LC-MS is the most powerful tool for identifying these products. Compare the observed masses of the new peaks with the expected molecular weights of the potential degradants.

    • Consult the Data Table: The table below summarizes the properties of the parent compound and its primary degradation products to aid in their identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺Notes
This compound C₅H₇ClN₂O146.57147.0274Parent Compound
N-(2-cyanoethyl)-2-hydroxyacetamideC₅H₈N₂O₂128.13129.0610Primary hydrolysis product (SN2)
Chloroacetic AcidC₂H₃ClO₂94.5094.9849Amide hydrolysis product
3-AminopropionitrileC₃H₆N₂70.0971.0609Amide hydrolysis product
Problem: I need to design a formal stability study for a formulation containing this compound.
  • Plausible Cause: You need a systematic workflow to generate quantitative data on the stability of this compound under specific storage or experimental conditions.

  • Solution: A Step-by-Step Workflow The following workflow provides a robust framework for assessing stability. This process is designed to be self-validating by including multiple time points and conditions.

G cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis & Reporting prep_stock 1. Prepare Stock Solution (Anhydrous DMSO) prep_work 2. Prepare Working Solutions in Test Buffers (pH 4, 7, 9) prep_stock->prep_work storage 3. Aliquot & Store Samples (e.g., 4°C, 25°C, 40°C) prep_work->storage sampling 4. Collect Samples at Time Points (t=0, 2, 4, 8, 24h) storage->sampling hplc 5. Analyze by Validated HPLC Method sampling->hplc data 6. Quantify Parent Compound (%) hplc->data report 7. Plot % Remaining vs. Time & Determine Degradation Rate data->report

Caption: Experimental workflow for a stability study of this compound.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound and Its Primary Hydrolysis Product

This protocol provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for stability testing. It should be adapted and validated for your specific equipment and sample matrix.[9][10]

  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a calibration curve by making serial dilutions of a known concentration of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dilute your experimental samples with Mobile Phase A to fall within the linear range of the calibration curve.

    • Analysis: Inject standards and samples.

    • Quantification: Determine the concentration of the parent compound in your samples by integrating the peak area and comparing it to the calibration curve. The primary hydrolysis product, N-(2-cyanoethyl)-2-hydroxyacetamide, will be more polar and thus should have a shorter retention time than the parent compound.

References

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-Chloroethyl)acetamide. National Center for Biotechnology Information. [Link]

  • Gowda, B. T., Kozˇı´sˇek, J., Tokarcˇı´k, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987.
  • Huang, C. H., & Li, Y. (2002). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 50(19), 5367–5374*.
  • PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical Research and Development, 3(2), 21-30.
  • Khan Academy Organic Chemistry. (2019, January 15). Acid-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • Google Patents. (2022).
  • Jackson David Reynolds, MD. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • Beltrán, E., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Kumar, A., et al. (2017). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Asian Journal of Pharmaceutical Analysis, 7(2), 103-110.
  • Lee, S. B., et al. (2022). Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide. Journal of the Korean Society of Safety, 37(4), 26-32.

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protocol modifications to reduce artifacts with 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-N-(2-cyanoethyl)acetamide (CE-acetamide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and protocol modifications to minimize artifacts and ensure high-quality data in proteomics experiments. As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, grounded in established biochemical principles.

Introduction to Cysteine Alkylation and CE-acetamide

In bottom-up proteomics, the reduction of disulfide bonds and subsequent alkylation of free cysteine residues are critical steps to ensure accurate protein identification and quantification by mass spectrometry.[1][2][3] Alkylation prevents the reformation of disulfide bonds, which can interfere with enzymatic digestion and lead to ambiguous results.[4][5] While iodoacetamide (IAA) has been a widely used alkylating agent, concerns about its off-target reactivity have led to the exploration of alternatives.[1][6][7][8][9][10]

This compound is a derivative of chloroacetamide (CAA), which is known for its higher specificity for cysteine residues compared to IAA.[1][6][7][8][10] The underlying principle of its action is the bimolecular nucleophilic substitution (SN2) reaction between the nucleophilic thiol group of cysteine and the electrophilic carbon of the chloroacetamide moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using CE-acetamide over iodoacetamide (IAA)?

The primary advantage of using a chloroacetamide derivative like CE-acetamide is the potential for reduced off-target modifications. IAA is known to react with other nucleophilic residues such as methionine, lysine, histidine, and the N-terminus of peptides.[6][11] These side reactions can complicate data analysis and lead to lower peptide identification rates.[3] Chloroacetamide and its derivatives are generally less reactive than iodoacetamide, leading to a more specific alkylation of cysteine residues.[12]

Q2: What is the expected mass shift for a cysteine residue modified by CE-acetamide?

The addition of the N-(2-cyanoethyl)acetamido group to a cysteine residue results in a specific mass shift. The molecular formula for this compound is C5H7ClN2O.[13][] The reactive part that attaches to the cysteine thiol is the N-(2-cyanoethyl)acetamide moiety (C5H7N2O) after the loss of HCl. Therefore, the expected monoisotopic mass shift is +97.0531 Da . This value should be set as a variable modification in your database search parameters.

Q3: What are the most common artifacts observed with chloroacetamide-based reagents?

While chloroacetamides are more specific than iodoacetamides, they are not without potential side reactions. The most significant artifact associated with 2-chloroacetamide is an increase in methionine oxidation.[6][7] This is a crucial consideration, as methionine oxidation can be a biologically relevant post-translational modification, and artificially induced oxidation can confound results. It is plausible that CE-acetamide exhibits a similar tendency. Other potential, though less frequent, off-target modifications can occur on lysine, histidine, and the N-terminus, particularly at non-optimal pH.[12]

Troubleshooting Guide: Protocol Modifications to Reduce Artifacts

This section provides detailed troubleshooting for common issues encountered when using CE-acetamide, with a focus on protocol optimizations.

Issue 1: Incomplete Cysteine Alkylation

Incomplete alkylation can lead to the reformation of disulfide bonds or the formation of adducts with other reagents (e.g., acrylamide from gels).[4][5] This can result in a lower number of identified cysteine-containing peptides.

Root Causes & Solutions:
  • Insufficient Reagent Concentration: The concentration of the alkylating agent should be in sufficient excess to the reducing agent. A common starting point is a 2- to 4-fold molar excess of CE-acetamide over the reducing agent (e.g., DTT or TCEP).

  • Suboptimal Reaction Time and Temperature: Chloroacetamides are less reactive than iodoacetamides and may require longer incubation times or higher temperatures to achieve complete alkylation.[1]

  • Incorrect pH: The alkylation reaction is pH-dependent. The thiol group of cysteine needs to be in its nucleophilic thiolate form (S-), which is favored at a pH above its pKa (~8.3). Therefore, maintaining a pH between 8.0 and 8.5 is recommended.[12]

Optimized Protocol for Complete Alkylation:
  • Reduction: After protein denaturation, reduce disulfide bonds with 5-10 mM DTT at 56-60°C for 30-60 minutes, or with 5 mM TCEP at 37°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add CE-acetamide to a final concentration of 15-25 mM.

    • Incubate in the dark at room temperature for 45-60 minutes. For proteins with less accessible cysteine residues, consider increasing the temperature to 37°C.

  • Quenching (Optional but Recommended): Quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine to a final concentration of 5-10 mM to consume any excess CE-acetamide.

Issue 2: High Levels of Methionine Oxidation

As observed with 2-chloroacetamide, CE-acetamide may increase the incidence of methionine oxidation.[6][7] This can be problematic when studying redox proteomics or when methionine oxidation is a PTM of interest.

Root Causes & Solutions:
  • Reagent Purity and Degradation: Ensure the use of high-purity, fresh CE-acetamide. Older reagents may contain oxidative contaminants.

  • Reaction Conditions: Prolonged incubation times or exposure to light can contribute to oxidation.

Protocol Modifications to Minimize Methionine Oxidation:
  • Minimize Incubation Time: While complete cysteine alkylation is necessary, avoid excessively long incubation times. Perform a time-course experiment (e.g., 30, 45, 60 minutes) to determine the optimal incubation time for your specific sample.

  • Work in the Dark: Alkylation reactions should always be performed in the dark to prevent light-induced modifications.[12]

  • Freshly Prepared Reagents: Prepare CE-acetamide solutions immediately before use.[12]

  • Consider Alternative Reducing Agents: While DTT is common, TCEP is a more stable reducing agent and less prone to side reactions.

ParameterStandard ProtocolOptimized for Reduced Oxidation
CE-acetamide Conc. 20 mM15-20 mM (empirically determined)
Incubation Time 60 min30-45 min (empirically determined)
Temperature Room TemperatureRoom Temperature
Light Exposure MinimalStrict darkness
Issue 3: Off-Target Alkylation (Lysine, Histidine, N-terminus)

Although less common than with IAA, off-target alkylation can still occur with CE-acetamide, especially at higher pH values where other amino acid side chains can become deprotonated and more nucleophilic.[12]

Root Causes & Solutions:
  • High pH: A pH above 8.5 can increase the nucleophilicity of other residues, leading to off-target reactions.

  • Excessive Reagent Concentration: Using a very high concentration of CE-acetamide can drive less favorable reactions.

Protocol Modifications for Improved Specificity:
  • Strict pH Control: Maintain the pH of the reaction buffer strictly between 8.0 and 8.5.[12] Use a reliable buffer system such as TEAB (Triethylammonium bicarbonate) or AMBIC (Ammonium bicarbonate).

  • Optimize Reagent Concentration: Determine the lowest effective concentration of CE-acetamide that provides complete cysteine alkylation without significant off-target modifications. This can be assessed by running a concentration gradient (e.g., 10 mM, 15 mM, 20 mM, 25 mM) and analyzing the results by mass spectrometry.

Experimental Workflow Diagram

Alkylation Workflow cluster_prep Sample Preparation cluster_alkylation Alkylation Step cluster_downstream Downstream Processing Denaturation Protein Denaturation (Urea/Guanidine-HCl) Reduction Reduction (DTT or TCEP) Denaturation->Reduction Alkylation Alkylation with CE-acetamide (pH 8.0-8.5, Dark) Reduction->Alkylation Quenching Quenching (DTT or L-Cysteine) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis

Caption: Optimized workflow for protein reduction and alkylation using CE-acetamide.

Reaction Mechanism Diagram

Alkylation_Mechanism Cys Cysteine Thiolate R-S⁻ CE_Acetamide This compound Cl-CH₂-C(O)NH-CH₂CH₂CN Cys->CE_Acetamide Product Alkylated Cysteine R-S-CH₂-C(O)NH-CH₂CH₂CN CE_Acetamide->Product Chloride Chloride Ion Cl⁻ CE_Acetamide->Chloride

Caption: SN2 reaction mechanism for cysteine alkylation by CE-acetamide.

References

  • Reddit. (2024). Is there an alternative for iodoacetamide with DTT in the reduction and alkylation of proteins? Reddit. [Link]

  • ACS Publications. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]

  • PubMed. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed. [Link]

  • NIH. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. [Link]

  • PubMed. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed. [Link]

  • MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. [Link]

  • ResearchGate. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents | Request PDF. ResearchGate. [Link]

  • Semantic Scholar. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Semantic Scholar. [Link]

  • PubMed. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. PubMed. [Link]

  • ResearchGate. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2020). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]

  • ResearchGate. (2018). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. ResearchGate. [Link]

  • PubMed. (1999). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. PubMed. [Link]

  • PubMed. (2002). Real and imaginary artefacts in proteome analysis via two-dimensional maps. PubMed. [Link]

  • PubMed. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. PubMed. [Link]

  • NIH. (n.d.). Surfactant-Induced Artifacts during Proteomic Sample Preparation. NIH. [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)acetamide. PubChem. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. NIST WebBook. [Link]

  • NIH. (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. NIH. [Link]

  • PubMed. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]

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Validation & Comparative

A Researcher's Guide to Cysteine Alkylation: 2-Chloro-N-(2-cyanoethyl)acetamide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of cysteine residues is a foundational technique in proteomics and chemical biology. The exceptional nucleophilicity of the cysteine thiol group makes it a prime target for covalent labeling. This allows for the probing of protein structure, quantification of protein expression, and the development of targeted covalent inhibitors. The choice of an alkylating agent is a critical decision that profoundly influences experimental outcomes, dictating the efficiency, specificity, and potential for off-target effects.

This guide provides an in-depth, objective comparison of two haloacetamide-based alkylating agents: the widely-used iodoacetamide (IAM) and the less characterized 2-Chloro-N-(2-cyanoethyl)acetamide. This comparison is grounded in experimental data and established biochemical principles to empower you to make an informed decision for your specific research needs.

The Principle of Cysteine Alkylation

The core of cysteine alkylation lies in the nucleophilic character of the cysteine thiol group (-SH). In a process fundamental to many proteomics workflows, this thiol group reacts with an electrophilic alkylating agent to form a stable, irreversible thioether bond.[1] This "capping" of the cysteine residue is crucial for preventing the re-formation of disulfide bonds after their initial reduction, ensuring that proteins remain in a linearized state for accurate analysis by mass spectrometry.[2][3] In the realm of drug development, the irreversible nature of this covalent modification can be harnessed to design highly potent and selective inhibitors that target specific cysteine residues in proteins of interest.[1]

The reactivity of the cysteine thiol is highly pH-dependent. The deprotonated form, the thiolate anion (-S⁻), is the more potent nucleophile.[4] Therefore, alkylation reactions are typically performed under slightly alkaline conditions (pH 7.5-8.5) to favor the thiolate form and enhance the reaction rate.

Iodoacetamide (IAM): The Workhorse with Caveats

Iodoacetamide has long been the go-to reagent for cysteine alkylation in proteomics due to its high reactivity.[5] This reactivity stems from the excellent leaving group ability of the iodide ion, which facilitates a rapid SN2 reaction with the cysteine thiolate.[6]

Mechanism of Action

The reaction between iodoacetamide and a cysteine residue is a classic bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide ion and forming a stable S-carboxyamidomethyl-cysteine adduct.[7]

Performance and Limitations

While its high reactivity ensures efficient and rapid alkylation, it is also the source of its primary drawback: a lack of specificity.[8] Excess iodoacetamide is known to react with other nucleophilic amino acid side chains, leading to a range of undesirable off-target modifications. These include the alkylation of methionine, lysine, histidine, and the N-terminal amino group of peptides.[7][9] These side reactions can complicate data analysis, lead to misidentification of peptides, and ultimately compromise the integrity of the proteomic dataset.[8][9] In fact, some studies have shown that iodoacetamide can lead to the carbamidomethylation of up to 80% of methionine-containing peptides.[7][10]

This compound: A More Specific Alternative

This compound belongs to the chloroacetamide class of alkylating agents. While direct comparative data for this specific molecule is scarce in proteomics literature, its performance can be largely inferred from extensive studies on chloroacetamide (CAA). The key difference between iodoacetamides and chloroacetamides lies in the halogen leaving group. Chlorine is a less effective leaving group than iodine, which results in a lower overall reactivity for chloroacetamides compared to their iodo- counterparts.[6]

Mechanism of Action

Similar to iodoacetamide, this compound alkylates cysteine residues via an SN2 reaction. The cysteine thiolate attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a stable thioether bond. The presence of the N-(2-cyanoethyl) group does not alter the fundamental reaction mechanism but may subtly influence the reagent's solubility and steric hindrance.

Performance and Considerations

The reduced reactivity of the chloroacetamide group is a double-edged sword. While it necessitates longer incubation times or higher concentrations to achieve complete alkylation compared to iodoacetamide, it also significantly enhances specificity.[6][11] Chloroacetamides exhibit a lower propensity for off-target modifications of residues like lysine, histidine, and the N-terminus, resulting in cleaner mass spectra and potentially a higher number of confidently identified peptides.[10]

However, a notable and significant side reaction associated with chloroacetamide is the oxidation of methionine residues. Studies have reported that chloroacetamide can lead to the oxidation of up to 40% of all methionine-containing peptides, a substantially higher rate than the 2-5% observed with iodoacetamide.[2] This artifactual oxidation can interfere with studies focused on redox proteomics and should be a critical consideration in experimental design.

The nitrile group (-C≡N) in this compound is a reactive functionality in organic synthesis. While there is no direct evidence in the context of typical proteomics workflows, it is a potential site for unforeseen side reactions under specific experimental conditions.

Head-to-Head Comparison: Performance Metrics

FeatureIodoacetamide (IAM)This compound (inferred from Chloroacetamide data)
Primary Target Cysteine ResiduesCysteine Residues
Reaction Product S-Carboxyamidomethyl-cysteineS-(N-(2-cyanoethyl)acetamido)-cysteine
Reactivity HighModerate
Reaction Speed FastSlower than IAM
Specificity LowerHigher
Common Side Reactions Alkylation of Met, Lys, His, N-terminus[7][9]Oxidation of Met
Impact on Peptide IDs Can be lower due to side reactions[10]Generally higher due to fewer off-target modifications[10]

Experimental Protocols

The following are generalized protocols for in-solution protein alkylation. Optimal conditions, particularly reagent concentrations and incubation times, may need to be empirically determined for specific samples.

Protocol 1: Cysteine Alkylation with Iodoacetamide
  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea or 8 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.[2]

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of iodoacetamide (e.g., 500 mM in water). Note: Iodoacetamide is light-sensitive and should be prepared fresh and protected from light.

    • Add the iodoacetamide solution to the protein sample to a final concentration of 14-20 mM.[9]

    • Incubate in the dark at room temperature for 30 minutes.[9]

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 10-20 mM.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup:

    • Proceed with buffer exchange or protein precipitation to remove excess reagents prior to enzymatic digestion.

Protocol 2: Cysteine Alkylation with this compound
  • Protein Solubilization and Reduction:

    • Follow the same procedure as for iodoacetamide (Step 1 in Protocol 1).

  • Alkylation:

    • Prepare a fresh solution of this compound.

    • Add the alkylating agent to the protein sample to a final concentration that may be higher than that used for iodoacetamide (e.g., 40 mM, as a starting point based on chloroacetamide protocols).[6]

    • Incubate in the dark at room temperature for 30-60 minutes. Longer incubation times may be required due to lower reactivity.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration sufficient to consume the excess alkylating agent.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup:

    • Proceed with buffer exchange or protein precipitation.

Visualizing the Chemistry and Workflow

To better illustrate the processes described, the following diagrams were generated using the DOT language.

cluster_IAM Iodoacetamide (IAM) Alkylation cluster_CECAA This compound Alkylation IAM_Struct Iodoacetamide (ICH₂CONH₂) SN2_IAM SN2 Reaction IAM_Struct->SN2_IAM Cys_Thiolate Cysteine Thiolate (Protein-S⁻) Cys_Thiolate->SN2_IAM Product_IAM S-Carboxyamidomethyl-cysteine (Protein-S-CH₂CONH₂) SN2_IAM->Product_IAM Leaving_Group_I Iodide Ion (I⁻) SN2_IAM->Leaving_Group_I Displaces CECAA_Struct This compound (ClCH₂CONHCH₂CH₂CN) SN2_CECAA SN2 Reaction CECAA_Struct->SN2_CECAA Cys_Thiolate2 Cysteine Thiolate (Protein-S⁻) Cys_Thiolate2->SN2_CECAA Product_CECAA Alkylated Cysteine (Protein-S-CH₂CONHCH₂CH₂CN) SN2_CECAA->Product_CECAA Leaving_Group_Cl Chloride Ion (Cl⁻) SN2_CECAA->Leaving_Group_Cl Displaces

Caption: Reaction mechanisms for haloacetamide alkylating reagents with cysteine.

start Protein Sample solubilization 1. Solubilization & Denaturation (e.g., 8M Urea) start->solubilization reduction 2. Reduction of Disulfides (e.g., DTT, TCEP) solubilization->reduction alkylation 3. Cysteine Alkylation (IAM or this compound) reduction->alkylation quenching 4. Quenching (Excess DTT) alkylation->quenching cleanup 5. Sample Cleanup (Precipitation or Buffer Exchange) quenching->cleanup digestion 6. Enzymatic Digestion (e.g., Trypsin) cleanup->digestion analysis 7. LC-MS/MS Analysis digestion->analysis

Caption: Standard workflow for in-solution protein alkylation in proteomics.

Conclusion and Recommendations

The selection between iodoacetamide and a chloroacetamide derivative like this compound is a trade-off between reactivity and specificity.

  • Iodoacetamide (IAM) is the reagent of choice when reaction speed and efficiency are paramount and potential off-target modifications can be tolerated or accounted for in the data analysis pipeline. Its high reactivity makes it a robust and reliable agent for ensuring complete alkylation.

  • This compound , and chloroacetamides in general, are preferable when specificity is the primary concern . By minimizing off-target alkylation, this class of reagents can lead to cleaner datasets and a higher number of identified peptides. However, researchers must be wary of the potential for significant methionine oxidation, which could be a confounding factor in certain studies.

Ultimately, the optimal choice of alkylating agent depends on the specific goals of the experiment. For routine protein identification, the enhanced specificity of a chloroacetamide may be advantageous. For applications where quantitative accuracy of cysteine occupancy is critical and methionine oxidation is a concern, the well-characterized, albeit less specific, iodoacetamide might be the more prudent choice. As with any methodological decision in proteomics, a pilot study to evaluate the performance of each reagent with a specific sample type is highly recommended to ensure the highest quality data.

References

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3423–3428.
  • Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. OmicsDI. Retrieved from [Link]

  • Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteomics, 17(23-24), 1700292.
  • Pals, J. A., et al. (2017). Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. Journal of Environmental Sciences, 58, 224-230.
  • Kuznetsova, K. S., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 205-216.
  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022.
  • van der Welle, N., et al. (2025).
  • Kuznetsova, K. S., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 205-216.
  • Pals, J., et al. (2017). Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. PubMed. Retrieved from [Link]

  • Kuznetsova, K. S., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N,N-bis(2-cyanoethyl)acetamide. Retrieved from [Link]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418–425.
  • Lu, B., & Chen, Y. H. (2006). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of the American Society for Mass Spectrometry, 17(8), 1165–1176.
  • Poole, L. B. (2015). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Methods in Enzymology, 565, 287-306.
  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. Retrieved from [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. EMBL-EBI. Retrieved from [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3423-3428.

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Validating 2-Chloro-N-(2-cyanoethyl)acetamide as a Selective PKC Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for selective kinase inhibitors is a cornerstone of modern therapeutic design. Protein Kinase C (PKC) represents a family of key signaling enzymes implicated in a vast array of cellular processes, from proliferation to apoptosis.[1][2] Dysregulation of PKC activity is a hallmark of various diseases, including cancer and diabetic complications, making the identification of specific inhibitors a high-priority endeavor.[3][4]

This guide provides a comprehensive framework for the validation of 2-Chloro-N-(2-cyanoethyl)acetamide as a putative selective PKC inhibitor. While preliminary vendor information suggests its potential, rigorous, independent verification is paramount for its acceptance and utility in research.[5] Here, we outline a self-validating experimental workflow, comparing its hypothetical performance against established benchmarks and providing the causal logic behind each experimental choice.

The Imperative for Selectivity in PKC Inhibition

The PKC family comprises multiple isoforms grouped into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC).[6][7] While sharing a conserved kinase domain, their distinct regulatory domains confer unique activation mechanisms and downstream signaling roles.[6][7] This functional diversity underscores the critical need for isoform-specific or at least subfamily-selective inhibitors. Broad-spectrum kinase inhibitors often suffer from off-target effects, leading to cellular toxicity or paradoxical pathway activation, which can confound experimental results and limit therapeutic potential.[8][9][10] Therefore, a thorough validation of a new inhibitor must not only confirm its potency against the intended target but also meticulously map its selectivity profile across the broader kinome.

Experimental Design: A Multi-pronged Approach to Validation

Our validation strategy for this compound is built on a three-tiered approach:

  • In Vitro Kinase Profiling: To determine the direct inhibitory activity and selectivity of the compound against a panel of kinases.

  • Cellular On-Target Engagement: To confirm that the compound can inhibit PKC activity within a cellular context.

  • Cellular Off-Target Assessment: To evaluate the compound's broader effects on cell health and signaling to identify potential liabilities.

For comparative analysis, we will include the following controls:

  • Positive Control (Broad Spectrum): Staurosporine, a potent but non-selective PKC inhibitor.[11]

  • Positive Control (Selective): Gö 6983, a pan-PKC inhibitor with greater selectivity for conventional and novel PKCs over atypical PKCs.[11][12]

  • Negative Control: A structurally similar but biologically inactive analog of this compound (if available) or a vehicle control (DMSO).

The following diagram illustrates the overall experimental workflow:

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Interpretation Compound Acquisition Compound Acquisition Primary PKC Isoform Assay (IC50) Primary PKC Isoform Assay (IC50) Compound Acquisition->Primary PKC Isoform Assay (IC50) Kinome Selectivity Profiling Kinome Selectivity Profiling Primary PKC Isoform Assay (IC50)->Kinome Selectivity Profiling Mechanism of Inhibition Studies Mechanism of Inhibition Studies Kinome Selectivity Profiling->Mechanism of Inhibition Studies Data Integration Data Integration Mechanism of Inhibition Studies->Data Integration Cell Line Selection Cell Line Selection On-Target Engagement Assay On-Target Engagement Assay Cell Line Selection->On-Target Engagement Assay Downstream Signaling Analysis Downstream Signaling Analysis On-Target Engagement Assay->Downstream Signaling Analysis Cellular Phenotypic Assays Cellular Phenotypic Assays Downstream Signaling Analysis->Cellular Phenotypic Assays Cellular Phenotypic Assays->Data Integration Selectivity Score Calculation Selectivity Score Calculation Data Integration->Selectivity Score Calculation Comparative Analysis Comparative Analysis Selectivity Score Calculation->Comparative Analysis Final Report Final Report Comparative Analysis->Final Report

Caption: Experimental workflow for the validation of this compound.

Part 1: In Vitro Biochemical Validation

The initial step is to ascertain the direct inhibitory effect of this compound on purified PKC isoforms and a broader panel of kinases.

Protocol 1: PKC Isoform Inhibition Assay (IC50 Determination)

This assay will determine the concentration of the inhibitor required to reduce the activity of specific PKC isoforms by 50% (IC50). A non-radioactive, ELISA-based format is a safe and reliable option.[13]

Methodology:

  • Preparation: Coat a 96-well microplate with a PKC-specific substrate peptide.

  • Compound Dilution: Prepare a serial dilution of this compound, Staurosporine, and Gö 6983 in assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • Kinase Reaction: Add recombinant human PKC isoforms (e.g., PKCα, PKCβII, PKCδ, PKCζ) to the wells, followed by the diluted compounds.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and add a phosphospecific antibody that recognizes the phosphorylated substrate.

  • Signal Generation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Hypothetical Data Summary:

CompoundPKCα IC50 (nM)PKCβII IC50 (nM)PKCδ IC50 (nM)PKCζ IC50 (nM)PKA IC50 (nM)CDK2 IC50 (nM)
This compound504580>10,000>10,000>10,000
Staurosporine2320108673
Gö 69837710>10,000>10,000>10,000
Protocol 2: Kinome-Wide Selectivity Profiling

To rigorously assess selectivity, the compound should be screened against a large panel of kinases.[15] Several commercial services offer kinase profiling against hundreds of kinases.[16][17][18]

Methodology:

  • Compound Submission: Submit this compound to a kinase profiling service (e.g., Reaction Biology, Eurofins Discovery).

  • Screening: The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

  • Data Analysis: The results are reported as the percentage of inhibition for each kinase. A "hit" is typically defined as inhibition above a certain threshold (e.g., >50%).

  • Follow-up: For any significant off-target hits, full IC50 determination should be performed as described in Protocol 1.

Part 2: Cellular Assay Validation

Biochemical assays, while crucial, do not fully recapitulate the cellular environment. Cellular assays are essential to confirm on-target activity and assess potential off-target effects.

Protocol 3: Cellular PKC On-Target Engagement Assay

This assay will determine if this compound can inhibit PKC signaling in living cells. A common method is to measure the phosphorylation of a known downstream PKC substrate.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa) in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds for 1-2 hours.

  • PKC Activation: Stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blot or ELISA: Measure the phosphorylation of a downstream PKC substrate (e.g., MARCKS) using a phospho-specific antibody. Normalize the signal to the total protein concentration.

  • Data Analysis: Determine the cellular IC50 value by plotting the inhibition of substrate phosphorylation against the compound concentration.[19]

Hypothetical Data Summary:

CompoundCellular pMARCKS IC50 (nM)
This compound500
Staurosporine50
Gö 6983150
Protocol 4: Cellular Viability Assay

This assay assesses the general cytotoxicity of the compound, providing an initial screen for off-target effects that impact cell health.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for an extended period (e.g., 24-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the appropriate signal (absorbance or luminescence).

  • Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Interpreting the Data: Building a Case for Selectivity

The ultimate goal is to integrate the data from all assays to build a comprehensive profile of this compound. A truly selective inhibitor should exhibit a significant window between its on-target potency (biochemical and cellular IC50 for PKC) and its off-target effects (IC50 for other kinases and cellular cytotoxicity).

The following diagram illustrates the PKC signaling pathway and the points of intervention for inhibitors:

G cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Downstream Substrates (e.g., MARCKS) PKC->Substrate Phosphorylates Response Cellular Response (Proliferation, Apoptosis, etc.) Substrate->Response Inhibitor 2-Chloro-N-(2-cyanoethyl) acetamide Inhibitor->PKC Inhibits

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Conclusion

This guide outlines a rigorous, evidence-based approach to validate this compound as a selective PKC inhibitor. By systematically determining its in vitro potency and selectivity, confirming its on-target engagement in a cellular context, and assessing its off-target liabilities, researchers can generate the high-quality, reproducible data necessary to confidently employ this compound in their studies. The principles and protocols described herein are broadly applicable to the validation of any novel kinase inhibitor, ensuring scientific integrity and accelerating the path from discovery to application.

References

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2019). npj Systems Biology and Applications. Retrieved January 10, 2024, from [Link]

  • Protein kinase profiling assays: a technology review. (2013). PubMed. Retrieved January 10, 2024, from [Link]

  • Signal Transduction Pathways: PKC Family. (n.d.). The Medical Biochemistry Page. Retrieved January 10, 2024, from [Link]

  • Protein Kinase C Signaling. (2023). Journal of New Developments in Chemistry. Retrieved January 10, 2024, from [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. (n.d.). Eurofins Discovery. Retrieved January 10, 2024, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. Retrieved January 10, 2024, from [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (n.d.). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Selective protein kinase C inhibitors and their applications. (2001). PubMed. Retrieved January 10, 2024, from [Link]

  • Protein Kinase C Signaling Pathway. (n.d.). Boster Biological Technology. Retrieved January 10, 2024, from [Link]

  • PKC Pathway. (n.d.). RayBiotech. Retrieved January 10, 2024, from [Link]

  • Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (2021). International Journal of Molecular Sciences. Retrieved January 10, 2024, from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 10, 2024, from [Link]

  • Off-target activity. (n.d.). Grokipedia. Retrieved January 10, 2024, from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2021). PMC. Retrieved January 10, 2024, from [Link]

  • A cell-based reporter assay for the identification of protein kinase C activators and inhibitors. (1993). PubMed. Retrieved January 10, 2024, from [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. Retrieved January 10, 2024, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. Retrieved January 10, 2024, from [Link]

  • Potency of inhibitors in PKC cellular assays. (n.d.). ResearchGate. Retrieved January 10, 2024, from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. Retrieved January 10, 2024, from [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). AACR Journals. Retrieved January 10, 2024, from [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. Retrieved January 10, 2024, from [Link]

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A Comparative Analysis of 2-Chloro-N-(2-cyanoethyl)acetamide and Other Covalent Inhibitors for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the landscape of enzyme inhibition is in a constant state of evolution. Among the most potent and enduring strategies is covalent inhibition, a mechanism that involves the formation of a stable, covalent bond between an inhibitor and its protein target. This approach can offer significant advantages in terms of potency, duration of action, and the ability to target proteins with shallow binding pockets.

This guide provides a comparative analysis of 2-Chloro-N-(2-cyanoethyl)acetamide, a representative member of the chloroacetamide class of covalent inhibitors, alongside other widely used covalent warheads. We will delve into the underlying mechanisms, reactivity profiles, potential for off-target effects, and the experimental methodologies crucial for their evaluation.

The Covalent Landscape: A Tale of Warheads and Reactivity

Covalent inhibitors are typically composed of a recognition scaffold that provides specificity for the target protein and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue, most commonly cysteine, on the target protein. The choice of warhead is a critical determinant of the inhibitor's reactivity, selectivity, and overall pharmacological profile.

Diagram of the General Mechanism of Covalent Inhibition

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor Inhibitor Reversible_Complex Reversible Inhibitor-Protein Complex (E•I) Inhibitor->Reversible_Complex Ki Target_Protein Target Protein (with Nucleophile) Target_Protein->Reversible_Complex Covalent_Complex Covalently Modified Protein (E-I) Reversible_Complex->Covalent_Complex kinact

Caption: General two-step mechanism of covalent inhibition.

Profiling this compound and the Chloroacetamide Warhead

This compound belongs to the class of α-haloacetamide electrophiles. The carbon atom attached to the chlorine is electrophilic and susceptible to nucleophilic attack by the thiolate side chain of a cysteine residue, proceeding through an SN2 reaction mechanism.

Synthesis of N-Substituted Chloroacetamides:

The synthesis of N-substituted chloroacetamides, including this compound, is generally achieved through the chloroacetylation of a primary or secondary amine with chloroacetyl chloride or a related reagent.[1]

Diagram of the Synthesis of an N-Substituted Chloroacetamide

G Amine R-NH2 (e.g., 3-aminopropanenitrile) Product R-NH-C(=O)-CH2-Cl (e.g., this compound) Amine->Product Chloroacetyl_Chloride Cl-C(=O)-CH2-Cl Chloroacetyl_Chloride->Product HCl + HCl Product->HCl

Caption: General synthesis of N-substituted chloroacetamides.

Reactivity and Selectivity of Chloroacetamides

Chloroacetamides are considered to be relatively reactive electrophiles. This high reactivity can be a double-edged sword. On one hand, it can lead to potent inhibition. On the other, it increases the risk of off-target reactions with other cellular nucleophiles, which can lead to toxicity.[2]

Recent studies have shown that chloroacetamide-containing ligands can induce ferroptosis, a form of programmed cell death, in a target-independent manner. This suggests that the chloroacetamide warhead itself can have broad cellular effects, a critical consideration in drug development.[2][3]

A Comparative Look at Other Covalent Warheads

The field of covalent inhibitors has expanded to include a diverse array of electrophilic warheads, each with its own characteristic reactivity and selectivity profile.

Warhead ClassMechanism of ActionKey FeaturesRepresentative Examples
Acrylamides Michael AdditionWidely used, tunable reactivity. Generally irreversible.Ibrutinib (BTK inhibitor), Afatinib (EGFR inhibitor)[4]
Cyanoacrylamides Reversible Michael AdditionThe cyano group increases the acidity of the α-proton, facilitating a reversible reaction.[5][6]TAK1 inhibitors[6]
Vinyl Sulfones Michael AdditionGenerally more reactive than acrylamides, can also target lysine residues.[7][8]K11777 (cysteine protease inhibitor)[8]
Epoxides Ring-opening by nucleophileFound in some natural product inhibitors. Can be highly reactive.[9][10]Carfilzomib (proteasome inhibitor)[11]
Nitriles Nucleophilic attack on the carbonCan form reversible or irreversible adducts, often targeting cysteine proteases.[12]Nirmatrelvir (SARS-CoV-2 Mpro inhibitor)

Experimental Evaluation of Covalent Inhibitors

A rigorous and multi-faceted experimental approach is essential to characterize and compare the performance of covalent inhibitors.

Kinetic Analysis

The potency of a covalent inhibitor is best described by its second-order rate constant, kinact/Ki. This parameter reflects both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).

Experimental Protocol: Determination of kinact and Ki

  • Enzyme Preparation: Purify the target enzyme to a high degree of homogeneity.

  • Inhibitor Stock Solution: Prepare a concentrated stock solution of the covalent inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • Pre-incubate the enzyme with varying concentrations of the inhibitor for different time points.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the initial reaction velocity versus the pre-incubation time. The slope of this line gives the apparent inactivation rate constant (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fit the data to the following equation to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I])

Workflow for Kinetic Analysis of Covalent Inhibitors

G Start Start Pre-incubation Pre-incubate Enzyme with Inhibitor at varying [I] and time Start->Pre-incubation Reaction_Initiation Add Substrate Pre-incubation->Reaction_Initiation Monitor_Progress Monitor Reaction (e.g., Fluorescence) Reaction_Initiation->Monitor_Progress Calculate_kobs Determine kobs for each [I] Monitor_Progress->Calculate_kobs Plot_kobs_vs_I Plot kobs vs. [I] Calculate_kobs->Plot_kobs_vs_I Determine_kinact_Ki Fit data to determine kinact and Ki Plot_kobs_vs_I->Determine_kinact_Ki End End Determine_kinact_Ki->End

Caption: Workflow for determining the kinetic parameters of a covalent inhibitor.

Proteomic Profiling for Selectivity Assessment

Understanding the proteome-wide selectivity of a covalent inhibitor is paramount to de-risking its development. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.

Experimental Protocol: Competitive ABPP for Selectivity Profiling

  • Cell Culture and Treatment: Treat cultured cells with the covalent inhibitor of interest at various concentrations. A vehicle-treated control is essential.

  • Cell Lysis: Lyse the cells under conditions that preserve protein activity.

  • Probe Labeling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the lysates. This probe will label the cysteine residues that were not modified by the test inhibitor.

  • Click Chemistry: Conjugate a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the labeled peptides. A decrease in the abundance of a specific cysteine-containing peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that cysteine residue.

Workflow for Competitive ABPP

G Start Start Cell_Treatment Treat Cells with Inhibitor and Vehicle Start->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Probe_Labeling Label with Broad-Spectrum Cysteine Probe (Alkyne) Lysis->Probe_Labeling Click_Chemistry Click Chemistry with Biotin-Azide Probe_Labeling->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Identify and Quantify Engaged Cysteines LC_MSMS->Data_Analysis End End Data_Analysis->End

Sources

A Comparative Guide to the Potency and Efficacy of 2-Chloro-N-(2-cyanoethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of 2-Chloro-N-(2-cyanoethyl)acetamide derivatives, a class of compounds demonstrating significant potential in therapeutic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for evaluating the potency and efficacy of these molecules. By synthesizing available data on structurally related compounds, we present a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies crucial for their evaluation.

Introduction: The Therapeutic Promise of Chloroacetamide Derivatives

Chloroacetamide and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. These compounds are recognized as versatile scaffolds in the design of novel therapeutic agents, exhibiting a range of effects including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The this compound core, in particular, offers a unique combination of a reactive chloroacetyl group and a cyanoethyl moiety, which can be pivotal for covalent interactions with biological targets and for modulating pharmacokinetic properties.

The high mobility of the chlorine atom and the presence of a reactive N-H group make chloroacetamide derivatives valuable synthetic intermediates for creating a variety of heterocyclic compounds and other functionalized amides.[4] This guide will delve into the methodologies for assessing the potency and efficacy of these derivatives, providing a basis for understanding their structure-activity relationships (SAR) and potential for further development.

Mechanism of Action: Targeting Cellular Pathways

The biological effects of chloroacetamide derivatives are often attributed to their ability to act as alkylating agents, forming covalent bonds with nucleophilic residues, such as cysteine, in proteins.[5] This can lead to the inhibition of key enzymes and the disruption of critical cellular pathways.

One of the prominent mechanisms of action for some chloroacetamide-containing compounds is the induction of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[6] Additionally, these compounds have been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage, and ultimately, apoptosis.[7][8]

Another significant target for this class of compounds is Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[7][9] this compound has been identified as a potent and selective inhibitor of PKC.[7][9]

Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives, leading to apoptosis.

G cluster_0 Drug Interaction cluster_1 Oxidative Stress Pathway cluster_2 Cellular Outcome Derivative Derivative PKC PKC Derivative->PKC Inhibition ROS_Generation ROS Generation Derivative->ROS_Generation Downstream_Effectors Downstream Effectors (e.g., MAPK pathway) PKC->Downstream_Effectors Activation Apoptosis Apoptosis Downstream_Effectors->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway of a this compound derivative.

Comparative Potency and Efficacy

A critical aspect of drug development is the quantitative comparison of the biological activity of different compounds. This is often expressed in terms of potency (the concentration required to produce a 50% maximal effect, EC50, or inhibitory concentration, IC50) and efficacy (the maximal effect of the drug).[10]

Compound IDDerivative ClassTarget Cell LineAssayIC50 (µM)Reference
Comp-A 2-chloroacetamideJurkat (T-cell leukemia)MTTSignificant Activity[1][11]
Comp-B 2-chloroacetamideMDA-MB-231 (Breast Cancer)MTTSignificant Activity[1][11]
Comp-C Phenoxy acetamideHepG2 (Liver Cancer)MTT1.43[12][13]
Comp-D Pyrimidine-based acetamideHepG2 (Liver Cancer)MTT54.78 ± 3.54[12]
Comp-E 2-chloro-N-(pyridin-4-yl)acetamideNot AvailableNot AvailableNot Available[12]

Experimental Protocols for Efficacy Assessment

The following are detailed, step-by-step methodologies for key experiments to assess the potency and efficacy of this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][9][12]

Materials and Reagents:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete growth medium.

    • Replace the existing medium with 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.[14]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.[15]

Visualizing the MTT Assay Workflow

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis prep1 Cell Culture prep2 Cell Seeding (96-well plate) prep1->prep2 treat2 Cell Treatment (48-72h incubation) prep2->treat2 treat1 Compound Dilution treat1->treat2 assay1 Add MTT Reagent (4h incubation) treat2->assay1 assay2 Add DMSO assay1->assay2 analysis1 Read Absorbance assay2->analysis1 analysis2 Calculate % Viability analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Workflow for determining IC50 values using the MTT assay.

Antimicrobial Efficacy: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][16][17]

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland standard

  • Test compounds and standard antibiotics

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation:

    • Suspend isolated colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[17]

  • Compound Dilution:

    • Perform two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate.[17]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include growth and sterility controls.

    • Incubate at 35°C for 16-20 hours.[18]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound with no visible bacterial growth.[17]

Protein Kinase C (PKC) Inhibition Assay

This assay measures the phosphotransferase activity of PKC to screen for inhibitors.[19][20]

Materials and Reagents:

  • Purified PKC enzyme

  • PKC substrate peptide

  • Lipid activator (phosphatidylserine and diacylglycerol)

  • [γ-32P]ATP

  • Assay buffer

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, substrate peptide, lipid activator, and the test compound (inhibitor).

    • Add the PKC enzyme.[19]

  • Initiate Reaction:

    • Start the reaction by adding [γ-32P]ATP.

    • Incubate at 30°C for 10-30 minutes.[19]

  • Stop Reaction and Spot:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[19]

  • Washing:

    • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[19]

  • Quantification:

    • Measure the radioactivity on the P81 paper using a scintillation counter to determine the extent of substrate phosphorylation.

Conclusion and Future Directions

The assessment of this compound derivatives reveals a promising class of compounds with the potential for significant therapeutic applications. Their activity as anticancer and antimicrobial agents, likely mediated through mechanisms such as PKC inhibition and induction of oxidative stress, warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of their potency and efficacy.

Future research should focus on synthesizing and screening a library of these derivatives to establish clear structure-activity relationships. This will enable the optimization of their biological activity while minimizing potential toxicity. In vivo studies will also be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued exploration of this chemical scaffold holds the potential to deliver novel and effective therapeutic agents.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Cordeiro, L. V., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 321.
  • Rai, A., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 133(5), 2735-2756.
  • Gotthardt, G., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 15(5), e17056.
  • Cordeiro, L. V., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 321.
  • ResearchGate. (2020). How do I find the IC50 and best drug treatment time for anticancer drug?. Retrieved from [Link]

  • Ivasechko, I., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, 2(50), 4-15.
  • Bibi, F., et al. (2014). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Pharmaceutical Design, 20(25), 4235-4249.
  • Martínez-Poveda, B., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(21), 5227.
  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

  • DevTools daily. (2020). Real examples of Graphviz. Retrieved from [Link]

  • Orozco, V., et al. (2017). A Simple Example of a Workflow Generated with GraphViz (see Code in Appendix C). ResearchGate. Retrieved from [Link]

  • DevTools daily. (n.d.). Graphviz Example: workflow. Retrieved from [Link]

  • cs.brown.edu. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 321.
  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem. Retrieved from [Link]

  • Deranged Physiology. (2023). Potency and efficacy. Retrieved from [Link]

  • Sando, J. J., & Young, M. C. (1983). Identification of a high affinity phorbol ester receptor in cytosol of EL4 thymoma cells: requirement for calcium, magnesium, and phospholipids. Proceedings of the National Academy of Sciences, 80(9), 2642-2646.
  • Ivasechko, I., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, 2(50), 4-15.
  • Al-Ostath, A. I., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6527.
  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

  • Ivasechko, I., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. R Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

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  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. Retrieved from [Link]

  • Li, J., et al. (2010). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2836.
  • Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1649.
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Covalent Challenge of Kinase Inhibition

In the landscape of targeted therapeutics, protein kinases remain a paramount class of drug targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. 2-Chloro-N-(2-cyanoethyl)acetamide is a research compound noted for its potent inhibitory action against Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to cellular signaling pathways that govern proliferation, differentiation, and apoptosis.[1][2] The compound's mechanism of action is rooted in its chloroacetamide functional group, a reactive electrophile or "warhead" designed to form a stable, covalent bond with a nucleophilic amino acid residue, typically cysteine, within the kinase's ATP-binding pocket.[3][4]

This covalent mechanism can confer significant advantages, including high potency and prolonged duration of action, effectively decoupling the pharmacodynamic effect from the pharmacokinetic profile of the drug.[5][6] However, the very reactivity that drives this potent inhibition also presents a critical challenge: off-target activity. An insufficiently selective covalent inhibitor can react with unintended kinases or other proteins containing reactive cysteines, potentially leading to toxicity or unforeseen side effects.[7][8]

Therefore, a comprehensive understanding of the cross-reactivity profile, or "kinome scan," is not merely a supplementary dataset but a cornerstone of the preclinical evaluation for any covalent inhibitor. This guide provides a comparative framework for evaluating the kinase selectivity of this compound. We will detail a robust experimental methodology for profiling its activity across the human kinome, present a plausible, illustrative dataset based on the known behavior of chloroacetamide-based inhibitors, and discuss the implications of such a profile for drug development professionals.

Experimental Design: Quantifying Kinase Selectivity

To generate a robust cross-reactivity profile, a high-throughput screening method capable of assessing binding affinity across a wide array of kinases is essential. The competition binding assay is a gold-standard methodology that measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. This approach is independent of ATP concentration and provides a true measure of thermodynamic binding affinity (Kd).[9][10][11]

Below is a detailed protocol modeled after the industry-leading KINOMEscan® platform, which is suitable for profiling covalent and non-covalent inhibitors alike.[12]

Experimental Protocol: Kinome-Wide Competition Binding Assay (KINOMEscan® Model)
  • Kinase Preparation: A panel of human kinases, representing all major families of the kinome, are individually expressed as DNA-tagged fusion proteins in a suitable expression system (e.g., baculovirus or mammalian cells).[9]

  • Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed, broad-spectrum kinase inhibitor to create an affinity resin. These beads are then washed and blocked to minimize non-specific binding.

  • Competition Binding Reaction:

    • For each kinase to be tested, a reaction is prepared in a multi-well plate containing the DNA-tagged kinase, the ligand-immobilized affinity beads, and the test compound (this compound) over a range of concentrations (e.g., an 11-point, 3-fold serial dilution).

    • The reaction is incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding interactions to reach equilibrium.

    • Causality: The core principle is competitive displacement. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The higher the affinity of the test compound, the less kinase will be captured by the beads.

  • Washing and Elution: The affinity beads are washed to remove any unbound kinase. The kinase that remains bound to the beads is then eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The DNA tag serves as a unique barcode for each kinase, allowing for precise and sensitive measurement.[9][10]

  • Data Analysis:

    • The qPCR signal is measured for each compound concentration and compared to a DMSO vehicle control (representing 100% kinase binding).

    • The results are plotted as % Control vs. compound concentration, and a dose-response curve is fitted to calculate the dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction.

    • Selectivity is assessed by comparing the Kd for the intended target (PKC isoforms) against all other kinases in the panel. A common metric is the Selectivity Score (S-Score), where S(10) represents the number of kinases bound with a Kd < 100 nM, for example. A lower S-Score indicates higher selectivity.

Figure 1: Workflow for Kinome-Wide Selectivity Profiling.

Comparative Analysis: An Illustrative Cross-Reactivity Profile

While specific experimental data for this compound is not publicly available, we can construct a plausible, illustrative profile based on its known targeting of PKC and the general behavior of covalent inhibitors featuring a chloroacetamide warhead. Such inhibitors are expected to exhibit high potency for their intended target but may retain affinity for other kinases, particularly those with an accessible cysteine in the active site.

The following table presents a hypothetical dataset for this compound screened against a representative panel of kinases at a concentration of 1 µM. The data is presented as "% of Control," where a lower number indicates stronger binding and greater inhibition.

Kinase TargetKinase Family% of Control @ 1µMImplied PotencyPotential for Off-Target Effect
PKCα (PRKCA) AGC 0.5 Very High (On-Target) N/A (Intended Target)
PKCβ (PRKCB) AGC 0.8 Very High (On-Target) N/A (Intended Target)
PKCδ (PRKCD) AGC 1.2 Very High (On-Target) N/A (Intended Target)
PKCθ (PRKCQ) AGC 2.5 High (On-Target) N/A (Intended Target)
AKT1AGC85.2LowLow
PKA (PRKACA)AGC91.0Very LowVery Low
ROCK1AGC45.1ModerateModerate
BTKTK95.3Very LowVery Low
EGFRTK88.7LowLow
SRCTK72.4LowLow
ABL1TK98.1Very LowVery Low
MAPK1 (ERK2)CMGC92.5Very LowVery Low
CDK2CMGC65.8ModerateModerate
GSK3BCMGC50.3ModerateModerate
JNK1 (MAPK8)CMGC33.9Moderate-HighHigh
CAMK2ACAMK99.2Very LowVery Low
CHEK1CAMK81.5LowLow

Interpretation of Illustrative Data:

In this hypothetical profile, this compound demonstrates excellent potency against its intended PKC targets, with inhibition values near zero. This is the desired outcome. However, the compound also shows notable activity against several other kinases:

  • High Potential Off-Target: JNK1 (MAPK8) shows significant inhibition (33.9% of control). This interaction would warrant immediate follow-up with full Kd determination and cellular assays to understand if this off-target binding translates to functional pathway modulation.

  • Moderate Potential Off-Targets: ROCK1, CDK2, and GSK3B also show moderate binding. While less potent than the on-target interactions, these could contribute to the compound's overall biological effect or potential toxicity and require further investigation.

  • High Selectivity: The compound shows very little to no activity against the majority of other kinases in the panel, including those from the TK and CAMK families, suggesting a favorable overall selectivity profile.

Signaling Pathway Implications

The on-target inhibition of PKC has profound effects on signaling cascades originating from G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of Phospholipase C (PLC) generates diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn activate conventional and novel PKC isoforms, leading to the phosphorylation of a multitude of downstream substrates that regulate cellular processes.[1][2]

pkc_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PLC PLC RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activate ER Endoplasmic Reticulum IP3->ER Binds Ca Ca2+ ER->Ca Releases Ca->PKC Activate Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Response (Proliferation, Apoptosis, etc.) Substrates->Response Inhibitor 2-Chloro-N- (2-cyanoethyl)acetamide Inhibitor->PKC Inhibits

Figure 2: Canonical Protein Kinase C (PKC) Signaling Pathway.

An off-target interaction, such as the hypothetical inhibition of JNK1, could lead to unintended consequences. JNK1 is a critical node in the MAP kinase pathway, typically activated by cellular stress signals, and plays a key role in inflammation and apoptosis. Simultaneous inhibition of PKC and JNK1 could produce a complex, polypharmacological effect that may be beneficial or detrimental, depending on the therapeutic context. Understanding these off-target interactions is crucial for predicting clinical outcomes and designing safer, more effective drugs.

Conclusion

This compound represents a class of covalent inhibitors with high therapeutic potential due to its potent and durable mechanism of action. However, its clinical viability is inextricably linked to its selectivity. This guide outlines the critical importance of comprehensive cross-reactivity profiling and provides a robust framework for conducting such an evaluation. The illustrative data underscore that even highly selective compounds can possess off-target activities that must be characterized. By integrating kinome-wide screening early in the drug discovery process, researchers can make more informed decisions, mitigate risks of toxicity, and ultimately develop safer and more effective targeted therapies.

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A Comparative Guide to the Validation and Quantification of 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation and quantification of 2-Chloro-N-(2-cyanoethyl)acetamide. As a potential genotoxic impurity (PGI) in pharmaceutical manufacturing, arising from synthesis pathways, its detection and control at trace levels are critical for ensuring drug safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide a clear framework for method selection and validation.

Introduction: The Challenge of a Potential Genotoxic Impurity

This compound (CAS No. 17756-81-9, Molecular Formula: C₅H₇ClN₂O) is a functionalized acetamide that can appear as an intermediate or impurity in various chemical syntheses.[1] Its structure contains a chloroacetamide moiety, which is a well-known structural alert for genotoxicity.[2] Genotoxic impurities (GTIs) are compounds that can damage DNA, potentially leading to mutations and carcinogenesis, and are therefore of significant concern to regulatory agencies.[3][4]

The International Council for Harmonisation (ICH) M7 guideline recommends a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for most genotoxic impurities in pharmaceutical products.[5] For a drug with a daily dose of 1 gram, this TTC translates to a required control level of just 1.5 parts per million (ppm).[6] This necessitates the development of highly sensitive, selective, and robust analytical methods capable of reliably quantifying the impurity at these trace levels. The objective of validating such an analytical procedure is to demonstrate its suitability for its intended purpose.[7]

This guide compares the three most pertinent analytical techniques for this challenge, explaining the causality behind experimental choices and providing self-validating protocols grounded in established scientific principles and regulatory standards.

Chapter 1: The Foundation of Trustworthiness: Principles of Method Validation

Before comparing techniques, it is crucial to understand the framework that ensures an analytical method is reliable and fit for purpose. The ICH Q2(R1) guideline provides a comprehensive text on the validation of analytical procedures, outlining the characteristics that must be evaluated.[8][9] The main objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[7] A validated method provides confidence in the quality and reliability of the analytical data.

The core validation parameters are interconnected. For instance, demonstrating linearity, accuracy, and precision over a specific concentration interval establishes the validated range of the method.

Validation_Parameters cluster_0 Core Performance Metrics cluster_1 Sensitivity & Range cluster_2 Method Suitability Accuracy Accuracy (% Recovery) Range Range Accuracy->Range Precision Precision (% RSD) Precision->Range Linearity Linearity (r²) LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Linearity->Range LOQ->Precision  Lowest concentration  with acceptable precision Specificity Specificity Specificity->Accuracy  Ensures measurement  of the correct analyte Robustness Robustness

Caption: Interrelationship of key ICH Q2(R1) validation parameters.

Chapter 2: Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound depends on factors like required sensitivity, sample matrix, and available instrumentation.[6] Due to its polarity (inferred from the cyano and amide groups) and potential for thermal lability, liquid chromatography methods are often preferred, while its moderate molecular weight keeps gas chromatography as a viable option.

Table 1: Performance Comparison of Key Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[10]Separation of volatile compounds by partitioning between a gaseous mobile phase and a stationary phase, with mass-selective detection.[6]Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio transitions.[3]
Typical Linearity Range 0.5 - 100 µg/mL0.05 - 25 µg/mL0.001 - 10 µg/mL
Correlation Coefficient (r²) > 0.998> 0.998> 0.999
Limit of Quantification (LOQ) ~0.5 µg/mL (5 ppm in 10 mg/mL API)~0.05 µg/mL (0.5 ppm in 10 mg/mL API)~0.001 µg/mL (0.01 ppm in 10 mg/mL API)
Accuracy (% Recovery) 95.0 - 105.0%90.0 - 110.0%95.0 - 105.0%
Precision (% RSD) < 5.0%< 10.0%< 5.0%
Strengths Widely available, robust, cost-effective, good for higher concentration impurities.High selectivity with MS, excellent for volatile impurities, established libraries for identification.[11]Unmatched sensitivity and selectivity, ideal for trace-level GTI analysis, applicable to a wide range of polarities.[12]
Limitations Limited sensitivity for GTI control at TTC levels, potential for matrix interference.Analyte must be volatile and thermally stable (or require derivatization), potential for matrix effects in the injector.[13]Higher instrument cost and complexity, potential for ion suppression from the matrix.

Chapter 3: Detailed Experimental Protocols

The following protocols are designed as robust starting points for method development and validation. They incorporate self-validating steps based on ICH Q2(R1) guidelines.[8]

Protocol 3.1: Reverse-Phase HPLC with UV Detection
  • Causality & Rationale: This method is chosen for its simplicity and robustness, suitable for process monitoring where impurity levels may be higher than the final GTI limit. A C18 column is selected for its versatility in retaining moderately polar compounds like the target analyte. The mobile phase, a simple water/acetonitrile gradient, provides effective elution. Detection at a low UV wavelength (~205 nm) is necessary as the molecule lacks a strong chromophore.[14]

  • Methodology:

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

    • Reagents: HPLC-grade acetonitrile, purified water (e.g., Milli-Q).

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 10% B to 70% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 205 nm.

      • Injection Volume: 10 µL.

    • Standard & Sample Preparation:

      • Standard Stock (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask and dilute with a 50:50 mixture of water and acetonitrile.

      • Calibration Standards: Prepare a series of standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.

      • Sample Solution: Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask and dissolve in the diluent. This yields a 10 mg/mL solution.

    • Validation Protocol:

      • Specificity: Inject the diluent, a placebo (if applicable), the standard, and a spiked sample to demonstrate no interference at the analyte's retention time.

      • LOD & LOQ: Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.

      • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.998.

      • Accuracy: Spike the drug substance sample with the impurity at three levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze in triplicate and calculate the percent recovery (acceptance criteria: 90.0 - 110.0%).

      • Precision:

        • Repeatability: Analyze six replicate preparations of a spiked sample. RSD should be ≤ 5.0%.

        • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

Protocol 3.2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality & Rationale: This method is ideal if the target impurity is sufficiently volatile and thermally stable, or if co-eluting impurities interfere with the HPLC-UV method. GC-MS provides superior selectivity and sensitivity over HPLC-UV.[6] Using Selected Ion Monitoring (SIM) mode is critical to achieve the low detection limits required for GTI analysis by focusing the mass spectrometer on specific ions of the target analyte.[15]

  • Methodology:

    • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • Reagents: GC-grade solvents (e.g., Dichloromethane, Methanol).

    • GC-MS Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Injector Temperature: 250 °C.

      • Injection Mode: Splitless (1 µL injection).

      • Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

      • MS Transfer Line: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would need to be determined from its mass spectrum (e.g., molecular ion and key fragments).

    • Standard & Sample Preparation:

      • Standard Stock (100 µg/mL): Prepare in a suitable solvent like methanol.

      • Calibration Standards: Serially dilute the stock to create standards covering the desired range (e.g., 0.05 to 25 µg/mL).

      • Sample Solution: Dissolve the drug substance in a suitable solvent at a high concentration (e.g., 20 mg/mL). Centrifuge or filter if necessary.

    • Validation Protocol: Follow the same principles as the HPLC method, with adjusted acceptance criteria for trace analysis (e.g., Accuracy: 80.0 - 120.0%; Precision RSD ≤ 15.0%).

Protocol 3.3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Causality & Rationale: This is the gold-standard technique for quantifying GTIs at the levels required by the TTC.[3] Its sensitivity and selectivity are unparalleled. The method uses a mass spectrometer to select a precursor ion (the protonated molecule), fragment it, and then monitor a specific product ion. This Multiple Reaction Monitoring (MRM) process virtually eliminates matrix interference and provides definitive quantification. Electrospray Ionization (ESI) in positive mode is chosen as the amide and nitrile groups are likely to accept a proton.

  • Methodology:

    • Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Reagents: LC-MS grade solvents (Acetonitrile, Methanol, Water) and additives (Formic Acid).

    • LC-MS/MS Conditions:

      • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 8 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Ionization Mode: ESI Positive.

      • Key MS Parameters: Optimize capillary voltage, source temperature, and gas flows.

      • MRM Transitions: Infuse a standard solution to determine the precursor ion ([M+H]⁺) and optimize collision energy to find the most abundant, stable product ion(s).

    • Standard & Sample Preparation:

      • Standard Stock (10 µg/mL): Prepare in diluent (e.g., 50:50 Water:Acetonitrile).

      • Calibration Standards: Prepare standards down to the sub-ng/mL level (e.g., 0.001 to 10 µg/mL).

      • Sample Solution: Prepare as in the HPLC method, ensuring the final concentration of the drug substance does not cause significant ion suppression.

    • Validation Protocol: Follow the same principles as HPLC, with the most stringent acceptance criteria due to the low quantification levels (e.g., Accuracy: 90.0 - 110.0%; Precision RSD ≤ 10.0%; Linearity r² ≥ 0.999).

Chapter 4: Workflow for Method Selection

Choosing the right analytical method requires a logical approach based on the stage of drug development, the nature of the sample, and regulatory requirements. The following decision tree illustrates a typical workflow.

Method_Selection_Workflow Start Start: Quantify 2-Chloro-N- (2-cyanoethyl)acetamide CheckLevel Is required LOQ < 1 ppm? Start->CheckLevel CheckMatrix High matrix interference with UV? CheckLevel->CheckMatrix No Use_LCMS Use LC-MS/MS (High Sensitivity & Selectivity) CheckLevel->Use_LCMS Yes CheckVolatility Is analyte volatile & thermally stable? Use_GCMS Use GC-MS (Good Sensitivity & Selectivity) CheckVolatility->Use_GCMS Yes Use_HPLCUV Use HPLC-UV (Process Control / High Levels) CheckVolatility->Use_HPLCUV No (or if GC-MS unavailable) CheckMatrix->CheckVolatility Yes CheckMatrix->Use_HPLCUV No Consider_GCMS Consider GC-MS

Caption: Decision tree for selecting the optimal analytical method.

This workflow highlights that for final release testing where GTI levels must be controlled at the TTC, LC-MS/MS is almost always the required technique.[12] For in-process controls or development stages where higher limits are acceptable, the more accessible HPLC-UV or GC-MS methods can be perfectly suitable and cost-effective.

Conclusion

The validation and quantification of this compound demand a rigorous, science-driven approach. There is no single "best" method; instead, there is a "most suitable" method for a given application.

  • LC-MS/MS stands as the definitive technique for trace-level quantification in final drug substances due to its superior sensitivity and selectivity.

  • GC-MS offers a powerful alternative, particularly if the impurity is volatile and the sample matrix is complex for LC methods.

  • HPLC-UV remains a valuable and accessible workhorse for situations where ppm-level sensitivity is not the primary driver, such as in-process monitoring.

Ultimately, a successful control strategy relies on choosing the appropriate analytical tool and rigorously validating it according to established guidelines like ICH Q2(R1). This ensures that the data generated is accurate, reliable, and defensible, safeguarding patient safety and satisfying regulatory expectations.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA Document. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds - Chromatography Online. [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances - Biotechnology Journal International. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo. [Link]

  • Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS - Taylor & Francis Online. [Link]

  • Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • N-(2-Chloroethyl)acetamide - PubChem. [Link]

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  • Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography - Google P
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  • HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals - International Journal of Pharmaceutical Research and Applications. [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control - ACS Publications. [Link]

  • HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - ResearchGate. [Link]

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A Comparative Guide to the Herbicidal Activity of Chloroacetamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern agriculture, chloroacetamide herbicides represent a cornerstone for the pre-emergent control of annual grasses and some broadleaf weeds in a multitude of crops.[1] Their efficacy is rooted in a specific mode of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant development.[1] This guide provides an in-depth, objective comparison of the herbicidal activity of prominent chloroacetamide analogues, supported by experimental data and a detailed examination of their structure-activity relationships. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to understand the nuances of this important class of herbicides.

The Molecular Target: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal prowess of chloroacetamides lies in their ability to disrupt the biosynthesis of VLCFAs—fatty acids with more than 18 carbon atoms. These molecules are vital for the formation of various cellular components, including membranes and the protective cuticular wax layer. The primary target of chloroacetamide herbicides is the VLCFA elongase enzyme system, which is responsible for the stepwise addition of two-carbon units to a growing fatty acid chain. By inhibiting this enzyme, chloroacetamides effectively halt the production of essential lipids, leading to the cessation of cell division and, ultimately, plant death.[1]

The following diagram illustrates the mechanism of action of chloroacetamide herbicides:

cluster_0 Plant Cell AC Acetyl-CoA LCFA Long-Chain Fatty Acids (C16-C18) AC->LCFA Fatty Acid Synthase VLCFA_Elongase VLCFA Elongase Enzyme LCFA->VLCFA_Elongase Substrate VLCFA Very-Long-Chain Fatty Acids (>C18) Lipids Essential Lipids (e.g., for membranes, cuticular waxes) VLCFA->Lipids Growth Cell Division & Plant Growth Lipids->Growth VLCFA_Elongase->VLCFA Elongation Chloroacetamide Chloroacetamide Herbicide Chloroacetamide->VLCFA_Elongase Inhibition

Caption: Mechanism of action of chloroacetamide herbicides.

Structure-Activity Relationships: Decoding Herbicidal Potency

The herbicidal activity of chloroacetamide analogues is intricately linked to their chemical structure. Variations in the substituents on the aromatic ring and the N-alkyl group significantly influence their efficacy. A key determinant of herbicidal activity is the molecule's lipophilicity, which governs its ability to penetrate the plant cuticle and reach its target site. Furthermore, the electronic properties of the substituents on the N-aryl ring play a crucial role in the molecule's interaction with the VLCFA elongase enzyme.[2] Studies have indicated that a reduced level of N-alkylating reactivity is correlated with improved herbicidal efficacy, suggesting that while the chloroacetyl group is essential for activity, its reactivity must be modulated for optimal performance.[3]

Comparative Herbicidal Activity of Key Chloroacetamide Analogues

To provide a clear comparison of the herbicidal efficacy of different chloroacetamide analogues, the following table summarizes their performance against common weed species. The data is presented as EC50 (Effective Concentration 50%) or GR50 (Growth Reduction 50%) values, which represent the concentration of the herbicide required to inhibit 50% of the plant growth. Lower values indicate higher herbicidal activity.

HerbicideChemical StructureTarget Weed SpeciesEC50 / GR50 (µM)Reference
Acetochlor 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamideEchinochloa crus-galli (Barnyardgrass)Data not available in search results
Amaranthus retroflexus (Redroot Pigweed)Data not available in search results
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamideEchinochloa crus-galliData not available in search results
Amaranthus retroflexusData not available in search results
Butachlor N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamideEchinochloa crus-galliData not available in search results
Amaranthus retroflexusData not available in search results
Metolachlor 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamideEchinochloa crus-galliData not available in search results
Amaranthus retroflexusData not available in search results
Propisochlor 2-chloro-N-(2-isopropyl-6-methylphenyl)-N-(propoxymethyl)acetamideEchinochloa crus-galliData not available in search results
Amaranthus retroflexusData not available in search results

Note: While the search results confirm the herbicidal activity of these compounds and their mechanism of action, specific, directly comparable EC50 or GR50 values from a single study for all these analogues against the specified weeds were not available in the provided search results. The table structure is provided as a template for presenting such data when available.

Experimental Protocols for Evaluating Herbicidal Activity

The objective and reproducible assessment of herbicidal activity is paramount. The following are standardized protocols for greenhouse bioassays and field trials.

Greenhouse Bioassay for Determining EC50/GR50 Values

This protocol outlines the steps for a dose-response bioassay to determine the concentration of a herbicide that causes a 50% reduction in plant growth.

start Start step1 1. Seed Germination & Seedling Preparation start->step1 step2 2. Transplanting to Pots step1->step2 step3 3. Herbicide Application (Dose-Response) step2->step3 step4 4. Incubation in Controlled Environment step3->step4 step5 5. Data Collection (Biomass/Height) step4->step5 step6 6. Statistical Analysis (Log-logistic Model) step5->step6 end End (EC50/GR50 Determination) step6->end

Caption: Workflow for a greenhouse bioassay.

Step-by-Step Methodology:

  • Plant Material: Select uniform and healthy seeds of the target weed species. Germinate them in a suitable substrate under controlled conditions.

  • Experimental Units: Transplant seedlings at a consistent growth stage into individual pots filled with a standardized soil mix.

  • Herbicide Treatment: Prepare a series of herbicide concentrations. Apply the different concentrations to the soil or foliage of the plants, ensuring uniform coverage. Include an untreated control group.

  • Growth Conditions: Place the treated plants in a greenhouse with controlled temperature, humidity, and light conditions.

  • Data Collection: After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass of each plant. Record the fresh or dry weight.

  • Data Analysis: Use a statistical software to fit a log-logistic dose-response curve to the biomass data. From this curve, calculate the EC50 or GR50 value.

Field Trial for Efficacy Evaluation

Field trials are essential to evaluate the performance of herbicides under real-world agricultural conditions.

Step-by-Step Methodology:

  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species.

  • Experimental Design: Employ a randomized complete block design (RCBD) to minimize the effects of field variability.[2] Each block should contain all the herbicide treatments and a control.

  • Plot Establishment: Mark out individual plots of a standardized size.

  • Herbicide Application: Apply the herbicides at their recommended field rates using calibrated spray equipment. Include an untreated control and a standard commercial herbicide for comparison.

  • Data Collection: At regular intervals after application, assess weed control visually using a rating scale (e.g., 0-100%, where 0 is no control and 100 is complete control). At the end of the trial, measure weed biomass and crop yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.[2]

Conclusion

The chloroacetamide class of herbicides remains a vital tool in weed management. Their efficacy is intrinsically linked to their chemical structure, which dictates their ability to inhibit the critical VLCFA synthesis pathway in susceptible plants. While this guide provides a framework for comparing the herbicidal activity of different analogues, it also highlights the need for more publicly available, direct comparative studies with quantitative data to aid in the selection and development of more effective and selective herbicides. The provided experimental protocols offer a standardized approach for researchers to generate such valuable data, contributing to the advancement of weed science and sustainable agriculture.

References

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 457-464.
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  • ResearchGate. (2025). Revised Classification of Herbicides by Site of Action for Weed Resistance Management Strategies.
  • Jadhav, A. L., et al. (2021). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 6(5), 1-10.
  • Yang, G. F., et al. (2006). Development of quantitative structure-activity relationships and its application in rational drug design. Current Pharmaceutical Design, 12(35), 4549-4570.
  • Science.gov. (n.d.). chloroacetanilide herbicide alachlor: Topics by Science.gov. Science.gov.
  • ResearchGate. (2025). Chlorophyll fluorescence as a marker for herbicide mechanisms of action.
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  • Scribd. (2011). Modern Crop Protection Compounds 2nd 2011. Scribd.
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  • BenchChem. (n.d.). Propisochlor Herbicide. BenchChem.
  • ResearchGate. (2025). Quantitative Structure-Activity Relationships (QSAR) for pesticide regulatory purposes.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
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benchmarking the synthesis of thiazoles from 2-Chloro-N-(2-cyanoethyl)acetamide against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Thiazole Synthesis: Benchmarking Established Methods for Medicinal Chemistry

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antibiotics, antiretrovirals, and anticancer agents.[1] Its prevalence in biologically active compounds drives a continuous need for efficient and versatile synthetic methods. This guide provides an in-depth comparison of the most prominent methods for constructing the thiazole nucleus, offering experimental insights and data to inform methodological choices in research and development.

While the topic of interest is the synthesis of thiazoles from 2-Chloro-N-(2-cyanoethyl)acetamide, it is important to clarify that this specific transformation is not a recognized or standard method for the primary synthesis of the thiazole ring. Instead, molecules like 2-chloro-N-(thiazol-2-yl)acetamide are typically synthesized by reacting an existing 2-aminothiazole with chloroacetyl chloride.[2] This guide will therefore focus on benchmarking the foundational and widely accepted methods of thiazole synthesis: the Hantzsch, Cook-Heilbron, and Gabriel syntheses.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Chemistry

The Hantzsch synthesis, first described in 1887, remains the most common and versatile method for preparing thiazoles.[1][3] It involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a thioamide.[3][4][5]

Mechanism and Rationale

The reaction proceeds through a well-established pathway that begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. This is a classic SN2 reaction. The subsequent intramolecular cyclization, where the nitrogen attacks the carbonyl carbon, followed by dehydration, leads to the formation of the stable, aromatic thiazole ring.[6] The choice of an α-haloketone is critical as the halogen acts as a good leaving group, facilitating the initial SN2 reaction, while the ketone provides the electrophilic site for the final ring-closing step.

Hantzsch_Synthesis thioamide Thioamide intermediate1 S-Alkylation Intermediate thioamide->intermediate1 SN2 Attack haloketone α-Haloketone haloketone->intermediate1 intermediate2 Cyclization Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole Product intermediate2->thiazole Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Scope and Limitations

The Hantzsch synthesis is prized for its broad scope. It allows for the introduction of a wide variety of substituents at positions 2, 4, and 5 of the thiazole ring by simply changing the starting thioamide and α-haloketone.[7] However, a potential drawback is the use of toxic and lachrymatory α-haloketones.[8]

Representative Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[10]
  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.

  • Dry the collected solid to yield the 2-amino-4-phenylthiazole product.

The Cook-Heilbron Thiazole Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis is a specialized method that provides a direct route to 5-aminothiazoles.[9] This reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[9][10]

Mechanism and Rationale

When using carbon disulfide, the mechanism begins with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the electrophilic carbon of CS₂. A series of proton transfers and a final intramolecular cyclization, where the sulfur atom attacks the nitrile carbon, leads to the formation of the 5-aminothiazole ring. This method is particularly valuable as 5-aminothiazoles are important precursors for more complex molecules.

Cook_Heilbron_Synthesis aminonitrile α-Aminonitrile intermediate1 Adduct Formation aminonitrile->intermediate1 Nucleophilic Attack cs2 Carbon Disulfide (CS2) cs2->intermediate1 intermediate2 Tautomerization intermediate1->intermediate2 Proton Transfer aminothiazole 5-Aminothiazole Product intermediate2->aminothiazole Intramolecular Cyclization

Caption: Mechanism of the Cook-Heilbron Synthesis.

Scope and Limitations

The primary strength of this method is its ability to produce 5-aminothiazoles, which can be difficult to access through other routes.[11] The reaction proceeds under mild, often aqueous, conditions.[9] However, its application is less frequent in the literature compared to the Hantzsch synthesis, partly because it is more limited in the diversity of substituents that can be easily introduced at other positions of the thiazole ring.[9]

The Gabriel Thiazole Synthesis: A Classic Route

The Gabriel synthesis offers another pathway to thiazoles, typically yielding 2,5-disubstituted derivatives. This method involves the cyclization of α-acylaminoketones using a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀).[7][12][13]

Mechanism and Rationale

The reaction is believed to proceed by the conversion of the ketone's carbonyl oxygen to a sulfur by the phosphorus pentasulfide, forming a thio-acylaminoketone intermediate. This is followed by an intramolecular cyclization where the amide oxygen attacks the thiocarbonyl, and subsequent rearrangement and dehydration yield the thiazole ring. The high temperature required (often around 170°C) is necessary to drive the reaction with the solid-phase reagent P₄S₁₀.[11]

Gabriel_Synthesis acylaminoketone α-Acylaminoketone intermediate1 Thionation acylaminoketone->intermediate1 Sulfurization p4s10 P4S10 p4s10->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole 2,5-Disubstituted Thiazole intermediate2->thiazole Dehydration

Caption: Mechanism of the Gabriel Thiazole Synthesis.

Scope and Limitations

This method is effective for producing 2,5-disubstituted thiazoles.[12] However, it often requires harsh reaction conditions, such as high temperatures, and the use of phosphorus pentasulfide can be challenging to handle. The substrate scope can also be more limited compared to the Hantzsch synthesis.

Comparative Summary of Thiazole Synthesis Methods

FeatureHantzsch SynthesisCook-Heilbron SynthesisGabriel Synthesis
Reactants α-Haloketone + Thioamideα-Aminonitrile + CS₂ (or similar)α-Acylaminoketone + P₄S₁₀
Primary Product Substituted Thiazoles5-Aminothiazoles2,5-Disubstituted Thiazoles
Versatility High; easy to vary substituentsModerate; specific for 5-amino groupModerate; primarily for 2,5-disubstitution
Reaction Conditions Generally mild to moderateMild, often aqueousHarsh, high temperatures
Key Advantages Broad scope, good yields, simpleDirect route to 5-aminothiazolesClassic, reliable for specific products
Key Disadvantages Use of lachrymatory α-haloketonesLess common, more limited scopeHarsh conditions, use of P₄S₁₀

Conclusion

The choice of a synthetic route to a thiazole derivative is a critical decision in the drug development pipeline, guided by the desired substitution pattern, scalability, and available starting materials. The Hantzsch synthesis remains the most versatile and widely used method due to its broad substrate scope and generally good yields. For the specific synthesis of 5-aminothiazoles, the Cook-Heilbron synthesis offers a direct and elegant solution under mild conditions. The Gabriel synthesis , while requiring more forcing conditions, provides a reliable, albeit less flexible, route to 2,5-disubstituted thiazoles. By understanding the mechanisms, advantages, and limitations of these core methods, researchers can make informed decisions to efficiently access the valuable thiazole scaffolds needed for the discovery of new therapeutics.

References

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  • Hasanah, I., & Ziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . Al-Kimiya, 8(1), 38-49. Available at: [Link]

  • Thiazole - CUTM Courseware . Available at: [Link]

  • Gomha, S. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives . Molecules, 26(4), 844. Available at: [Link]

  • Pawar, S. S., & Telvekar, V. N. (2018). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides . International Journal of Chemical and Physical Sciences, 7(3), 1-7. Available at: [Link]

  • Gomha, S. M., et al. (2021). Thiazoles and Bisthiazoles . Encyclopedia.pub. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline . Available at: [Link]

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  • Kumar, R., et al. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review . Bio-Ethanol, 1(1), 1-15. Available at: [Link]

  • Lozano, E., et al. (2022). General Synthetic Methods for Thiazole and Thiazolium Salts . ResearchGate. Available at: [Link]

  • Cook-Heilbron thiazole synthesis | Request PDF - ResearchGate . Available at: [Link]

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  • Systematic Review On Thiazole And Its Applications . World Journal of Pharmaceutical Research. Available at: [Link]

  • Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES . International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Chloro-N-(2-cyanoethyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-Chloro-N-(2-cyanoethyl)acetamide, moving beyond mere compliance to foster a culture of safety and operational excellence. Our focus is to provide you with the critical information needed to manage this specific waste stream with confidence and precision.

Understanding the Hazard Profile: Why Specific Procedures are Crucial

This compound is a halogenated organic compound with a reactive cyanoethyl group. Its hazard profile, as outlined in various Safety Data Sheets (SDS), necessitates a cautious and well-defined disposal strategy. The primary concerns are its toxicity upon ingestion, skin contact, or inhalation, and its potential for environmental harm if not managed correctly.[1]

The presence of both a chlorinated acetyl group and a cyanoethyl group introduces specific chemical considerations. The carbon-chlorine bond makes it a halogenated waste, subject to particular disposal regulations.[2][3] Furthermore, the cyanoethyl group can undergo a base-catalyzed elimination reaction to form acrylonitrile, a reactive and toxic Michael acceptor.[4][5] This reactivity underscores the importance of segregating this waste from basic solutions to prevent the formation of hazardous byproducts.

Table 1: Hazard Profile of this compound and Related Compounds

Hazard ClassificationDescriptionPrimary References
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Environmental Hazard Harmful to aquatic life.[6][7]
Reactivity Potential for hazardous reactions with strong bases.[4][5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn. The causality here is direct: preventing exposure through all potential routes—dermal, ocular, and respiratory.

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[8][9]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be used.[8]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][8] If the potential for aerosolization exists and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and ends with collection by a licensed waste management service.

Step 1: Waste Identification and Classification

All materials contaminated with this compound must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

  • Spill cleanup materials.

  • Empty containers that held the compound.

While this compound is not specifically listed by name in the EPA's Resource Conservation and Recovery Act (RCRA) lists, it falls under the category of halogenated organic compounds.[2][3][10] Therefore, it is prudent to manage it as such. Depending on your institution's policies and local regulations, it may be assigned a generic waste code for toxic organic solids. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste code assignment.

Step 2: Segregation - The Key to Preventing Hazardous Reactions

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Halogenated vs. Non-Halogenated: Designate a specific waste container for "Halogenated Organic Solids." Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Avoid Bases: As previously mentioned, do not mix this compound waste with basic solutions (pH > 7). This is to prevent the elimination reaction that forms acrylonitrile.[4][5]

  • Solid vs. Liquid: Collect solid waste (pure compound, contaminated labware) in a designated solid waste container. Collect liquid waste (solutions) in a separate, compatible liquid waste container.

Step 3: Waste Accumulation and Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally in a secondary containment bin.

Step 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert others in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation by opening sashes or using an auxiliary fan (if safe to do so without creating airborne dust).

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[11]

  • Cleanup: Carefully sweep the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an absorbent pad to soak up the material.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Step 5: Final Disposal

The final disposal of this compound must be conducted through your institution's EHS department or a licensed professional hazardous waste disposal company.[1][7][8] These companies are equipped to handle and transport hazardous materials and will typically use high-temperature incineration for the destruction of halogenated organic compounds.[11] Never dispose of this chemical down the drain or in the regular trash.[6][7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Segregate Waste ppe->segregate solid_waste Halogenated Solid Waste Container segregate->solid_waste Solid or Contaminated Materials liquid_waste Halogenated Liquid Waste Container segregate->liquid_waste Liquid Solutions label_container Label Container Correctly (Name, Hazards, Date) solid_waste->label_container liquid_waste->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Professional via Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding the chemical's specific hazards and adhering to the detailed procedures outlined in this guide, you can ensure the safe management of this waste stream. This proactive approach to chemical waste management not only ensures regulatory compliance but also builds a deep-seated culture of safety that protects you, your colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Handling 2-Chloro-N-(2-cyanoethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

<_ A.I. will now synthesize the gathered information into a comprehensive guide. _>

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds. Among these is 2-Chloro-N-(2-cyanoethyl)acetamide (CAS No. 17756-81-9), a reagent that, while valuable, requires meticulous handling to ensure personal and environmental safety. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond a simple checklist to instill a culture of safety grounded in scientific principles. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the causality behind them, ensuring a self-validating system of laboratory safety.

Hazard Identification: Understanding the Adversary

Before any container is opened, a thorough understanding of the inherent risks is paramount. This compound is a solid, typically a colorless to yellow crystalline powder, that presents multiple health hazards.[1]

Primary Hazards:

  • Acute Toxicity: The compound is toxic if swallowed.[1][2] While data on dermal and inhalation toxicity for this specific compound is limited, the related compound 2-Chloroacetamide is known to be toxic, and absorption through the skin is a potential route of exposure.[1]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[1][2] This means that after an initial exposure, subsequent contact, even with smaller amounts, can trigger a more pronounced allergic response.

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[1][2]

  • Eye and Skin Irritation: The substance can cause irritation to the eyes and skin.[1]

A risk assessment is not a bureaucratic hurdle; it is the foundational step of any successful experiment. It involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosolization or spillage. This assessment directly informs the level of control measures required.

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls like chemical fume hoods are the primary barrier against exposure, PPE is the critical final layer of protection for the operator.[3][4] The selection of PPE must be deliberate and based on the specific hazards of this compound.

Task / OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid) Chemical Splash Goggles (ANSI Z87.1), Face Shield, Nitrile or Neoprene Gloves (double-gloved), Lab Coat, Long Pants, Closed-toe Shoes. Particulate Respirator (N95 or higher) if outside a fume hood.
Solution Preparation / Reaction Chemical Splash Goggles (ANSI Z87.1), Face Shield, Nitrile or Neoprene Gloves (double-gloved), Chemical-resistant Apron over Lab Coat, Long Pants, Closed-toe Shoes. All work must be conducted in a certified chemical fume hood.
Post-Reaction Workup & Purification Chemical Splash Goggles (ANSI Z87.1), Nitrile or Neoprene Gloves, Lab Coat, Long Pants, Closed-toe Shoes. All work must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical Splash Goggles (ANSI Z87.1), Face Shield, Heavy-duty Nitrile or Neoprene Gloves, Chemical-resistant Suit or Apron, Particulate Respirator (N95 or higher).
Respiratory Protection

Given that this compound is a powder, the risk of inhaling airborne particles is highest when handling the solid.[1]

  • Causality: Inhalation allows for rapid absorption into the bloodstream. A harmful concentration of airborne particles can be reached quickly when the powder is dispersed.[1]

  • Protocol: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize airborne dust.[3] If this is not feasible, a NIOSH-approved particulate filter respirator (e.g., N95, P100) is mandatory.[1][5]

Eye and Face Protection
  • Causality: The compound is an eye irritant.[1] Accidental splashes of either the solid or solutions can cause significant pain and injury.

  • Protocol: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 standard are required at all times.[5] When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to goggles.[1][6]

Hand Protection
  • Causality: The compound can be absorbed through the skin and may cause skin sensitization.[1] Proper glove selection is critical to prevent direct contact.

  • Protocol: Handle with gloves. Nitrile or neoprene gloves are recommended for their general chemical resistance.[7][8] Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. For extended operations, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.

Body Protection
  • Causality: Protective clothing minimizes the risk of skin contact from spills or splashes.

  • Protocol: A lab coat must be worn and kept fully buttoned.[4] For procedures with a higher splash potential, supplement the lab coat with a chemical-resistant apron. Do not wear shorts or open-toed shoes in the laboratory. Contaminated work clothing must not be allowed out of the workplace.[9]

Operational Plan: A Step-by-Step Workflow for Safety

A structured workflow minimizes error and ensures safety is integrated at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep1 Conduct Risk Assessment prep2 Assemble All Materials & SDS prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Verify Fume Hood Operation prep3->prep4 handle1 Carefully Weigh Solid prep4->handle1 handle2 Perform Chemical Reaction handle1->handle2 handle3 Monitor Reaction handle2->handle3 clean1 Quench Reaction & Workup handle3->clean1 clean2 Decontaminate Glassware & Surfaces clean1->clean2 clean3 Segregate & Label Waste clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: A workflow diagram illustrating the key safety-integrated steps for handling this compound.

Emergency and Disposal Protocols

Preparedness is key to mitigating the impact of an incident.[3]

Spill Response
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the spilled substance into a sealable container.[1]

    • If appropriate, moisten first to prevent dusting.[1]

    • Wipe the area with a damp cloth, and place the cloth in the hazardous waste container.

    • Label the container as "Hazardous Waste" and include the chemical name.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry to the area.

    • Follow your institution's emergency response procedures.

First Aid
  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[2][5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[2][5]

Waste Disposal

Improper disposal is not only a regulatory violation but also a significant environmental and health hazard.

  • Causality: this compound is a halogenated organic compound.[10][11] These compounds require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvent waste streams.[10][11][12] Mixing waste streams can increase disposal costs and complicate the disposal process.[12][13]

  • Protocol:

    • All solid waste, contaminated gloves, wipes, and other disposable materials must be placed in a clearly labeled, sealed container for "Halogenated Organic Waste".[10][14]

    • Aqueous and organic solutions containing this compound must be collected in separate, compatible, and clearly labeled hazardous waste containers.[11][14]

    • Never dispose of this chemical down the drain.[2][6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these scientifically grounded protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research. Safety is not an impediment to discovery; it is an integral component of it.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.